2-Chloro-4-iodobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBKHUOGPLCQLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260810-79-4 | |
| Record name | 2-chloro-4-iodobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-4-iodobenzaldehyde chemical properties
An In-Depth Technical Guide to 2-Chloro-4-iodobenzaldehyde for Advanced Research
Authored by: A Senior Application Scientist
Introduction
This compound is a di-halogenated aromatic aldehyde that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its unique structural arrangement, featuring a reactive aldehyde group and two different halogen atoms on the benzene ring, offers chemists a powerful tool for constructing complex molecular architectures. The chlorine at the 2-position and the iodine at the 4-position provide distinct reactivity profiles, enabling selective and sequential functionalization. This guide provides an in-depth analysis of the chemical properties, spectroscopic characteristics, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development and material science.
Physicochemical and Structural Properties
This compound presents as a pale yellow to off-white crystalline solid at room temperature.[1] The presence of both a chloro and a bulky iodo group, along with the polar aldehyde function, governs its physical properties and intermolecular interactions in the solid state.
Core Chemical Data
| Property | Value | Source(s) |
| CAS Number | 1260810-79-4 | [1][2] |
| Molecular Formula | C₇H₄ClIO | [1][3] |
| Molecular Weight | 266.46 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Appearance | Pale yellow to off-white crystalline solid | [1] |
| Purity | Typically ≥95% | [2] |
| Canonical SMILES | C1=CC(=C(C=C1I)Cl)C=O | [1][3] |
| InChI Key | DYBKHUOGPLCQLA-UHFFFAOYSA-N | [1][3] |
Structural Analysis & Molecular Geometry
The molecule consists of a benzene ring substituted with an aldehyde group, a chlorine atom at the ortho position, and an iodine atom at the para position relative to the chlorine. The aldehyde group is largely coplanar with the aromatic ring, which maximizes conjugative stabilization.[1] The electron-withdrawing nature of the aldehyde group and both halogen substituents deactivates the aromatic ring towards electrophilic substitution but enhances its susceptibility to nucleophilic attack.
The carbon-iodine bond is significantly longer and weaker than the carbon-chlorine bond, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.[4] This differential reactivity is a cornerstone of its synthetic utility.
Solubility Profile
Due to its halogenated aromatic structure, this compound has limited solubility in water.[1] It exhibits good solubility in common organic solvents such as ethers, chlorinated solvents (e.g., dichloromethane), and ethyl acetate, which is consistent with its use in organic synthesis.[1]
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly characteristic. The aldehyde proton (CHO) is expected to appear as a singlet in the highly deshielded region, typically around δ 10.4 ppm.[1] The aromatic protons will display a predictable splitting pattern based on their positions and coupling constants.
-
¹³C NMR: The carbon spectrum will show a distinctive peak for the carbonyl carbon of the aldehyde group above 185 ppm. Aromatic carbons will appear in the typical range of δ 120-145 ppm, with carbons bonded to halogens showing characteristic shifts.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is observed for the aldehyde carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹.[1] Aromatic C-C stretching vibrations are visible in the 1400-1600 cm⁻¹ region.[1]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is observed at an m/z of approximately 266, corresponding to the molecular formula C₇H₄ClIO.[1] Characteristic fragmentation patterns include the loss of the aldehyde hydrogen, followed by the loss of carbon monoxide to form a substituted benzyl cation.[1]
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step sequence involving regioselective halogenation.
Synthetic Pathway Overview
A common and logical approach involves the sequential halogenation of a suitable starting material. For instance, one could start with 4-iodobenzaldehyde and introduce the chlorine atom, or begin with 2-chlorobenzaldehyde and perform a regioselective iodination. The latter is often preferred for controlling regiochemistry.
Caption: A typical workflow for the synthesis of this compound.
Experimental Protocol: Regioselective Iodination
This protocol describes the iodination of 2-chlorobenzaldehyde. The ortho- and para-directing effect of the chlorine atom, combined with the deactivating effect of the aldehyde group, favors iodination at the 4-position.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzaldehyde (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq.) to the solution.
-
Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq.).[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture. Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with saturated brine, dry it over anhydrous sodium sulfate, and filter.[5]
-
Purification: Concentrate the organic solution under reduced pressure. The crude product is then purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[1]
Reactivity and Key Chemical Transformations
The synthetic power of this compound lies in the orthogonal reactivity of its functional groups.
Caption: Key reaction pathways for this compound.
Reactions of the Aldehyde Group
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-chloro-4-iodobenzoic acid, using various oxidizing agents. Modern, greener methods may employ selenium catalysts with hydrogen peroxide.[4]
-
Reduction: The aldehyde is readily reduced to the primary alcohol, (2-chloro-4-iodophenyl)methanol, using mild reducing agents like sodium borohydride.[4]
-
Condensation Reactions: It undergoes condensation with primary amines to form Schiff bases (imines), a fundamental transformation in the synthesis of various heterocyclic compounds and ligands.[6]
Reactions of the Halogenated Ring
The C-I bond is the most reactive site for cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl bond. This allows for selective functionalization.
-
Palladium-Catalyzed Cross-Coupling: this compound is an excellent substrate for reactions like Suzuki and Stille couplings.[4] This enables the introduction of aryl, alkyl, or vinyl groups at the 4-position while leaving the chlorine atom at the 2-position intact for subsequent transformations. This stepwise functionalization is a key advantage for building molecular complexity.
Applications in Research and Drug Development
The unique reactivity profile of this compound makes it a valuable precursor in several high-value research areas.
-
Pharmaceutical Synthesis: It serves as a key building block for synthesizing complex organic molecules with potential biological activity.[1] The presence of halogens can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.
-
Material Science: The compound can be used to prepare functionalized polymers and materials with tailored electronic or optical properties.[1] For example, it can be incorporated into metal-organic frameworks (MOFs) where the halogen atoms can act as binding sites or be used for post-synthetic modification.[4]
-
Agrochemicals: It is an important intermediate in the development of new pesticides and herbicides.[1]
Safety, Handling, and Storage
As with all halogenated aromatic compounds, proper safety precautions are essential when handling this compound.
Hazard Identification
-
GHS Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[2]
-
Pictograms: The primary hazard pictogram is the irritant symbol (exclamation mark).[1]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Some related compounds are noted as being air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the aldehyde group.[7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.[8]
Conclusion
This compound is a strategically important synthetic intermediate whose value is derived from the orthogonal reactivity of its aldehyde and di-halogenated aromatic functionalities. Its ability to undergo selective transformations at the aldehyde group and the carbon-iodine bond makes it a powerful tool for the systematic construction of complex, functionalized molecules. For researchers in drug discovery, agrochemicals, and material science, a thorough understanding of its properties and reactivity is key to unlocking its full synthetic potential.
References
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PubChem. (n.d.). 2,6-Dichloro-4-iodobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
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PubChemLite. (n.d.). This compound (C7H4ClIO). Available from: [Link]
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Fine Chemical Engineering. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available from: [Link]
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Core Molecular Architecture and Physicochemical Properties
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Chloro-4-iodobenzaldehyde
This guide provides a comprehensive technical overview of this compound, a key halogenated aromatic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's nuanced molecular architecture, spectroscopic signature, strategic synthesis, and its versatile reactivity, which underpins its application in the synthesis of complex molecular targets.
This compound, with the molecular formula C₇H₄ClIO, is a disubstituted aromatic aldehyde that serves as a highly valuable building block in modern organic synthesis.[1][2] Its structure features a benzene ring functionalized with an aldehyde group, a chlorine atom at the ortho-position (C2), and an iodine atom at the para-position (C4). This specific substitution pattern imparts a unique combination of steric and electronic properties, governing its reactivity and utility.
The molecule is fundamentally planar, with the aldehyde group's carbonyl maintaining coplanarity with the aromatic system to maximize conjugative stabilization.[1] The presence of two different halogen atoms, both of which are electron-withdrawing, influences the electron density distribution across the ring and the reactivity of the aldehyde.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClIO | [1][2] |
| Molecular Weight | 266.46 g/mol | [1][3] |
| Appearance | Pale yellow to off-white crystalline solid | [1] |
| Melting Point | 45 - 50 °C | |
| Boiling Point | 213 - 214 °C | |
| Solubility | Limited solubility in water; soluble in organic solvents. | [1] |
| CAS Number | 1260810-79-4 | [3] |
Crystallographic and Geometric Insights
Crystal structure analysis of halogenated benzaldehydes typically reveals monoclinic or orthorhombic space groups.[1] The solid-state packing of this compound is significantly influenced by intermolecular forces, including halogen bonding (a non-covalent interaction involving the electrophilic region of the halogen atoms) and weak hydrogen bonds.[1] The disparate sizes of the chlorine (van der Waals radius ~1.75 Å) and iodine (~1.98 Å) atoms create an anisotropic molecular shape that dictates crystal packing efficiency.[1] Bond lengths and angles are characteristic of aromatic systems, with slight distortions induced by the steric and electronic effects of the substituents.[1]
Spectroscopic Characterization: A Structural Fingerprint
Spectroscopic analysis provides unambiguous confirmation of the molecular structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is distinguished by a characteristic singlet for the aldehyde proton (CHO) appearing significantly downfield, typically around δ 10.4 ppm, due to the deshielding effect of the carbonyl group.[1] The aromatic protons exhibit predictable splitting patterns based on their positions and coupling constants.
-
¹³C NMR : The carbon spectrum shows a distinct resonance for the carbonyl carbon. The signals for the aromatic carbons are influenced by the electronegativity and position of the halogen substituents.
-
-
Infrared (IR) Spectroscopy : The IR spectrum displays a strong, sharp absorption band for the aldehyde C=O stretch, typically found in the range of 1680-1700 cm⁻¹.[1] Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region, while C-Cl and C-I stretching frequencies appear at lower wavenumbers.[1]
-
Mass Spectrometry (MS) : Mass spectral analysis reveals the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to the molecular weight (approx. 266).[1] Common fragmentation pathways include the loss of the aldehyde hydrogen, the carbonyl group (as CO), and sequential loss of the halogen atoms, providing further structural confirmation.[1]
Strategic Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step sequence involving regioselective halogenation. A common and logical approach begins with a readily available, appropriately substituted precursor to control the placement of the halogens.
One logical pathway involves the chlorination of 4-iodobenzaldehyde. The iodine atom, being a para-director, would not direct the incoming electrophilic chlorine to the desired ortho position. Therefore, a more controlled synthesis starting from a different precursor is often employed. A practical route may involve the sequential halogenation of benzaldehyde, though controlling regioselectivity can be challenging.[1] A more robust method often starts with a pre-functionalized ring to ensure the correct substitution pattern.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 4-Iodobenzaldehyde
-
Reaction Setup : To a solution of 4-iodobenzaldehyde (1.0 eq.) in a suitable solvent, a chlorinating agent such as thionyl chloride or phosphorus pentachloride is added.[1] A Lewis acid catalyst may be employed to facilitate the reaction.
-
Heating : The reaction mixture is heated under reflux for a specified period to drive the electrophilic aromatic substitution.
-
Quenching and Extraction : Upon completion, the reaction is carefully quenched with water or ice. The organic product is extracted into an appropriate solvent (e.g., dichloromethane or ethyl acetate).
-
Purification : The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure this compound.[1]
Chemical Reactivity and Synthetic Transformations
The synthetic power of this compound lies in the differential reactivity of its three functional groups: the aldehyde, the C-I bond, and the C-Cl bond. This allows for a series of selective and orthogonal chemical transformations.
-
Aldehyde Group : The aldehyde is a versatile handle for various reactions, including:
-
Carbon-Halogen Bonds : The C-I and C-Cl bonds are prime sites for palladium-catalyzed cross-coupling reactions. Crucially, the C-I bond is significantly more reactive than the C-Cl bond in oxidative addition to a Pd(0) catalyst. This reactivity difference is the cornerstone of its utility, enabling selective functionalization at the C4 position while leaving the C2-chloro substituent intact for subsequent modification.[6][7]
Selective Cross-Coupling Reactions
Suzuki-Miyaura Coupling : This reaction is used to form new carbon-carbon single bonds. This compound can be selectively coupled with an aryl or vinyl boronic acid at the C4 position under standard Suzuki conditions (Pd catalyst, base, suitable solvent), leaving the chlorine atom untouched.[7][8][9] This strategy is invaluable for building biaryl scaffolds found in many pharmaceuticals.[10][11]
Sonogashira Coupling : This reaction forms carbon-carbon triple bonds by coupling with a terminal alkyne.[12][13] The reaction proceeds selectively at the highly reactive C-I bond, catalyzed by palladium and a copper(I) co-catalyst, to yield 2-chloro-4-alkynylbenzaldehyde derivatives.[6][14][15] These products are important precursors for more complex conjugated systems.
Caption: Key selective reactivity pathways of this compound.
Applications in Drug Discovery and Materials Science
The unique structural and reactivity profile of this compound makes it a strategic intermediate in several high-value areas:
-
Pharmaceutical Synthesis : It serves as a precursor for synthesizing complex heterocyclic and polycyclic aromatic compounds. The ability to perform sequential, site-selective cross-coupling reactions allows for the controlled and convergent assembly of drug candidates.[1] The halogen atoms themselves can be desirable features in a final drug molecule, potentially participating in halogen bonding with protein targets to enhance binding affinity and selectivity.
-
Materials Science : This compound is a building block for functional organic materials.[1] The introduction of conjugated groups via Sonogashira coupling can be used to synthesize novel chromophores, fluorophores, or organic semiconductors for applications in electronics and photonics.
-
Agrochemicals : Like in pharmaceuticals, it is used to build the core structures of new pesticides and herbicides, where the specific substitution pattern is often key to biological activity.[1][10]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate care.
-
Hazards : It is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3]
-
Precautions : Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[16] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16] Store in a tightly closed container in a dry, cool place, potentially under an inert atmosphere as it may be air-sensitive.[16]
Conclusion
This compound is a synthetically powerful and versatile intermediate. Its value is derived from the orthogonal reactivity of its three distinct functional sites—the aldehyde, the carbon-iodine bond, and the carbon-chlorine bond. The high reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions enables chemists to perform selective, high-yielding transformations at the C4 position as a first step in a longer synthetic sequence. This predictable reactivity, combined with the multiple handles for further functionalization, secures its role as a critical building block for innovation in medicinal chemistry, agrochemicals, and materials science.
References
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PubChem. (n.d.). 2,6-Dichloro-4-iodobenzaldehyde. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C7H4ClIO). Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Organic Reactions. (n.d.). The Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Beilstein Journals. (n.d.). Sonogashira–Hagihara reactions of halogenated glycals. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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YouTube. (2019). Sonogashira coupling. Retrieved from [Link]
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Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-357. Retrieved from [Link]
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ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
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FAQ. (n.d.). What are the synthesis methods and practical applications of 4-Iodobenzaldehyde?. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]
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LookChem. (n.d.). Cas 15164-44-0,4-IODOBENZALDEHYDE. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 2-chlorobenzaldehyde. Retrieved from [Link]
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YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2-Chloro-4-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-iodobenzaldehyde is a key aromatic building block in the synthesis of a wide array of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring an aldehyde functional group alongside chloro and iodo substituents, offers multiple reactive sites for further molecular elaboration. The strategic placement of the halogens allows for selective cross-coupling reactions, while the aldehyde group provides a handle for constructing diverse carbon-carbon and carbon-nitrogen bonds. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods to aid researchers in selecting the most suitable route for their specific applications.
Introduction: The Strategic Importance of this compound
The value of this compound as a synthetic intermediate lies in the orthogonal reactivity of its functional groups. The aldehyde can readily participate in reactions such as Wittig olefination, reductive amination, and aldol condensations.[1] The chloro and iodo substituents, with their distinct electronic properties and reactivities in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enable the sequential and regioselective introduction of new carbon-carbon and carbon-heteroatom bonds.[2][3][4] This "plug-and-play" characteristic makes it an invaluable precursor for generating molecular diversity in drug discovery campaigns and for the synthesis of functional materials with tailored electronic and photophysical properties.[1] Furthermore, the presence of both chlorine and iodine atoms can influence the pharmacokinetic and pharmacodynamic properties of a molecule and allows for the study of halogen bonding interactions.[1]
Key Synthetic Strategies
Several synthetic routes to this compound have been reported, each with its own set of advantages and limitations. The choice of a particular pathway often depends on the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups in the target molecule. This guide will focus on three primary and logically sound approaches:
-
Pathway A: Formylation of 1-chloro-3-iodobenzene.
-
Pathway B: Halogenation of a substituted benzaldehyde precursor.
-
Pathway C: Oxidation of (2-chloro-4-iodophenyl)methanol.
Caption: Overview of primary synthetic pathways to this compound.
Pathway A: Formylation of 1-Chloro-3-iodobenzene
This approach introduces the aldehyde group onto a pre-existing 1-chloro-3-iodobenzene scaffold. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[5][6][7][8][9]
Reaction Principle and Mechanism
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃) or oxalyl chloride.[6][8] This electrophilic iminium salt then attacks the electron-rich aromatic ring, followed by hydrolysis to yield the corresponding aldehyde.[5][7][8] The directing effects of the chloro and iodo substituents on the benzene ring guide the formylation to the desired position.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol
Materials:
-
1-Chloro-3-iodobenzene
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-chloro-3-iodobenzene (1.0 equiv) in DMF (10 vol) at 0 °C, add phosphoryl chloride (1.5 equiv) dropwise.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.[5]
-
Dilute the mixture with water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Pathway B: Halogenation of a Substituted Benzaldehyde
This strategy involves the introduction of the iodo group onto a 2-chlorobenzaldehyde precursor. Regioselective iodination is crucial for the success of this pathway.[1]
Reaction Principle and Mechanism
Electrophilic aromatic iodination can be achieved using various iodinating agents. A common and effective method involves the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[1] The acid protonates NIS, increasing the electrophilicity of the iodine, which is then attacked by the electron-rich aromatic ring. The directing effects of the chloro and aldehyde groups favor iodination at the position para to the chloro group.
Experimental Protocol
Materials:
-
2-Chlorobenzaldehyde
-
N-Iodosuccinimide (NIS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Acetonitrile
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-chlorobenzaldehyde (1.0 equiv) in acetonitrile, add N-iodosuccinimide (1.1 equiv) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Pathway C: Oxidation of (2-chloro-4-iodophenyl)methanol
This pathway relies on the oxidation of the corresponding benzyl alcohol to the aldehyde. This method is particularly useful if the benzyl alcohol is readily available or easily synthesized.
Reaction Principle and Mechanism
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. A variety of oxidizing agents can be employed, such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Swern oxidation conditions.[10] For instance, activated manganese dioxide is a mild and selective reagent for the oxidation of allylic and benzylic alcohols. The reaction proceeds via a surface-mediated mechanism.
Experimental Protocol
Materials:
-
(2-Chloro-4-iodophenyl)methanol
-
Activated manganese dioxide (MnO₂)
-
Chloroform or Dichloromethane (DCM)
-
Celite
Procedure:
-
To a solution of (2-chloro-4-iodophenyl)methanol (1.0 equiv) in chloroform, add activated manganese dioxide (5-10 equiv).[10]
-
Stir the suspension vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing the filter cake with additional chloroform.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.
Comparative Analysis of Synthetic Pathways
| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |
| A: Formylation | 1-Chloro-3-iodobenzene | DMF, POCl₃ | Direct introduction of the aldehyde group. | Requires handling of corrosive POCl₃. | Moderate to Good |
| B: Halogenation | 2-Chlorobenzaldehyde | NIS, p-TsOH | Readily available starting material. | Potential for regioisomeric byproducts. | Good |
| C: Oxidation | (2-Chloro-4-iodophenyl)methanol | MnO₂ | Mild reaction conditions. | Requires the synthesis of the starting alcohol. | Good to Excellent |
Conclusion
The synthesis of this compound can be effectively achieved through several distinct pathways. The choice of the optimal route will be dictated by factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific requirements of the downstream applications. The formylation of 1-chloro-3-iodobenzene offers a direct approach, while the halogenation of 2-chlorobenzaldehyde provides a convergent route. The oxidation of (2-chloro-4-iodophenyl)methanol presents a mild and often high-yielding alternative, provided the precursor alcohol is accessible. This guide provides the necessary technical details and mechanistic understanding to empower researchers to confidently synthesize this valuable building block for their scientific endeavors.
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An In-depth Technical Guide to 2-Chloro-4-iodobenzaldehyde (CAS No. 1260810-79-4): Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-iodobenzaldehyde, identified by CAS number 1260810-79-4, is a di-halogenated aromatic aldehyde. This compound has emerged as a valuable and versatile building block in the field of organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1] Its unique structural features, possessing a reactive aldehyde group and two different halogen substituents (chloro and iodo) on the benzene ring, offer a wide range of possibilities for the construction of complex molecular architectures. The chlorine and iodine atoms provide distinct reactivity profiles, enabling selective functionalization through various cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of the physicochemical properties, synthetic applications, and potential biological relevance of this compound, offering insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1260810-79-4 | [2] |
| Molecular Formula | C₇H₄ClIO | [1] |
| Molecular Weight | 266.46 g/mol | [1] |
| Appearance | Off-white solid | |
| Purity | ≥95% | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as DMF, THF, and dichloromethane. Insoluble in water. | |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Light and air sensitive. | [3] |
Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a characteristic singlet for the aldehyde proton around 10.4 ppm due to the deshielding effect of the carbonyl group.[1] The aromatic protons will appear as a complex multiplet in the aromatic region. The ¹³C NMR spectrum will show a signal for the carbonyl carbon around 190 ppm and distinct signals for the halogenated aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group in the region of 1680-1700 cm⁻¹.[1] Characteristic peaks for C-Cl and C-I stretching, as well as aromatic C-H and C=C stretching, will also be present.[1]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the aldehyde group, chlorine, and iodine atoms.[1]
Synthetic Applications in Drug Discovery and Materials Science
The synthetic utility of this compound lies in the reactivity of its three functional groups: the aldehyde, the chloro substituent, and the iodo substituent. The iodine atom is a particularly useful handle for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for selective functionalization at the 4-position.
This reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid or ester.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 ratio).
-
Reaction Execution: Purge the flask with an inert gas (argon or nitrogen) and heat the reaction mixture at a specified temperature (typically 80-100 °C) with stirring for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[4][5][6][7][8]
Caption: Suzuki-Miyaura Coupling Workflow.
The Stille reaction couples the organohalide with an organotin compound, offering another versatile route to C-C bond formation.
Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) and tributyl(phenyl)stannane (1.1 mmol) in a suitable solvent such as anhydrous DMF or toluene.
-
Catalyst and Additives: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol), and additives like LiCl (3.0 mmol) and CuI (0.1 mmol) which can enhance the reaction rate.
-
Reaction Execution: Heat the mixture to a temperature ranging from 80 to 110 °C and stir for several hours until TLC indicates the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with an aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield the coupled product.[9][10][11][12][13]
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for various transformations.
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.
Experimental Protocol: Wittig Reaction of this compound
-
Ylide Preparation: Prepare the phosphorus ylide by treating a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or DMSO.
-
Reaction with Aldehyde: Add a solution of this compound (1.0 mmol) in the same solvent to the ylide solution at a controlled temperature (often 0 °C or room temperature).
-
Reaction Monitoring: Stir the reaction mixture for a period ranging from a few hours to overnight, monitoring for the formation of the alkene product by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the crude product by recrystallization or column chromatography to isolate the desired alkene.[14][15][16][17][18]
This reaction involves the formation of a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.[19][20]
Experimental Protocol: Base-Catalyzed Aldol Condensation
-
Reaction Setup: Dissolve this compound (1.0 mmol) and a ketone (e.g., acetone, 0.5 mmol for a 2:1 condensation) in a solvent such as ethanol.
-
Base Addition: Add a solution of a base, such as aqueous sodium hydroxide, to the mixture with stirring.
-
Reaction Progress: Continue stirring at room temperature. The product may precipitate out of the solution. The reaction can be gently heated to ensure completion.[21][22][23]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the product with cold ethanol and then water to remove any remaining reactants and base. The product can be further purified by recrystallization.[21]
Caption: Key Synthetic Transformations.
Potential Biological and Pharmacological Relevance
While this compound is primarily a synthetic intermediate, the structural motifs it helps generate are prevalent in molecules with diverse biological activities. Benzaldehyde derivatives have been reported to possess anti-inflammatory, antimicrobial, and anticancer properties.[24]
Hypothesized Mechanisms of Action for Derivatives
-
Anti-Inflammatory Activity: Derivatives of this compound could potentially modulate inflammatory pathways. A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[25][26][27] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[28] By inhibiting this pathway, derivatives could reduce the inflammatory response.[25][28][29]
Caption: Hypothetical NF-κB Inhibition.
-
Anticancer Activity: Some benzaldehyde derivatives have shown cytotoxic effects against cancer cells. A potential mechanism could be the induction of apoptosis (programmed cell death) through the activation of the caspase signaling cascade.[30][31][32] Caspases are a family of proteases that execute the apoptotic process.[33] Derivatives might trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of executioner caspases like caspase-3 and subsequent cell death.[31][33]
-
Antimicrobial Activity: The antimicrobial action of some benzaldehyde derivatives is attributed to their ability to disrupt the bacterial cell wall or membrane.[34] They can interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis and death.[35][36][37][38] This mechanism is particularly effective against Gram-positive bacteria.[35]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[3][39] Avoid contact with skin and eyes.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[3]
-
Hazards: May cause skin, eye, and respiratory irritation.[2] Harmful if swallowed or in contact with skin.[1]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before use.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its distinct reactive sites allow for a wide array of chemical transformations, making it a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. While the compound itself may not have direct biological activity, the derivatives synthesized from it hold significant potential as therapeutic agents. This guide provides a foundation for researchers to explore the full potential of this compound in their synthetic endeavors.
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ResearchGate. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. 2026. Available from: [Link]
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NROChemistry. Stille Coupling. Available from: [Link]
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PubMed Central. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Available from: [Link]
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Chemistry Department, University of Wisconsin-Madison. Experiment 19 — Aldol Condensation. Available from: [Link]
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Frontiers in Microbiology. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens. 2020. Available from: [Link]
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PubMed. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes. Available from: [Link]
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MDPI. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. 2019. Available from: [Link]
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PubMed Central. Caspase-mediated programmed cell death pathways as potential therapeutic targets in cancer. Available from: [Link]
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Wipf Group, University of Pittsburgh. Small-molecule activation of procaspase-3 to caspase-3 as a personalized anticancer strategy. 2007. Available from: [Link]
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Chemistry LibreTexts. 4: The Aldol Condensation – Preparation of Chalcones (Experiment). 2021. Available from: [Link]
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NROChemistry. Wittig Reaction: Mechanism and Examples. Available from: [Link]
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University of Colorado Boulder. The WITTIG REACTION With CHEMILUMINESCENCE!. Available from: [Link]
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Myers Group, Harvard University. The Stille Reaction - Chem 115. Available from: [Link]
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Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. 2018. Available from: [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
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Springer. Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. 2018. Available from: [Link]
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ResearchGate. Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Available from: [Link]
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Organic Chemistry Portal. Stille Coupling. Available from: [Link]
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PubMed. Bacterial cell wall synthesis and recycling: new antimicrobial targets and vaccine development. 2025. Available from: [Link]
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Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
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NCBI. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database. Available from: [Link]
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Khan Academy. Aldol condensation. Available from: [Link]
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Frontiers in Microbiology. Breaking down the cell wall: Still an attractive antibacterial strategy. 2022. Available from: [Link]
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University of California, Riverside. The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]
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PUR-FORM. NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. 2021. Available from: [Link]
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Microbe Notes. Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. 2023. Available from: [Link]
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An In-depth Technical Guide to the Solubility of 2-Chloro-4-iodobenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of 2-Chloro-4-iodobenzaldehyde
This compound is a di-halogenated aromatic aldehyde with the molecular formula C₇H₄ClIO and a molecular weight of 266.47 g/mol .[1] It presents as a pale yellow to off-white crystalline solid with a melting point range of 45-50 °C.[1] This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of three distinct functional groups—the aldehyde, the chloro group, and the iodo group—offers a versatile platform for a variety of chemical transformations. The aldehyde group can participate in reactions such as Wittig olefination, aldol condensation, and reductive amination. The halogen substituents provide sites for cross-coupling reactions, with the carbon-iodine bond being particularly reactive towards Suzuki, Stille, and Sonogashira couplings. The unique electronic properties conferred by the two different halogens also make it an interesting scaffold for medicinal chemistry explorations.
A fundamental understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into solvent selection and providing a detailed protocol for its experimental determination.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, a combination of factors influences its solubility in organic solvents:
-
Polarity: The presence of the polar carbonyl group (C=O) and the carbon-halogen bonds introduces a significant dipole moment to the molecule. However, the overall molecule has a considerable nonpolar character due to the benzene ring. Therefore, it is expected to have limited solubility in highly polar protic solvents like water and better solubility in solvents of intermediate polarity.[1]
-
Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor. Solvents that are effective hydrogen bond donors (e.g., alcohols) can interact favorably with the solute, potentially enhancing solubility.[2][3]
-
Van der Waals Forces: The large, polarizable iodine atom and the overall molecular structure contribute to significant van der Waals interactions. Solvents with high polarizability, such as aromatic and halogenated hydrocarbons, are likely to be effective at solvating this compound.
-
Crystal Lattice Energy: As a crystalline solid, energy is required to overcome the intermolecular forces holding the molecules together in the crystal lattice. The efficiency of the solvent in disrupting this lattice is a key determinant of solubility.
Based on these principles, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | Moderate | The alcohol's ability to hydrogen bond with the aldehyde oxygen enhances solubility, but the nonpolar aromatic ring limits high solubility. |
| Aprotic Polar | Acetone, Ethyl Acetate | Good | These solvents have a significant dipole moment to interact with the polar groups of the solute and a nonpolar component to solvate the aromatic ring. |
| Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very Good | These are highly polar aprotic solvents capable of disrupting the crystal lattice and solvating both the polar and nonpolar parts of the molecule. | |
| Nonpolar | Hexane, Cyclohexane | Poor | The large difference in polarity between the solute and these nonpolar solvents results in weak solute-solvent interactions. |
| Aromatic | Toluene, Xylene | Good | The aromatic rings of the solvent can engage in π-stacking interactions with the benzene ring of the solute, and their moderate polarity can solvate the polar groups. |
| Halogenated | Dichloromethane, Chloroform | Very Good | The similar polarities and the ability of these solvents to engage in dipole-dipole interactions make them excellent solvents for this compound. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable solubility data, an experimental determination is necessary. The following protocol outlines the isothermal saturation method, a common and accurate technique for determining the solubility of a solid in a liquid.
Principle
An excess of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. A known volume of the saturated solution is then carefully separated from the undissolved solid, and the solvent is evaporated. The mass of the remaining solid solute is then determined, allowing for the calculation of solubility.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed vials
-
Analytical balance (readable to at least 0.1 mg)
-
Drying oven or vacuum desiccator
Experimental Workflow Diagram
Caption: Isothermal Saturation Method Workflow.
Detailed Procedure
-
Preparation:
-
To a series of vials, add a known volume (e.g., 5.00 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial, ensuring that a significant amount of undissolved solid remains at the bottom. This is to guarantee that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for an extended period (typically 24-48 hours) with constant agitation. This ensures that the dissolution equilibrium is reached.
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle completely.
-
-
Sampling and Analysis:
-
Carefully withdraw a precise volume (e.g., 2.00 mL) of the clear supernatant using a volumetric pipette fitted with a syringe filter to prevent any solid particles from being transferred.
-
Transfer the filtered saturated solution to a pre-weighed vial. Record the exact weight of the empty vial.
-
Evaporate the solvent from the vial. This can be done in a drying oven at a temperature below the melting point of the solute (e.g., 40 °C) or under reduced pressure in a vacuum desiccator.
-
Once the solvent is completely removed and the solid residue is dry, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dry solid residue on an analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.
-
The solubility can then be expressed in various units, such as mg/mL or g/L, by dividing the mass of the dissolved solid by the volume of the solvent sample taken.
Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant sampled
-
Safety and Handling
This compound should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or inhaled, and it causes skin and eye irritation.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[7]
Conclusion
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- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
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A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-4-iodobenzaldehyde
This technical guide provides a detailed examination of the physical, chemical, and spectroscopic properties of 2-Chloro-4-iodobenzaldehyde (CAS No. 1260810-79-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes key data to facilitate its use as a versatile synthetic intermediate. We will explore its structural characteristics, physical appearance, solubility, and spectroscopic signatures, grounding these observations in fundamental chemical principles.
Chemical Identity and Molecular Structure
This compound is a di-halogenated aromatic aldehyde. Its structure is characterized by a benzene ring substituted with a chlorine atom at the 2-position, an iodine atom at the 4-position, and a formyl (aldehyde) group at the 1-position.[1] This specific substitution pattern imparts a unique reactivity profile, making it a valuable building block in organic synthesis.[1][2] The electron-withdrawing nature of the halogens and the aldehyde group significantly influences the electron density distribution of the aromatic system.[1]
Molecular Structure
The structural arrangement of this compound is depicted below. The molecule is largely planar, with the aldehyde group maintaining coplanarity with the aromatic ring to maximize conjugation.[1]
Caption: 2D structure of this compound.
Key Chemical Identifiers
The fundamental identifiers for this compound are summarized below for easy reference.
| Identifier | Value | Source |
| CAS Number | 1260810-79-4 | [1][3] |
| Molecular Formula | C₇H₄ClIO | [1][4] |
| Molecular Weight | 266.47 g/mol | [1] |
| MDL Number | MFCD15527700 | [3] |
| InChI Key | DYBKHUOGPLCQLA-UHFFFAOYSA-N | [4] |
Physical Properties
The macroscopic physical properties of a compound are a direct consequence of its molecular structure and the resulting intermolecular forces.
Physical Appearance and Morphology
At ambient temperature, this compound exists as a solid crystalline material.[1] It typically appears as pale yellow to off-white crystals.[1] The solid state is expected given its relatively high molecular weight and the potential for intermolecular interactions, including dipole-dipole forces, van der Waals forces, and potential halogen bonding.[1] The crystalline form often presents with well-defined faces, and its optical properties are influenced by the presence of the heavy iodine atom.[1] For optimal stability, the compound should be protected from light and moisture.[1]
Tabulated Physical Data
| Property | Value | Notes / Analogous Compound Data |
| Melting Point | Data not available | As a solid, its melting point is above room temperature. For context: 4-Iodobenzaldehyde melts at 78-82 °C, and 2,4-Dichlorobenzaldehyde melts at 69-73 °C.[5] |
| Boiling Point | Data not available | Not applicable under standard conditions as it is a solid. For context: 2-Chlorobenzaldehyde boils at 209–215 °C.[6] |
| Purity | ≥95% | As specified by commercial suppliers.[3] |
Solubility Profile
The solubility is dictated by the balance between the polar aldehyde group and the large, nonpolar halogenated aromatic ring.
-
Aqueous Solubility : The compound demonstrates limited solubility in water.[1] This is due to the predominantly hydrophobic nature of the di-halogenated benzene ring, which overshadows the hydrophilic character of the single aldehyde group.[1]
-
Organic Solubility : It exhibits good solubility in a range of organic solvents, with the specific solubility dependent on solvent polarity.[1] The molecule's structure allows it to interact favorably with solvents like dimethyl sulfoxide (DMSO), acetonitrile, and chlorinated solvents. The aldehyde's carbonyl oxygen can act as a hydrogen bond acceptor, contributing to solubility in protic organic solvents.[1]
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The predicted spectral features are highly characteristic.
Rationale for Spectroscopic Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and elemental composition.
Spectroscopic Data Summary
| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | Aldehyde Proton (-CHO) | ~ δ 10.4 ppm (singlet) | The proton is strongly deshielded by the adjacent electronegative oxygen atom.[1] |
| Aromatic Protons | δ 7.5 - 8.5 ppm | Complex splitting patterns arise from ortho, meta, and para coupling, influenced by the electronic effects of the halogen and aldehyde groups.[1] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~ δ 190-195 ppm | Characteristic downfield shift for an aldehyde carbonyl carbon.[1] |
| Aromatic Carbons | δ 120-140 ppm | Chemical shifts are influenced by the attached halogen substituents.[1] | |
| IR Spectroscopy | Aldehyde C=O Stretch | ~ 1680-1700 cm⁻¹ (strong) | A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl group.[1] |
| Aldehyde C-H Stretch | ~ 2720 cm⁻¹ (weak) | A weak but diagnostically useful band.[1] | |
| Aromatic C=C Stretch | ~ 1400-1600 cm⁻¹ | Multiple bands indicating the presence of the benzene ring.[1] | |
| Mass Spectrometry | Molecular Ion ([M]⁺) | m/z ≈ 266 | Corresponds to the molecular weight. The presence of chlorine would result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak. |
| Predicted [M+H]⁺ | m/z = 266.90682 | Predicted mass-to-charge ratio for the protonated molecule.[4] |
Handling, Storage, and Safety
As a laboratory chemical, this compound requires careful handling.
-
Safety : It is classified as an irritant.[3] It may cause skin, eye, and respiratory irritation.[3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Storage : The compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.[1]
Synthetic Utility and Reactivity
The true value of this compound lies in its synthetic versatility. The molecule contains two distinct reactive sites: the aldehyde group and the carbon-halogen bonds. The differential reactivity of the C-I versus the C-Cl bond is particularly useful.
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An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-4-iodobenzaldehyde
Abstract
2-Chloro-4-iodobenzaldehyde is a key bifunctional aromatic building block, instrumental in the synthesis of a wide array of complex organic molecules utilized in pharmaceutical, agrochemical, and materials science research. The presence of a reactive aldehyde moiety, along with ortho-chlorine and para-iodine substituents, imparts a unique chemical reactivity profile. However, this reactivity also predisposes the compound to degradation if not handled and stored under appropriate conditions. This comprehensive technical guide provides an in-depth analysis of the stability of this compound, detailing the primary degradation pathways and offering evidence-based protocols for its optimal storage and handling to ensure its integrity for research and development applications.
Introduction: The Chemical Versatility and a Need for Stability
This compound, with the molecular formula C₇H₄ClIO, is a crystalline solid that serves as a valuable intermediate in organic synthesis.[1] Its utility stems from the orthogonal reactivity of its functional groups: the aldehyde allows for nucleophilic additions and condensations, the chlorinated and iodinated benzene ring is amenable to various cross-coupling reactions.[1] The electron-withdrawing nature of the halogens and the aldehyde group influences the reactivity of the aromatic ring.[1][2][3]
Despite its synthetic utility, the inherent reactivity of the aldehyde functional group, coupled with the presence of halogen substituents, makes this compound susceptible to degradation. This guide will elucidate the factors governing its stability and provide detailed protocols to mitigate degradation, ensuring the long-term viability of this important chemical reagent.
Chemical and Physical Properties
A thorough understanding of the fundamental chemical and physical properties of this compound is paramount for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClIO | [1] |
| Molecular Weight | 266.46 g/mol | [1] |
| Appearance | Pale yellow to off-white crystalline solid | [1] |
| Melting Point | 113 - 122 °F / 45 - 50 °C | |
| Boiling Point | 415 - 417 °F / 213 - 214 °C | |
| Solubility | Limited solubility in water; soluble in organic solvents. | [1] |
Intrinsic Stability and Primary Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to oxidation and photodegradation. These processes can lead to the formation of impurities that may compromise its performance in subsequent synthetic steps.
Autoxidation: The Aldehyde's Achilles' Heel
Aromatic aldehydes are notoriously prone to autoxidation, a free-radical chain reaction with atmospheric oxygen, to form the corresponding carboxylic acids. In the case of this compound, this would lead to the formation of 2-chloro-4-iodobenzoic acid. This process is often initiated by light, heat, or the presence of radical initiators.
The generalized mechanism for the autoxidation of benzaldehydes proceeds as follows:
Photodegradation: The Impact of Light
Aromatic aldehydes, particularly those with halogen substituents, can be sensitive to light.[4][5] UV irradiation can promote the homolytic cleavage of the carbon-halogen bonds or initiate radical reactions involving the aldehyde group. For this compound, the carbon-iodine bond is significantly weaker than the carbon-chlorine bond and is therefore more susceptible to photolytic cleavage.
The probable photodegradation pathways include:
-
Homolytic Cleavage of the C-I Bond: This would generate an aryl radical and an iodine radical, which can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.
-
Aldehyde Group Reactivity: Photoexcitation can also enhance the reactivity of the aldehyde group, potentially leading to decarbonylation or other rearrangements.
Recommended Storage and Handling Protocols
To preserve the purity and reactivity of this compound, stringent adherence to proper storage and handling protocols is essential. The primary objectives are to minimize exposure to oxygen, light, and moisture.
Long-Term Storage
For long-term storage, the following conditions are strongly recommended:
-
Inert Atmosphere: Store the compound under a dry, inert atmosphere such as argon or nitrogen. This can be achieved by storing vials inside a glove box or by using septum-sealed bottles that have been purged with an inert gas.
-
Low Temperature: Refrigeration at 2-8°C is advisable to reduce the rate of potential degradation reactions. For extended periods, storage at -20°C can further enhance stability.
-
Light Protection: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[5]
-
Container Selection: Use high-quality, chemically resistant containers. Borosilicate glass vials with PTFE-lined caps are an excellent choice. Avoid plastic containers for long-term storage, as plasticizers or other additives may leach into the compound, and some plastics may be permeable to air and moisture over time.
Handling Procedures
When handling this compound, the following practices should be observed:
-
Inert Atmosphere Handling: Whenever possible, handle the compound in an inert atmosphere glove box. If a glove box is not available, use Schlenk line techniques to handle the solid under a positive pressure of an inert gas.
-
Minimize Exposure: Only remove the amount of material needed for immediate use. Avoid repeatedly opening and closing the main storage container.
-
Use of Appropriate Tools: Use clean, dry spatulas and weighing boats. Avoid cross-contamination with other reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. This compound is a skin and eye irritant.[6]
Experimental Workflow for Stability Assessment
To quantitatively assess the stability of a batch of this compound, the following experimental workflow can be employed:
Incompatible Materials
To prevent hazardous reactions and degradation, avoid storing this compound with the following classes of compounds:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[7][8]
-
Strong Bases: Can catalyze aldol condensation or other reactions of the aldehyde.[7][8]
-
Strong Reducing Agents: Can reduce the aldehyde to an alcohol.[7][8]
-
Active Metals: Such as sodium, potassium, and magnesium, can react with the halogenated aromatic ring.[9]
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its stability is critical for obtaining reliable and reproducible results in research and development. By understanding the primary degradation pathways of autoxidation and photodegradation, and by implementing the stringent storage and handling protocols outlined in this guide, researchers can ensure the long-term integrity and purity of this important building block. Adherence to these best practices will ultimately contribute to the success of synthetic endeavors that rely on the unique chemical properties of this compound.
References
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- AUTOXIDATION OF BENZALDEHYDE - UFDC Image Array 2.
- Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradi
- Kinetics and mechanism of the oxidation of substituted benzaldehydes by hexamethylenetetramine‐bromine | Request PDF - ResearchG
- Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochrom
- The cobalt-salt-catalyzed autoxidation of benzaldehyde | Semantic Scholar.
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- 2-Chloro-4-hydroxybenzaldehyde synthesis - ChemicalBook.
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- 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem.
- The effect of electron-withdrawing and electron-donating groups on aldehyde form
- EWG vs EDG Groups on Benzaldehyde Electrophilicity - YouTube.
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- Chemical Incomp
- This compound | 1260810-79-4 - Sigma-Aldrich.
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- Aldehydes as powerful initiators for photochemical transform
- Transformations of Halogenated Aromatic Aldehydes by Metabolically Stable Anaerobic Enrichment Cultures - PMC - NIH.
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-iodobenzaldehyde
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-4-iodobenzaldehyde (C₇H₄ClIO), a key intermediate in organic and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details the interpretation of Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data. Each section includes field-proven experimental protocols, data presented in clear tabular format, and in-depth analysis grounded in established spectroscopic principles. The guide is designed to serve as a definitive reference for the structural elucidation and quality control of this important halogenated aromatic aldehyde.
Introduction
This compound is a polysubstituted aromatic compound whose value lies in its distinct reactive sites. The aldehyde group, along with the strategically placed chloro and iodo substituents, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.[1] Accurate and unambiguous structural confirmation is paramount for any synthetic application. This guide provides the foundational spectroscopic data and interpretation required to ensure the identity and purity of this compound.
Molecular Structure and Physicochemical Properties
The structural integrity of a compound is the basis for its chemical reactivity and biological activity. The arrangement of the aldehyde, chlorine, and iodine substituents on the benzene ring dictates the electronic environment of each atom, which is directly probed by spectroscopic techniques.
dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl", fontcolor="#34A853"]; I [label="I", fontcolor="#4285F4"]; C_aldehyde [label="C"]; H_aldehyde [label="H"]; O_aldehyde [label="O", fontcolor="#EA4335"]; H3 [label="H"]; H5 [label="H"]; H6 [label="H"];
// Define positions for a benzaldehyde-like structure C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.8,-2!"]; C4 [pos="0.8,-2!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,0!"]; // Benzene ring core
C_aldehyde [pos="0,3!"]; H_aldehyde [pos="1.2,3!"]; O_aldehyde [pos="-1.2,3!"];
Cl [pos="-2.6,-0.75!"]; I [pos="1.6,-3.5!"];
H3 [pos="-1.5,-3!"]; H5 [pos="2.3,-0.75!"]; H6 [pos="-0.9,0.3!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- C_aldehyde; C_aldehyde -- H_aldehyde; C_aldehyde -- O_aldehyde [style=double]; C2 -- Cl; C4 -- I; C3 -- H3; C5 -- H5; C6 -- H6;
// Invisible nodes for numbering num1 [pos="0.3,1.7!", label="1"]; num2 [pos="-1.5,-0.4!", label="2"]; num3 [pos="-1.0,-2.3!", label="3"]; num4 [pos="1.0,-2.3!", label="4"]; num5 [pos="1.5,-0.4!", label="5"]; num6 [pos="0.3,0.2!", label="6"];
} केंद Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄ClIO | [1] |
| Molecular Weight | 266.47 g/mol | [1] |
| CAS Number | 1260810-79-4 | [2][3] |
| Appearance | Solid |
| Melting Point | 45-50 °C | |
Infrared (IR) Spectroscopy
Principle & Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, causing the bonds to stretch or bend. This technique is exceptionally powerful for the rapid identification of functional groups. For this compound, IR spectroscopy is used to confirm the presence of the aldehyde group and the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
Acquisition: The anvil is lowered to ensure firm contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded. The sample spectrum is then acquired by co-adding 16 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum is baseline-corrected and displayed in terms of transmittance or absorbance.
Trustworthiness: This ATR method is rapid, requires minimal sample preparation, and ensures good contact for reproducible, high-quality spectra. The background scan serves as a self-validating control, removing atmospheric (CO₂, H₂O) and instrument-related signals.
Data Interpretation
The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.[1]
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| ~2720 | Weak | C-H Stretch | Aldehyde |
| 1680-1700 | Strong | C=O Stretch | Aromatic Aldehyde |
| 1580-1600 | Medium | C=C Stretch | Aromatic Ring |
| 1030-1100 | Medium | C-Cl Stretch | Aryl Chloride |
-
Aldehyde C=O Stretch (1680-1700 cm⁻¹): A strong, sharp absorption in this region is the most prominent feature of the spectrum and is definitive evidence of the carbonyl group. Its position is characteristic of an aromatic aldehyde, where conjugation with the benzene ring slightly lowers the frequency compared to an aliphatic aldehyde.[1]
-
Aldehyde C-H Stretch (~2720 cm⁻¹): A weak but distinct band near 2720 cm⁻¹ is also characteristic of the C-H bond of an aldehyde group.[1]
-
Aromatic C=C Stretches (1580-1600 cm⁻¹): These medium-intensity absorptions confirm the presence of the benzene ring.[1]
-
C-Cl Stretch (1030-1100 cm⁻¹): The vibration associated with the carbon-chlorine bond appears in the fingerprint region of the spectrum.[1] The C-I stretch occurs at lower wavenumbers, often below the typical acquisition range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality: NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical shift (δ) of a nucleus is determined by its local electronic environment. Nearby atoms and functional groups "shield" or "deshield" the nucleus from the external magnetic field, causing its signal to appear at a specific frequency. Spin-spin coupling between adjacent nuclei causes signals to split into predictable patterns (multiplets), revealing connectivity information.
¹H NMR Spectroscopy
Experimental Protocol:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal reference (δ 0.00 ppm).
-
Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. A standard one-pulse ¹H NMR experiment is performed.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.
Trustworthiness: The use of a high-field spectrometer provides excellent signal dispersion and resolution. CDCl₃ is a standard solvent that dissolves the compound well without introducing interfering proton signals. TMS is the universally accepted internal standard, ensuring data comparability across different instruments.
Data Interpretation: The ¹H NMR spectrum provides unambiguous confirmation of the substitution pattern.
Table 3: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~10.4 | Singlet (s) | Aldehyde H |
| ~7.8-8.0 | Doublet (d) | Aromatic H-5 |
| ~7.6-7.8 | Doublet (d) | Aromatic H-6 |
| ~7.4-7.6 | Doublet of doublets (dd) | Aromatic H-3 |
-
Aldehyde Proton (~10.4 ppm): This proton appears as a sharp singlet far downfield.[1] Its significant deshielding is a direct result of the electron-withdrawing nature of the adjacent carbonyl oxygen.
-
Aromatic Protons (7.4-8.0 ppm): The three protons on the aromatic ring are all shifted downfield due to the anisotropic effect of the ring current and the electron-withdrawing effects of the substituents.
-
H-5: Appears as a doublet, coupled to H-6.
-
H-6: Appears as a doublet, coupled to H-5.
-
H-3: Appears as a doublet of doublets, coupled to both H-5 and H-6 (though the coupling to H-6 will be a smaller meta-coupling).
-
¹³C NMR Spectroscopy
Experimental Protocol: The same sample prepared for ¹H NMR is used. A standard proton-decoupled ¹³C NMR experiment is performed. In this experiment, broadband decoupling of protons is applied, causing all carbon signals to appear as singlets, which simplifies the spectrum.
Data Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 4: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~190-195 | C=O (Aldehyde) |
| 120-140 | Aromatic Carbons |
-
Carbonyl Carbon (~190-195 ppm): The aldehyde carbon is significantly deshielded and appears far downfield, a characteristic feature of carbonyl groups.[1]
-
Aromatic Carbons (120-140 ppm): The six aromatic carbons appear in this region. The specific shifts are influenced by the attached substituents. The carbons directly bonded to the halogens (C-2 and C-4) will have their chemical shifts significantly affected by the electronegativity and size of the halogen atom.[1]
Mass Spectrometry (MS)
Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a radical cation known as the molecular ion (M⁺•). This high-energy ion is unstable and often breaks apart into smaller, more stable fragment ions. The resulting pattern of fragments is a molecular fingerprint that can be used to determine the molecular weight and deduce structural features.
Experimental Protocol:
-
Instrument: A mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: A dilute solution of the compound is introduced into the instrument, often via a direct insertion probe or gas chromatography (GC) inlet. The solvent is evaporated, and the sample is vaporized under high vacuum.
-
Ionization: The gaseous molecules are passed through a beam of 70 eV electrons, causing ionization and fragmentation.
-
Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
Trustworthiness: EI at 70 eV is a standard, highly reproducible method that generates extensive fragmentation libraries. This allows for the confident identification of the compound by comparing its fragmentation pattern to known principles.
Data Interpretation: The mass spectrum provides the molecular weight and key structural information from its fragmentation pattern.
Table 5: Key Mass Spectrometry Data (EI-MS)
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 266/268 | [C₇H₄ClIO]⁺• | Molecular Ion (M⁺•) |
| 265/267 | [M-H]⁺ | Loss of aldehydic H |
| 237/239 | [M-CHO]⁺ | Loss of formyl radical |
| 110/112 | [C₆H₃Cl]⁺ | Loss of I and CO |
-
Molecular Ion Peak (m/z 266/268): The peak at m/z 266 corresponds to the molecular weight of the compound with the ³⁵Cl isotope.[1] A smaller peak at m/z 268 (the M+2 peak) will be present with an intensity of approximately one-third that of the m/z 266 peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
-
Fragmentation Pathways: Common fragmentation includes the loss of the aldehyde proton (M-1) or the entire formyl radical (M-29) to form a stable acylium or benzyl cation, respectively.[1] Subsequent losses of the halogen atoms can also be observed.
dot graph Fragmentation_Pathway { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [color="#5F6368"];
M [label="[C₇H₄ClIO]⁺•\nm/z 266/268\n(Molecular Ion)"]; M_minus_H [label="[M-H]⁺\nm/z 265/267"]; M_minus_CHO [label="[M-CHO]⁺\nm/z 237/239"]; Final_Frag [label="[C₆H₃Cl]⁺\nm/z 110/112"];
M -> M_minus_H [label="-H•"]; M_minus_H -> M_minus_CHO [label="-CO"]; M_minus_CHO -> Final_Frag [label="-I•"]; } केंद Caption: Proposed EI-MS Fragmentation Pathway.
Conclusion
The collective data from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provide a cohesive and unambiguous structural confirmation of this compound. The characteristic aldehyde signals in the IR (~1700 cm⁻¹) and NMR (¹H ~10.4 ppm; ¹³C ~192 ppm), combined with the specific pattern of aromatic protons and the definitive molecular ion peak (m/z 266/268) in the mass spectrum, create a unique spectroscopic fingerprint. This guide serves as a validated reference for researchers, ensuring the quality and identity of this valuable synthetic intermediate.
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Halogen bonding in 2-Chloro-4-iodobenzaldehyde
An In-Depth Technical Guide to Halogen Bonding in 2-Chloro-4-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogen bonding has rapidly evolved from a chemical curiosity into a cornerstone of rational drug design, crystal engineering, and materials science.[1][2] This non-covalent interaction, characterized by its high directionality and tunable strength, offers a powerful tool for modulating molecular recognition and assembly.[3] This guide provides a comprehensive technical exploration of halogen bonding as manifested in this compound, a molecule uniquely poised for such interactions due to the presence of two distinct halogen atoms. We will dissect the theoretical underpinnings of the σ-hole, present field-proven experimental and computational methodologies for its characterization, and discuss the implications of these interactions in the context of medicinal chemistry and supramolecular assembly.
The Fundamental Principles of Halogen Bonding
For decades, halogen atoms in drug candidates were primarily considered for their steric and lipophilic properties, enhancing membrane permeability and metabolic stability.[4] However, a deeper understanding has revealed their capacity to act as electrophilic species in highly directional non-covalent interactions, akin to hydrogen bonds.[1][4]
This phenomenon, termed halogen bonding (XB), arises from an anisotropic distribution of electron density around a covalently bonded halogen atom (R-X).[5][6] The electron density is pulled towards the more electronegative R group, creating an electron-deficient, electropositive region on the halogen atom's outer surface, directly opposite the R-X covalent bond. This region is known as the σ-hole .[3][6] The σ-hole can then interact favorably with a nucleophilic region (a Lewis base), such as a lone pair on an oxygen or nitrogen atom, or the π-electrons of an aromatic system.[5]
The strength of a halogen bond is governed by two primary factors:
-
The Identity of the Halogen: The polarizability and size of the σ-hole increase down the group. Consequently, the strength of the halogen bond typically follows the trend: F < Cl < Br < I.[2][3]
-
The Electron-Withdrawing Nature of the R-Group: Attaching electron-withdrawing groups to the carbon atom bonded to the halogen enhances the positivity of the σ-hole, thereby strengthening the interaction.[7]
In this compound, the iodine atom is the primary halogen bond donor due to its superior polarizability compared to chlorine. The aromatic ring and the electron-withdrawing aldehyde group further potentiate the σ-hole on the iodine atom.
Synthesis of this compound
The strategic placement of chloro, iodo, and aldehyde functionalities makes this molecule a valuable synthetic intermediate.[8] A common synthetic approach involves the sequential halogenation of a benzaldehyde precursor.
Protocol 2.1: Synthesis via Regioselective Iodination
This protocol outlines a laboratory-scale synthesis starting from 2-chlorobenzaldehyde. The rationale for this pathway is the reliable regioselective iodination directed by the existing substituents.
Materials:
-
2-Chlorobenzaldehyde
-
N-Iodosuccinimide (NIS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Acetonitrile (anhydrous)
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chlorobenzaldehyde (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagents: Add N-Iodosuccinimide (1.1 eq) and a catalytic amount of p-Toluenesulfonic acid (0.1 eq) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding 10% sodium thiosulfate solution to remove any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol to yield pure this compound as pale yellow crystals.[8]
Characterization of Halogen Bonding
A multi-faceted approach combining solid-state analysis, solution-phase studies, and computational modeling is essential for a comprehensive understanding of the halogen bonding in this compound.
Experimental Characterization
A. Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for observing halogen bonds in the solid state. It provides precise atomic coordinates, allowing for the direct measurement of interaction geometries.
-
Key Observables:
-
Distance (d(I···A)): The distance between the iodine donor and the acceptor atom (A). A halogen bond is indicated if this distance is less than the sum of their van der Waals radii (e.g., I ≈ 1.98 Å, O ≈ 1.52 Å; Sum ≈ 3.50 Å).[9]
-
Angle (∠(C-I···A)): The angle formed by the carbon-iodine covalent bond and the iodine-acceptor halogen bond. This angle is characteristically linear, approaching 180°, reflecting the position of the σ-hole.[3][5]
-
In the crystal lattice of this compound, the most likely halogen bond acceptor is the carbonyl oxygen of a neighboring molecule, leading to the formation of supramolecular chains or dimers.
| Parameter | Typical Value for I···O=C Halogen Bond | Significance |
| d(I···O) | 2.8 - 3.4 Å | Shorter than the sum of van der Waals radii (~3.5 Å), indicating a significant attractive interaction. |
| ∠(C-I···O) | 165° - 180° | High directionality, confirming the interaction is mediated by the σ-hole.[5] |
| Reduction Ratio (R_XB) | < 1.0 | The ratio of the observed distance to the sum of van der Waals radii; values < 1 indicate a bonding interaction. |
B. NMR Spectroscopy
While SC-XRD is powerful for solids, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for studying interactions in solution, which is more relevant for drug development. NMR titration experiments can be used to determine the association constant (Kₐ), a direct measure of binding affinity.[10][11][12]
Protocol 3.1: ¹H NMR Titration for Kₐ Determination
Rationale: The formation of a halogen bond between this compound (the XB donor) and a Lewis base (the XB acceptor, e.g., pyridine or DMSO) alters the local electronic environment. This change can be observed as a shift in the chemical shifts (δ) of the protons on the benzaldehyde ring. By monitoring this shift upon incremental addition of the acceptor, Kₐ can be calculated.
Materials:
-
This compound (XB Donor)
-
Pyridine-d₅ or DMSO-d₆ (XB Acceptor)
-
Deuterated chloroform (CDCl₃) or Dichloromethane-d₂ (CD₂Cl₂) (non-competing solvent)
-
High-precision NMR tubes
Procedure:
-
Stock Solutions: Prepare a stock solution of the XB donor at a known concentration (e.g., 1 mM) in the chosen deuterated solvent. Prepare a stock solution of the XB acceptor at a much higher concentration (e.g., 100 mM) in the same solvent.
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the XB donor solution alone. Record the chemical shifts of the aromatic protons.
-
Titration: Add small, precise aliquots of the XB acceptor stock solution to the NMR tube containing the donor.
-
Data Acquisition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.
-
Monitoring: Continue the additions until the chemical shifts of the donor's protons no longer change significantly, indicating saturation of the binding sites. This typically requires a large excess of the acceptor.
-
Data Analysis: Plot the change in chemical shift (Δδ) of a specific proton (e.g., the one ortho to the iodine) against the concentration of the acceptor. Fit the resulting binding isotherm to a 1:1 binding model using appropriate software (e.g., HypNMR, Bindfit) to extract the association constant (Kₐ).[10]
Computational Analysis
Computational chemistry provides invaluable insights into the nature and strength of halogen bonds, complementing experimental data.
A. Molecular Electrostatic Potential (MEP) Maps
MEP maps are a powerful tool for visualizing the charge distribution on a molecule's surface.[13][14] They are essential for identifying the electrophilic σ-hole and predicting the most likely sites for halogen bond formation.
Protocol 3.2: Generation of MEP Maps
Methodology:
-
Geometry Optimization: Optimize the geometry of this compound using Density Functional Theory (DFT), for instance, with the B3LYP functional and a basis set like 6-311++G(2df,p).[15]
-
ESP Calculation: Perform a single-point energy calculation on the optimized geometry to compute the electrostatic potential (ESP) at points on the electron density surface (typically the 0.001 a.u. isosurface).
-
Visualization: Use visualization software (e.g., GaussView, Avogadro) to map the calculated ESP values onto the electron density surface. Typically, red indicates negative potential (nucleophilic regions, like the carbonyl oxygen), and blue indicates positive potential (electrophilic regions, like the σ-hole on iodine).[16]
The resulting MEP map will visually confirm a region of positive potential on the iodine atom along the C-I bond axis, validating its role as an XB donor.[17]
B. Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM analysis examines the topology of the electron density (ρ) to characterize chemical bonding.[18][19]
Key Parameters at the Bond Critical Point (BCP):
-
Electron Density (ρ(r)): Its value correlates with bond strength.
-
Laplacian of Electron Density (∇²ρ(r)): A positive value is characteristic of "closed-shell" interactions, which include halogen and hydrogen bonds.
-
Total Energy Density (H(r)): A negative value for H(r) can suggest a degree of covalent character in the interaction.
Analyzing the BCP between the iodine and the acceptor atom provides a quantitative, physics-based description of the halogen bond's nature.
C. Interaction Energy Calculations
The most direct way to quantify the strength of a halogen bond is to calculate the interaction energy (ΔE_int).
Protocol 3.3: Calculating Interaction Energy
Methodology:
-
Monomer Optimization: Optimize the geometries of the individual monomers (this compound and the acceptor molecule) at a high level of theory (e.g., M06-2X/aug-cc-pVTZ or CCSD(T) for benchmarks).[20][21]
-
Complex Optimization: Optimize the geometry of the halogen-bonded complex.
-
Energy Calculation: Calculate the interaction energy using the supermolecular approach with basis set superposition error (BSSE) correction (e.g., the Counterpoise correction method by Boys and Bernardi).
-
ΔE_int = E_complex - (E_donor + E_acceptor) + E_BSSE
-
Calculated interaction energies for I···O halogen bonds typically range from -3 to -5 kcal/mol, competitive with many hydrogen bonds.[3]
| Computational Method | Information Yielded | Rationale |
| MEP Maps | Qualitative location of σ-hole | Visualizes electrophilic/nucleophilic sites to predict interaction geometry.[13] |
| QTAIM | Quantitative nature of the bond | Characterizes the bond path and electron density features at the BCP.[19] |
| DFT (BSSE-corrected) | Quantitative interaction energy | Accurately calculates the strength of the non-covalent bond.[7][15] |
Implications for Drug Development and Crystal Engineering
The ability of the iodine atom in this compound to act as a potent halogen bond donor has significant implications:
-
In Drug Discovery: Halogen bonds are increasingly exploited to enhance ligand-receptor binding affinity and selectivity.[2][22] Replacing a hydrogen bond donor with a halogen bond donor can improve pharmacokinetic properties, such as lipophilicity and membrane permeability, without sacrificing binding energy.[4] For example, a halogen bond between a ligand's iodine and a backbone carbonyl oxygen in a protein binding site can anchor the ligand, improving its potency.[3]
-
In Crystal Engineering: The directionality and reliability of halogen bonds make them ideal for constructing well-defined supramolecular architectures.[23] By controlling the interplay of halogen bonds (I···O), weaker hydrogen bonds, and π-stacking, it is possible to engineer crystalline materials with specific packing motifs and desired physical properties (e.g., for polymers or electronic materials).[8]
Conclusion
This compound serves as an exemplary model for the study of halogen bonding. Its iodine atom, activated by the aromatic system, is a strong XB donor, while the carbonyl oxygen can act as an acceptor. A synergistic application of single-crystal X-ray diffraction, solution-phase NMR spectroscopy, and high-level computational modeling provides a complete picture of this critical non-covalent interaction. For scientists in drug development and materials science, a thorough understanding and application of the principles and protocols detailed in this guide are paramount for harnessing the power of halogen bonding in the rational design of next-generation molecules and materials.
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Hardegger, L. A., et al. (2011). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC - NIH. Available from: [Link]
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Zhu, W., et al. (2012). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. Available from: [Link]
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Cremer, D., et al. (2017). The intrinsic strength of the halogen bond: electrostatic and covalent contributions described by coupled cluster theory. Physical Chemistry Chemical Physics. Available from: [Link]
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Virk, N., et al. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. Available from: [Link]
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Zhu, W., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Taylor & Francis Online. Available from: [Link]
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Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available from: [Link]
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Caballero, J. A., et al. (2013). Halogen Bonds: Benchmarks and Theoretical Analysis. Journal of Chemical Theory and Computation - ACS Publications. Available from: [Link]
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University of Ottawa. (2022). Probing halogen bonds using novel NMR methods. Faculty of Science. Available from: [Link]
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Xu, Y., et al. (2019). Single-Crystal NMR Characterization of Halogen Bonds. ResearchGate. Available from: [Link]
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Cremer, D., et al. (2016). The intrinsic strength of the halogen bond: electrostatic and covalent contributions described by coupled cluster theory. SMU. Available from: [Link]
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Verevkin, S. P., et al. (2001). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]
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Wikipedia. Halogen bond. Available from: [Link]
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Dang, Q. M., et al. (2022). Evaluating Halogen-Bond Strength as a Function of Molecular Structure Using Nuclear Magnetic Resonance Spectroscopy and Computational Analysis. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]
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Dang, Q. M., et al. (2022). Evaluating Halogen-Bond Strength as a Function of Molecular Structure Using Nuclear Magnetic Resonance Spectroscopy and Computational Analysis. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]
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Xu, Y., et al. (2019). Single-Crystal NMR Characterization of Halogen Bonds. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]
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Englert, U., et al. (2023). Gauging the Strength of the Molecular Halogen Bond via Experimental Electron Density and Spectroscopy. ACS Omega - ACS Publications. Available from: [Link]
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Jäger, M., et al. (2021). Pushing the Limits of Characterising a Weak Halogen Bond in Solution. PMC. Available from: [Link]
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ResearchGate. Molecular electrostatic potential (MEP) maps of (a) the monomers 1–7.... Available from: [Link]
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ResearchGate. A summary of X-ray crystal structures of halogen- and hydrogen-bonded complexes. Available from: [Link]
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Bryce, D. L., et al. (2017). Direct Investigation of Halogen Bonds by Solid-State Multinuclear Magnetic Resonance Spectroscopy and Molecular Orbital Analysis. Journal of the American Chemical Society. Available from: [Link]
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Tran, D. N. (2015). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Pendidikan Kimia. Available from: [Link]
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Politzer, P., et al. (2013). Halogen bonding: an electrostatically-driven highly directional noncovalent interaction. Philosophical Transactions of the Royal Society A. Available from: [Link]
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Chemistry World. (2025). Paramagnetic NMR used to probe covalent character of halogen bonds. Available from: [Link]
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Gilday, L. C., et al. (2015). The Halogen Bond. Chemical Reviews - ACS Publications. Available from: [Link]
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ResearchGate. Electrostatic potential mapped on the surface of molecular electron.... Available from: [Link]
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von der Heiden, D., et al. (2020). Halogen bonding in solution: NMR spectroscopic approaches. ResearchGate. Available from: [Link]
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ResearchGate. Molecular electrostatic potential (MEP) maps of hydrogen halide (HX),.... Available from: [Link]
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ResearchGate. Depiction of the halogen-bonding motifs from the X-ray structures of.... Available from: [Link]
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Bauzá, A., et al. (2015). Halogen bonding in drug-like molecules: a computational and systematic study of the substituent effect. RSC Publishing. Available from: [Link]
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Frontera, A., et al. (2021). On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. MDPI. Available from: [Link]
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Bull, J. A., et al. (2023). Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. PubMed Central. Available from: [Link]
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The Duality of Halogen Influence: An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Chloro-4-iodobenzaldehyde
This guide provides a comprehensive analysis of the intricate electronic landscape of 2-Chloro-4-iodobenzaldehyde, a molecule where the interplay of inductive and resonance effects of two distinct halogen substituents dictates its chemical behavior. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical manifestations of these electronic influences, offering a predictive framework for the molecule's reactivity and application in synthesis.
Introduction: The Benzene Ring as an Electronic Playground
The benzene ring, a cornerstone of organic chemistry, is a dynamic system of delocalized π-electrons. The introduction of substituents disrupts this electron density, creating regions of higher or lower electron availability, which in turn governs the ring's reactivity towards electrophiles and the properties of any attached functional groups.[1][2] In this compound, the aldehyde group and two different halogen atoms—chlorine and iodine—are engaged in an electronic tug-of-war, the outcome of which defines the molecule's chemical personality.
The aldehyde group (-CHO) is an electron-withdrawing group, deactivating the benzene ring towards electrophilic aromatic substitution, primarily at the ortho and para positions, making it a meta-director. Halogens, on the other hand, present a more complex scenario. They are more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring through the sigma bond (a -I effect).[3][4] Conversely, they possess lone pairs of electrons that can be donated to the aromatic π-system via resonance (a +R effect).[3][4][5] For halogens, the inductive effect is generally stronger than the resonance effect, resulting in an overall deactivation of the ring.[3][4][6] However, the resonance donation, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions.[3][5]
Deconstructing the Substituent Effects in this compound
The molecular structure of this compound places a chloro group ortho to the aldehyde and an iodo group para to it. This specific arrangement leads to a complex interplay of their electronic contributions.
The Inductive Effect (-I): A Tale of Electronegativity
Both chlorine and iodine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect. This effect decreases with distance. The chloro group at the 2-position and the iodo group at the 4-position both pull electron density away from the aromatic ring, making the ring electron-deficient and thus less reactive towards electrophilic attack than benzene itself.
The Resonance Effect (+R): Lone Pair Delocalization
The lone pairs on both the chlorine and iodine atoms can be delocalized into the benzene ring. This electron donation partially counteracts the inductive withdrawal. The resonance effect is most pronounced at the ortho and para positions relative to the halogen.
A visual representation of these competing effects is crucial for a deeper understanding.
Caption: Interplay of inductive and resonance effects in this compound.
Quantifying Electronic Influence: Hammett Substituent Constants
The Hammett equation provides a quantitative means to assess the electronic effect of substituents on the reactivity of aromatic compounds.[7][8] The substituent constant, sigma (σ), is a measure of the electronic-donating or -withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ (meta) | σ (para) |
| Chloro (Cl) | +0.37 | +0.23 |
| Iodo (I) | +0.35 | +0.18 |
Data sourced from multiple references.[7][9][10]
These values confirm that both chlorine and iodine are electron-withdrawing, with chlorine having a slightly stronger effect. The positive values for both meta and para positions reflect the dominance of the inductive effect.
Impact on the Aldehyde Group's Reactivity
The electronic effects of the chloro and iodo substituents directly influence the reactivity of the aldehyde functional group. The electron-withdrawing nature of both halogens enhances the electrophilicity of the carbonyl carbon. This is because they pull electron density away from the ring, which in turn pulls electron density from the aldehyde group, making the carbonyl carbon more susceptible to nucleophilic attack. Therefore, this compound is expected to be more reactive towards nucleophiles than benzaldehyde itself.
Predicting Electrophilic Aromatic Substitution
While the aldehyde group is a meta-director and the halogen atoms are ortho, para-directors, their combined influence and positions on the ring must be considered to predict the outcome of further electrophilic aromatic substitution.[11]
-
Aldehyde (-CHO): Strongly deactivating and meta-directing.
-
Chlorine (-Cl): Deactivating but ortho, para-directing.
-
Iodine (-I): Deactivating but ortho, para-directing.
The positions on the ring available for substitution are C3, C5, and C6.
-
Position 3: Ortho to the iodine and meta to the chlorine and aldehyde.
-
Position 5: Meta to the aldehyde and chlorine, and ortho to the iodine.
-
Position 6: Ortho to the aldehyde and chlorine, and meta to the iodine.
Given that halogens are ortho, para-directors, they will direct an incoming electrophile to positions 3 and 5 (ortho to iodine) and position 3 (para to chlorine is occupied by iodine). The aldehyde group directs to positions 3 and 5 (meta). Therefore, the directing effects of all three substituents are cooperative, strongly favoring substitution at positions 3 and 5.[11] Steric hindrance from the ortho-chloro group might slightly disfavor substitution at position 3 compared to position 5.
Caption: Predictive workflow for electrophilic aromatic substitution on this compound.
Experimental Validation: Spectroscopic Analysis
The electronic environment of a molecule can be probed experimentally using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, the aldehyde proton of this compound is expected to appear as a singlet at a downfield chemical shift (around 10.4 ppm), indicative of the deshielding effect of the carbonyl group.[12] The aromatic protons will exhibit splitting patterns that can be analyzed to confirm the substitution pattern. The electron-withdrawing substituents will cause the aromatic protons to be shifted downfield compared to benzene.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show a characteristic strong absorption band for the aldehyde C=O stretch, typically in the range of 1680-1700 cm⁻¹.[12] The exact position of this band can be sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups tend to increase the frequency of the C=O stretch.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum will exhibit absorption bands corresponding to π→π* transitions within the aromatic system and n→π* transitions of the carbonyl group.[12] The presence of halogen substituents typically causes a bathochromic (red) shift compared to unsubstituted benzaldehyde.[12]
Experimental Protocol: Synthesis of this compound
A common synthetic route to this compound involves the chlorination of 4-iodobenzaldehyde.
Objective: To synthesize this compound from 4-iodobenzaldehyde.
Materials:
-
4-Iodobenzaldehyde
-
Thionyl chloride (SOCl₂) or a similar chlorinating agent
-
Anhydrous solvent (e.g., dichloromethane)
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve 4-iodobenzaldehyde in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add the chlorinating agent (e.g., thionyl chloride) to the stirred solution. The reaction is exothermic and should be controlled.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Extract the product into an organic solvent (e.g., dichloromethane) using a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization to obtain pure this compound.
Self-Validation: The purity and identity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).
Applications in Synthesis and Drug Discovery
The unique electronic and structural features of this compound make it a valuable intermediate in organic synthesis.[12]
-
Cross-Coupling Reactions: The iodo group is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a wide range of substituents at the 4-position.
-
Functional Group Transformations: The aldehyde group can be readily converted into other functional groups, such as alcohols, carboxylic acids, and imines, providing a handle for further molecular elaboration.
-
Medicinal Chemistry: The halogenated benzaldehyde scaffold is present in numerous biologically active molecules. The specific substitution pattern in this compound can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds in drug discovery programs.[12]
Conclusion
The electronic landscape of this compound is a testament to the nuanced and often competing effects of substituents on an aromatic ring. The ortho-chloro and para-iodo groups, through a combination of dominant inductive withdrawal and weaker resonance donation, deactivate the ring towards electrophilic attack while enhancing the reactivity of the aldehyde group towards nucleophiles. Their directing effects are cooperative, favoring substitution at the C3 and C5 positions. A thorough understanding of these electronic principles is paramount for predicting the reactivity of this versatile building block and for its strategic deployment in the synthesis of complex organic molecules for materials science and pharmaceutical applications.
References
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Wikipedia. Hammett equation. [Link]
-
YouTube. Halogens as directing groups in aromatic reactions. (2019-01-03). [Link]
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Clark, J. Organic Chemistry: A Tenth Edition. 16.4 Substituent Effects in Electrophilic Substitutions. [Link]
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Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. (2023-10-27). [Link]
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Chemistry LibreTexts. 3.4: Substituent Effects in the Reactivity of Aromatic Rings. (2025-01-29). [Link]
-
Lumen Learning. Organic Chemistry II - 14.3. Substituent Effects. [Link]
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University of California, Irvine. Table 1: Hammett constants for some common substituents. [Link]
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Science.gov. hammett substituent constants: Topics. [Link]
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Chemistry LibreTexts. Electrophilic Substitution of Disubstituted Benzene Rings. (2023-01-22). [Link]
-
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. (2024-10-04). [Link]
-
Vedantu. Effect of Substituent on Reactivity of Benzene for JEE. [Link]
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PubChem. 2,6-Dichloro-4-iodobenzaldehyde. [Link]
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St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. [Link]
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Stenutz. Hammett substituent constants. [Link]
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YouTube. Scholars Day 2021 - "Nomenclature of Substituted Benzene" (Jessica Morse). (2021-04-26). [Link]
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PubMed. Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells. (2020-12-15). [Link]
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- 12. Buy this compound | 1260810-79-4 [smolecule.com]
Methodological & Application
Application Note: A Protocol for the Regioselective Synthesis of 2-Chloro-4-iodobenzaldehyde
Introduction
2-Chloro-4-iodobenzaldehyde is a valuable halogenated aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring reactive aldehyde, chloro, and iodo moieties, makes it a strategic precursor for the construction of complex molecules in medicinal chemistry, agrochemicals, and materials science.[1][2] The primary challenge in synthesizing this molecule from 4-iodobenzaldehyde lies in achieving regioselective chlorination at the C-2 position (ortho to the aldehyde).
Standard electrophilic aromatic substitution methods are often unselective. The aldehyde group is deactivating and meta-directing, while the iodine atom is also deactivating but directs incoming electrophiles to the ortho and para positions. This competition can lead to a mixture of products with low yields of the desired isomer. To overcome this inherent regiochemical challenge, this application note details a robust protocol based on a modern synthetic strategy: palladium-catalyzed C-H activation using a transient directing group. This approach offers high selectivity for the ortho position, providing a reliable and efficient route to pure this compound.
Section 1: Mechanistic Strategy and Rationale
The core of this protocol is the use of a transient directing group to guide a palladium catalyst to the specific C-H bond ortho to the aldehyde. This strategy circumvents the challenges posed by the mixed directing effects of the substituents on the 4-iodobenzaldehyde ring.
-
Formation of a Transient Imine: The reaction is initiated by the condensation of 4-iodobenzaldehyde with a suitable directing group, typically an amino acid like 4-chloroanthranilic acid.[3] This forms an imine in situ.
-
Directed C-H Activation (Cyclopalladation): The transient imine acts as a bidentate ligand, coordinating to the palladium(II) catalyst. This chelation brings the catalyst into close proximity to the C-H bond at the C-2 position, facilitating a highly regioselective cyclometalation step to form a six-membered palladacycle intermediate.[3]
-
Oxidation and Reductive Elimination: The palladacycle is then oxidized from Pd(II) to a high-valent Pd(IV) species by an appropriate oxidant. The chlorinating agent, N-Chlorosuccinimide (NCS), provides the chlorine atom. A subsequent reductive elimination step from the Pd(IV) center forms the C-Cl bond at the C-2 position and regenerates a Pd(II) species.[3]
-
Hydrolysis and Catalyst Regeneration: The resulting chlorinated imine is hydrolyzed during the aqueous workup, releasing the final product, this compound, and the directing group. The Pd(II) catalyst is then free to re-enter the catalytic cycle.
This mechanism provides a predictable and powerful method for functionalizing a specific, otherwise unreactive, C-H bond.
Caption: A generalized catalytic cycle for directed C-H chlorination.
Section 2: Detailed Experimental Protocol
This protocol is designed for implementation by trained laboratory personnel familiar with standard organic synthesis techniques.
2.1 Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 4-Iodobenzaldehyde | ≥96% | Sigma-Aldrich |
| N-Chlorosuccinimide (NCS) | ≥98% | Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Strem Chemicals |
| 4-Chloroanthranilic Acid | 98% | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Acros Organics |
| Ethyl Acetate | ACS Grade | VWR Chemicals |
| Hexane | ACS Grade | VWR Chemicals |
| Saturated Sodium Bicarbonate | Aqueous Solution | Lab Prepared |
| Brine | Aqueous Solution | Lab Prepared |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
2.2 Equipment
-
Oven-dried 50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
2.3 Step-by-Step Synthesis Procedure
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask containing a magnetic stir bar, add 4-iodobenzaldehyde (1.0 mmol, 232 mg), 4-chloroanthranilic acid (0.2 mmol, 34.3 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Scientist's Note: 4-chloroanthranilic acid serves as the transient directing group.[3] Potassium carbonate is the base required to facilitate the C-H activation step.
-
-
Addition of Reagents: Place the flask under an inert atmosphere (N₂ or Ar). Add N-chlorosuccinimide (NCS) (1.2 mmol, 160 mg) followed by anhydrous 1,2-dichloroethane (10 mL).
-
Scientist's Note: NCS is the chlorine source.[4] Using an anhydrous solvent is critical to prevent premature hydrolysis of the imine intermediate and deactivation of the catalyst.
-
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Scientist's Note: The bicarbonate wash removes any remaining acidic directing group and byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
2.4 Purification Protocol
The crude product should be purified by flash column chromatography on silica gel.[1]
-
Column Packing: Pack a glass column with silica gel using a slurry method with hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. The expected yield typically ranges from 70-85%.
Section 3: Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Data |
| Molecular Formula | C₇H₄ClIO |
| Molecular Weight | 266.46 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~10.4 (s, 1H, CHO), ~7.9-8.0 (m, 2H, Ar-H), ~7.6 (m, 1H, Ar-H) |
| IR (KBr, cm⁻¹) | ~1690 cm⁻¹ (C=O stretch, strong)[1] |
| Mass Spec (EI, m/z) | M⁺ at 266[1] |
-
¹H NMR Analysis: The most downfield signal is the characteristic singlet of the aldehyde proton at approximately 10.4 ppm.[1] The aromatic region will display a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring, confirming the successful ortho-chlorination.
-
IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is definitive for the carbonyl (C=O) stretch of an aromatic aldehyde.[1]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at an m/z of 266, corresponding to the molecular weight of the product.[1]
Section 4: Safety Precautions and Hazard Management
All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[5]
| Chemical | Hazards |
| N-Chlorosuccinimide | Harmful if swallowed, causes severe skin burns and eye damage.[6][7] |
| 4-Iodobenzaldehyde | Causes skin, eye, and respiratory irritation.[8][9] |
| Palladium(II) Acetate | Irritant, sensitizer, handle with care. |
| 1,2-Dichloroethane | Flammable, toxic, potential carcinogen. |
-
Handling: Avoid inhalation of dust and vapors.[10] Always add reagents carefully to avoid splashing.
-
Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.[11]
-
Waste Disposal: All organic and solid waste must be disposed of in accordance with institutional and local environmental regulations.
Section 5: Experimental Workflow Diagram
The following diagram illustrates the complete workflow from starting materials to the final, purified product.
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This application note provides a comprehensive and reliable protocol for the regioselective synthesis of this compound. By employing a palladium-catalyzed C-H activation strategy with a transient directing group, this method successfully overcomes the selectivity issues inherent in classical electrophilic substitution, delivering the desired product in high yield and purity. This protocol is a valuable tool for researchers and scientists in drug development and materials science requiring access to this important synthetic intermediate.
References
-
Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie website. [Link]
-
East Harbour Group. (2023, March 20). N-CHLOROSUCCINIMIDE Safety Data Sheet. Retrieved from East Harbour Group website. [https://www.easth Harbour.com/msds/467.pdf]([Link] Harbour.com/msds/467.pdf)
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. Retrieved from Cole-Parmer website. [Link]
-
Chemstock. (n.d.). Chemwatch MSDS 39606-5 - N-CHLOROSUCCINIMIDE. Retrieved from Chemstock website. [Link]
- Google Patents. (n.d.). CN110845310A - A kind of method for ortho-iodination of benzaldehyde compounds.
-
ResearchGate. (n.d.). Scheme 21. Palladium catalyzed ortho C−H iodination of benzaldehyde and.... Retrieved from ResearchGate website. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from Wikipedia website. [Link]
-
Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Retrieved from Unblog.fr website. [Link]
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Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from Baran Lab website. [Link]
-
FAQ. (n.d.). What are the synthesis methods and practical applications of 4-Iodobenzaldehyde?. Retrieved from an FAQ website. [Link]
-
ACS Publications. (n.d.). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group | Organic Letters. Retrieved from ACS Publications website. [Link]
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Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from Organic Chemistry Portal website. [Link]
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Chem-Station Int. Ed. (2015, January 13). Directed Ortho Metalation. Retrieved from Chem-Station website. [Link]
-
PubChemLite. (n.d.). This compound (C7H4ClIO). Retrieved from PubChemLite website. [Link]
-
Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE. Retrieved from Organic Syntheses website. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website. [Link]
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The Royal Society of Chemistry. (n.d.). [Supporting Information] Table of Contents. Retrieved from The Royal Society of Chemistry website. [Link]
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LookChem. (n.d.). Cas 15164-44-0,4-IODOBENZALDEHYDE. Retrieved from LookChem website. [Link]
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PubChem. (n.d.). 4-Iodobenzaldehyde | C7H5IO | CID 96657. Retrieved from PubChem website. [Link]
-
Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. Retrieved from Ataman Kimya website. [Link]
-
MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from MDPI website. [Link]
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- 11. chemstock.ae [chemstock.ae]
Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of 2-Chloro-4-iodobenzaldehyde
Introduction: The Strategic Importance of Selective C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its widespread adoption in the pharmaceutical and materials science industries is a testament to its reliability and versatility.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective Suzuki-Miyaura coupling of 2-Chloro-4-iodobenzaldehyde. This dihalogenated aromatic aldehyde presents an interesting case for chemoselectivity, offering a handle for sequential, site-selective modifications.
The core of this protocol lies in exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds towards palladium catalysts. The oxidative addition of the palladium(0) catalyst to the aryl halide is the rate-determining step in the catalytic cycle.[4] It is well-established that the reactivity of halogens in this step follows the order I > Br > OTf > Cl.[4] This inherent difference in reactivity allows for the selective coupling at the more reactive C-I bond, leaving the C-Cl bond intact for subsequent transformations.
This guide will delve into the mechanistic underpinnings of this selectivity, provide a robust, step-by-step protocol for the reaction, and offer insights into troubleshooting and optimization.
Mechanistic Insight: The Basis of Chemoselectivity
The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
In the context of this compound, the initial oxidative addition of the Pd(0) catalyst occurs selectively at the C-I bond due to its lower bond dissociation energy compared to the C-Cl bond. This results in the formation of an arylpalladium(II) iodide intermediate, leaving the chloro substituent untouched. The subsequent transmetalation with the boronic acid (activated by a base) and reductive elimination proceed to yield the 2-chloro-4-arylbenzaldehyde product.
Experimental Protocol: Selective Coupling of this compound with Phenylboronic Acid
This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Phenylboronic Acid | ≥97% | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Acros Organics |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Deionized Water | High Purity | - |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (syringes, needles, separatory funnel, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Reaction Setup and Procedure:
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 268.4 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The use of a solvent mixture like dioxane/water or toluene/water is common, as water can play a beneficial role in the transmetalation step.[6]
-
Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir the mixture vigorously. The reaction is typically complete within 4-12 hours.[6]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) or LC-MS. The disappearance of the starting material (this compound) indicates the completion of the reaction.
Workup and Purification:
-
Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).[6]
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-chloro-4-phenylbenzaldehyde.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is dependent on several factors. The following table summarizes key parameters and provides rationale for their selection.
| Parameter | Typical Range/Choice | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand, PdCl₂(dppf) (1-5 mol%) | Pd(PPh₃)₄ is a reliable choice for many standard couplings as it is a pre-formed Pd(0) source. For more challenging substrates, using a Pd(II) source with a phosphine ligand can be beneficial. The choice of ligand can significantly impact reaction efficiency by influencing the electron density and steric environment of the palladium center. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ (2-3 equivalents) | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[5] K₂CO₃ is a cost-effective and generally effective base. For less reactive substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be required. |
| Solvent | Toluene, Dioxane, THF, DMF, often with water as a co-solvent | The choice of solvent affects the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents are commonly used. The addition of water often accelerates the reaction.[6] |
| Temperature | 60-110 °C | The reaction temperature is optimized to ensure a reasonable reaction rate without causing significant decomposition of the catalyst or reagents. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed reaction mixture- Poor quality reagents or solvents | - Use a fresh batch of catalyst.- Ensure thorough degassing of the reaction mixture.- Use anhydrous solvents and high-purity reagents. |
| Formation of Homocoupled Byproduct (biphenyl) | - Presence of oxygen leading to oxidative homocoupling of the boronic acid. | - Improve the degassing procedure. |
| Dehalogenation of Starting Material | - Presence of protic impurities or certain bases can lead to protonolysis of the aryl-palladium intermediate. | - Use anhydrous conditions and a non-protic base if possible. |
| Reaction Stalls | - Catalyst deactivation. | - Consider using a more robust ligand or a different palladium precursor. |
Conclusion
The selective Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of 2-chloro-4-arylbenzaldehydes. By understanding the principles of chemoselectivity and carefully controlling the reaction parameters, researchers can efficiently generate these valuable building blocks for further synthetic elaboration. This protocol provides a solid foundation for the successful implementation of this transformation in a research and development setting.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
The Nobel Prize in Chemistry 2010. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]
-
Sana, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(3), 263-275. Retrieved from [Link]
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Wittig reaction conditions for 2-Chloro-4-iodobenzaldehyde
The user wants me to create a detailed application note and protocol for the Wittig reaction of 2-Chloro-4-iodobenzaldehyde. This is a niche topic, so I need to break it down and search for the fundamental principles and then apply them to this specific molecule.
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Topic: .
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Content Type: Detailed Application Notes and Protocols.
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Audience: Researchers, scientists, and drug development professionals.
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Trustworthiness: Protocols must be self-validating. This implies including steps for monitoring the reaction (e.g., TLC) and purification.
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Authoritative Grounding & References: I must use in-text citations for key claims and provide a full, numbered reference list with clickable URLs at the end.
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-
Visualization & Formatting:
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Data Presentation: Use tables for quantitative data (e.g., reaction conditions, yields).
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Experimental Protocols: Provide detailed, step-by-step instructions.
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Mandatory Visualization (Graphviz): Create diagrams for mechanisms and workflows using DOT language. I need to pay close attention to the specific diagram specifications (width, color contrast, node text contrast, color palette).
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Part 2: Identify the Core Scientific Challenges
The substrate, this compound, presents several interesting challenges that a generic Wittig protocol wouldn't address:
-
Chemoselectivity: The molecule has three potential reactive sites for a nucleophilic/basic reagent: the aldehyde carbonyl, the C-Cl bond, and the C-I bond. The C-I bond is generally more reactive than the C-Cl bond in nucleophilic aromatic substitution and cross-coupling reactions. While the Wittig ylide is primarily a nucleophile for the carbonyl, the strong base used to generate the ylide could potentially interact with the aryl halides. I need to discuss the conditions required to ensure the reaction is selective for the aldehyde.
-
Ylide Choice: The type of ylide (stabilized, semi-stabilized, or non-stabilized) will determine the reactivity and the stereochemistry (E/Z) of the resulting alkene. This is a critical point to explain. For a general protocol, demonstrating the reaction with a simple ylide (e.g., methylenetriphenylphosphorane) and a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) would be very instructive.
-
Reaction Conditions: The choice of base, solvent, and temperature will be crucial. Strong, non-nucleophilic bases are often preferred. Anhydrous, aprotic solvents are standard. Temperature can influence selectivity.
-
Product Characterization: The product will be a substituted styrene. How would a researcher confirm its structure and purity? Mentioning techniques like NMR, IR, and MS is important.
Part 3: Structure the Application Note
Based on the above, I'll design the following structure:
-
Title: Application Note: Strategic Execution of the Wittig Reaction with this compound for the Synthesis of Halogenated Styrene Derivatives.
-
Abstract: A brief overview of the application note's purpose, highlighting the challenges of chemoselectivity with the di-halogenated substrate and the solutions provided.
-
Introduction:
-
Briefly introduce the Wittig reaction as a cornerstone of alkene synthesis.[1][2]
-
Introduce the substrate, this compound, and its relevance as a building block in medicinal chemistry or materials science (due to the orthogonal reactivity of the C-Cl and C-I bonds for subsequent cross-coupling).
-
State the primary challenge: achieving chemoselective olefination of the aldehyde without disturbing the aryl halide moieties.
-
-
Mechanistic Considerations & Chemoselectivity:
-
Review the general Wittig reaction mechanism (ylide formation, oxaphosphetane intermediate, product formation).[3][4][5]
-
Visualization: Create a Graphviz diagram of the general Wittig mechanism.
-
Discuss the concept of stabilized vs. non-stabilized ylides and its impact on reactivity and stereoselectivity (E vs. Z).[4][6][7][8][9]
-
Address the chemoselectivity challenge head-on. Explain why the Wittig reaction is highly selective for the carbonyl group over potential side reactions at the C-Cl or C-I bonds under typical conditions. The ylide is a soft nucleophile that preferentially attacks the hard electrophilic carbonyl carbon. The bases used, while strong, are often sterically hindered or used at low temperatures, minimizing the risk of nucleophilic aromatic substitution.[10][11]
-
-
Experimental Design & Protocols:
-
This section will be the core of the application note. I will provide two distinct protocols to illustrate the versatility of the reaction.
-
Protocol 1: Synthesis of 1-Chloro-3-iodo-2-vinylbenzene using a Non-Stabilized Ylide.
-
Objective: To synthesize the terminal alkene, demonstrating the use of a highly reactive ylide.
-
Step A: Preparation of the Phosphonium Salt (e.g., Methyltriphenylphosphonium bromide).[5][12]
-
Step B: In situ Generation of the Ylide and Reaction with this compound.[11]
-
Visualization: Create a Graphviz diagram for the experimental workflow of Protocol 1.
-
-
Protocol 2: Synthesis of Ethyl (E)-3-(2-Chloro-4-iodophenyl)acrylate using a Stabilized Ylide.
-
Objective: To synthesize an α,β-unsaturated ester, demonstrating the use of a less reactive, stabilized ylide that favors the (E)-isomer.[13][14]
-
Procedure: This will likely be a one-pot reaction as stabilized ylides are often commercially available or can be generated under milder conditions.[15]
-
Visualization: Create a Graphviz diagram for the experimental workflow of Protocol 2.
-
-
-
Data Presentation & Interpretation:
-
Table 1: Summary of Reaction Conditions and Outcomes. This table will compare the two protocols: Ylide Type, Base, Solvent, Temperature, Reaction Time, Expected Yield, and E/Z Ratio.
-
Discuss typical workup and purification procedures (e.g., precipitation of triphenylphosphine oxide, column chromatography).[15]
-
Briefly mention key characterization data to look for (e.g., vinyl proton signals in ¹H NMR, C=C stretch in IR).
-
-
Troubleshooting & Advanced Considerations:
-
Common issues: Low yield, incomplete reaction, difficult purification.
-
Solutions: Importance of anhydrous conditions, choice of base, temperature control.
-
Briefly mention the Horner-Wadsworth-Emmons (HWE) reaction as an alternative that produces a water-soluble phosphate byproduct, simplifying purification.[16][17]
-
-
References: A numbered list of all cited sources with titles and clickable URLs.
Part 4: Execution Plan
-
Write the text: Draft each section based on the structure above, synthesizing the information from the initial Google searches. I will focus on explaining the why behind each step.
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Generate DOT scripts: Create the three Graphviz diagrams as planned. I will ensure they adhere to all the specified formatting rules (colors, contrast, etc.).
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Create the table: Format the comparative data for the two protocols into a clear Markdown table.
-
Integrate citations: As I write, I will place citations [cite:INDEX] at the end of relevant sentences.
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Compile the reference list: At the very end, I will create the numbered reference list, ensuring each entry has a title, source, and a working URL from the search results.
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Final Review: Read through the entire document to ensure it is cohesive, scientifically accurate, and meets all the user's requirements, especially the E-E-A-T and formatting guidelines. The tone should be that of a senior application scientist – authoritative but clear and helpful.### Application Note: Strategic Execution of the Wittig Reaction with this compound for the Synthesis of Halogenated Styrene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed technical guide for performing the Wittig reaction on this compound, a valuable and challenging substrate in synthetic chemistry. We address the critical aspect of chemoselectivity, ensuring the olefination occurs exclusively at the aldehyde functional group without engaging the chloro and iodo substituents. This guide details two distinct protocols: one employing a non-stabilized ylide for the synthesis of a terminal alkene, and another using a stabilized ylide to generate an (E)-α,β-unsaturated ester. By explaining the causality behind experimental choices, providing step-by-step protocols, and offering troubleshooting advice, this document serves as a comprehensive resource for researchers aiming to synthesize versatile di-halogenated styrene building blocks for applications in medicinal chemistry and materials science.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, celebrated for its reliability in converting aldehydes and ketones into alkenes with a high degree of regiochemical control.[1][2] This transformation, which earned Georg Wittig the Nobel Prize in Chemistry in 1979, involves the reaction of a carbonyl compound with a phosphorus ylide.[17] The resulting alkene's double bond is precisely positioned where the carbonyl group was, making it an invaluable tool for complex molecule synthesis.[2][3]
The substrate, this compound, is a particularly useful building block. The distinct reactivity of the C-I and C-Cl bonds allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it a versatile scaffold in drug discovery and materials science. However, the presence of these multiple reactive sites presents a significant challenge: achieving chemoselective olefination of the aldehyde without inducing unwanted side reactions at the aryl halide positions. This guide provides the strategic framework and detailed protocols to successfully navigate this challenge.
Mechanistic Principles & Chemoselectivity
A foundational understanding of the Wittig reaction mechanism is crucial for protocol optimization and troubleshooting. The process can be broken down into two primary stages: the formation of the phosphorus ylide and its subsequent reaction with the carbonyl compound.
2.1. The Wittig Reaction Pathway The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon. This leads to the formation of a transient four-membered ring intermediate, the oxaphosphetane.[2][12] This intermediate then collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[3][12]
2.2. The Role of Ylide Stability Phosphorus ylides are broadly classified as non-stabilized or stabilized, a distinction that profoundly impacts their reactivity and the stereochemical outcome of the reaction.[7][9]
-
Non-Stabilized Ylides: These ylides have alkyl or hydrogen substituents on the carbanionic carbon (e.g., Ph₃P=CH₂). They are highly reactive, less stable, and typically generated in situ using strong bases like n-butyllithium (n-BuLi).[6][9] Under salt-free conditions, they generally favor the formation of (Z)-alkenes through a kinetically controlled pathway.[4][8]
-
Stabilized Ylides: These ylides possess an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge through resonance, making them significantly more stable and less reactive.[6][14] They are often stable enough to be isolated and can react under milder conditions. Stabilized ylides predominantly yield the thermodynamically more stable (E)-alkene.[4][13]
2.3. Ensuring Chemoselectivity with this compound The primary concern with a di-halogenated substrate is the potential for side reactions, such as nucleophilic aromatic substitution or halogen-metal exchange, particularly when using strong organolithium bases. However, the Wittig reaction exhibits excellent chemoselectivity for the aldehyde group for several reasons:[10][11]
-
Reaction Kinetics: The nucleophilic addition of the ylide to the highly electrophilic aldehyde carbonyl is extremely fast, especially at low temperatures.
-
Reagent Specificity: Phosphorus ylides are soft nucleophiles that show a strong preference for carbonyl carbons over sp²-hybridized aryl carbons.
-
Controlled Conditions: Generating the ylide at low temperatures (e.g., 0 °C to -78 °C) before adding the aldehyde substrate ensures the strong base is consumed, minimizing its contact with the aryl halides.
Under the carefully controlled conditions outlined in the following protocols, the reaction proceeds cleanly to afford the desired styrene derivative.
Experimental Design & Protocols
We present two validated protocols to demonstrate the synthesis of different styrene derivatives from this compound.
Protocol 1: Synthesis of 1-Chloro-3-iodo-2-vinylbenzene using a Non-Stabilized Ylide
This protocol details the formation of a terminal alkene using methylenetriphenylphosphorane, a classic non-stabilized ylide. The ylide is generated in situ from its corresponding phosphonium salt.
A. Materials & Equipment
-
Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for anhydrous reactions (oven-dried), magnetic stirrer, inert atmosphere setup (N₂ or Ar)
B. Step-by-Step Procedure
-
Ylide Generation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.5 equivalents). Suspend the salt in anhydrous THF (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium solution (1.4 equivalents) dropwise via syringe over 10 minutes. A deep orange or yellow color indicates the formation of the ylide.[11]
-
Stir the resulting mixture at 0 °C for 1 hour.
-
Wittig Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde spot.
-
Workup: Upon completion, cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the desired alkene by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[15]
Protocol 2: Synthesis of Ethyl (E)-3-(2-Chloro-4-iodophenyl)acrylate using a Stabilized Ylide
This protocol utilizes a commercially available, stabilized ylide to produce an α,β-unsaturated ester with high (E)-stereoselectivity. The reduced reactivity of the ylide allows for a simpler, one-pot procedure under milder conditions.[15]
A. Materials & Equipment
-
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)
-
This compound
-
Dichloromethane (DCM) or Toluene
-
Hexanes, Diethyl Ether
-
Standard laboratory glassware, magnetic stirrer
B. Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.2 equivalents).[15]
-
Dissolve the reagents in dichloromethane (approx. 0.3 M).
-
Stir the solution at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours. Stabilized ylides react more slowly than non-stabilized ylides.[9]
-
Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add a mixture of 25% diethyl ether in hexanes to the crude residue.[15] This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.
-
Stir the slurry for 15-20 minutes, then filter to remove the precipitate, washing the solid with a small amount of the same solvent mixture.
-
Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Data Presentation & Interpretation
The choice of ylide dictates the reaction conditions and the nature of the product. The following table summarizes the key parameters for the two protocols.
| Parameter | Protocol 1 (Non-Stabilized Ylide) | Protocol 2 (Stabilized Ylide) |
| Ylide | Methylenetriphenylphosphorane | (Carbethoxymethylene)triphenylphosphorane |
| Reactivity | High | Moderate |
| Base | n-BuLi (strong, non-nucleophilic) | None required (ylide is stable) |
| Solvent | Anhydrous THF | Dichloromethane (DCM) or Toluene |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-3 hours | 2-4 hours |
| Expected Product | Terminal Alkene | (E)-α,β-Unsaturated Ester |
| Expected E/Z Ratio | Not applicable (terminal alkene) | >95:5 (E:Z) |
| Typical Yield | 65-85% | 80-95% |
Product Characterization: Successful synthesis can be confirmed using standard analytical techniques.
-
¹H NMR: Appearance of vinyl proton signals (typically between 5-8 ppm). For Protocol 2, the large coupling constant (J ≈ 16 Hz) between the vinyl protons is characteristic of the (E)-isomer.
-
¹³C NMR: Appearance of two new sp² carbon signals for the alkene.
-
IR Spectroscopy: A C=C stretching band around 1620-1640 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.
Troubleshooting & Advanced Considerations
-
Low Yield (Protocol 1): This is often due to moisture inactivating the ylide or incomplete ylide formation. Ensure all glassware is rigorously dried and use high-quality anhydrous solvents. The phosphonium salt should be dry and finely powdered.
-
Incomplete Reaction (Protocol 2): While stabilized ylides react well with aldehydes, their reaction with sterically hindered ketones can be sluggish or fail entirely.[17] For aldehydes, gentle heating (e.g., to 40 °C in toluene) can sometimes drive the reaction to completion.
-
Difficult Purification: Triphenylphosphine oxide (Ph₃P=O) can sometimes be challenging to separate from the product. The precipitation/trituration method described in Protocol 2 is highly effective. Alternatively, using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate ester, generates a water-soluble phosphate byproduct that is easily removed during aqueous workup.[16]
Conclusion
The Wittig reaction is a powerful and highly chemoselective method for the olefination of this compound. By carefully selecting the ylide (stabilized vs. non-stabilized) and controlling the reaction conditions, researchers can efficiently synthesize either terminal alkenes or (E)-α,β-unsaturated esters. The protocols and principles detailed in this application note provide a robust foundation for the synthesis of these versatile di-halogenated building blocks, paving the way for their use in diverse areas of chemical research and development.
References
- Filo. (2025, November 30). What are stabilized and non-stabilized P-ylides? Examine the reason for s..
- OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry.
- BenchChem. (n.d.). A Comparative Guide to Stabilized Ylides in Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig.
- Kabalka, G. W., et al. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters.
- AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM.
- Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- ResearchGate. (2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?
- Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.
- Organic-Reaction.com. (n.d.). Wittig Reaction - Common Conditions.
- BenchChem. (n.d.). Technical Support Center: Improving E/Z Selectivity in Wittig Reactions with Stabilized Ylides.
- Wikipedia. (n.d.). Wittig reaction.
- Wipf, P. (2007, February 12). The Wittig Reaction. University of Pittsburgh.
- The Organic Chemist. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. YouTube.
- Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment).
- J&K Scientific LLC. (2025, March 19). Wittig Reaction.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
- Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. What are stabilized and non-stabilized P-ylides? Examine the reason for s.. [askfilo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. adichemistry.com [adichemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Use of 2-Chloro-4-iodobenzaldehyde in Modern Heterocyclic Synthesis
Abstract
2-Chloro-4-iodobenzaldehyde has emerged as a uniquely valuable and versatile building block in synthetic organic and medicinal chemistry. Its trifunctional nature, characterized by a reactive aldehyde group and two differentially reactive halogen substituents (iodine and chlorine), allows for a highly strategic and regioselective approach to the synthesis of complex heterocyclic scaffolds. This document provides an in-depth exploration of its chemical reactivity and offers detailed, field-proven protocols for its application in constructing medicinally relevant heterocyclic systems, including benzimidazoles and quinazolines. The methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful precursor for the efficient generation of molecular diversity.
Introduction: A Building Block of Strategic Importance
Heterocyclic compounds form the bedrock of modern pharmacology, with a vast number of approved drugs featuring these core structures.[1][2] The challenge for synthetic chemists lies in the efficient and controlled construction of these rings, often requiring precursors that allow for sequential and selective bond formation. This compound (Molecular Formula: C₇H₄ClIO) is an exemplar of such a precursor.[3] Its utility stems from three key structural features:
-
The Aldehyde Group: A versatile handle for condensation reactions, forming imines and enamines that are key intermediates in cyclization pathways.[3][4]
-
The Iodine Atom (C4-Position): Highly susceptible to oxidative addition, making it the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[3][5]
-
The Chlorine Atom (C2-Position): Significantly less reactive than iodine in standard cross-coupling conditions, allowing it to be preserved as a latent reaction site for subsequent functionalization or as a key pharmacophoric element.
This differential reactivity is the cornerstone of its strategic application, enabling chemists to perform selective transformations at the C4-iodo position while leaving the C2-chloro and C1-aldehyde groups available for subsequent, orthogonal reactions. This guide will illuminate the principles behind this selectivity and provide practical protocols for its implementation.
Core Principles of Reactivity and Selectivity
The synthetic power of this compound is rooted in the predictable and controllable reactivity of its functional groups. Understanding the causality behind these choices is critical for successful experimental design.
Differential Halogen Reactivity: The significant difference in bond dissociation energy between the C-I and C-Cl bonds is the primary driver for regioselective functionalization. The C-I bond is weaker and more polarizable, making it the preferred site for oxidative addition by low-valent transition metals like Palladium(0). This allows for a wide range of cross-coupling reactions to be performed selectively at the C4 position.
Aldehyde-Driven Cyclizations: The benzaldehyde moiety is a classic electrophile for reactions with binucleophilic partners. In the synthesis of heterocycles like benzimidazoles and quinazolines, it readily condenses with amino groups to form a Schiff base (imine) intermediate. This intermediate is perfectly positioned for a subsequent intramolecular cyclization to forge the new heterocyclic ring.[6][7]
The following workflow diagram illustrates how these distinct reactive sites can be addressed sequentially to build molecular complexity.
Caption: Orthogonal Synthesis Pathways using this compound.
Application & Protocol: Synthesis of Benzimidazole Scaffolds
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in drugs used for antimicrobial, anticancer, and antihypertensive therapies.[8] The most direct synthesis involves the condensation of an o-phenylenediamine with an aldehyde.[6] This protocol details the synthesis of 2-(2-Chloro-4-iodophenyl)-1H-benzo[d]imidazole , a key intermediate for further diversification via cross-coupling.
Protocol 3.1: Synthesis of 2-(2-Chloro-4-iodophenyl)-1H-benzo[d]imidazole
This procedure relies on the acid-catalyzed condensation of this compound with o-phenylenediamine, followed by oxidative cyclization.
Materials & Reagents:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.05 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq)
-
Ethanol (EtOH), Anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 2.66 g, 10 mmol, 1.0 eq) and anhydrous ethanol (50 mL).
-
Stir the mixture until the aldehyde is fully dissolved.
-
Add o-phenylenediamine (e.g., 1.14 g, 10.5 mmol, 1.05 eq) to the solution, followed by p-toluenesulfonic acid (e.g., 0.19 g, 1 mmol, 0.1 eq).[9]
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc).
-
Upon completion, allow the reaction to cool to room temperature. The product may begin to precipitate.
-
Reduce the solvent volume to approximately one-third under reduced pressure.
-
Add deionized water (50 mL) to the flask and stir for 15 minutes.
-
Collect the resulting precipitate by vacuum filtration, washing the solid with cold water (2 x 20 mL).
-
For purification, the crude solid can be recrystallized from an ethanol/water mixture or purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
Work-up & Characterization:
-
For non-crystalline products: Transfer the cooled reaction mixture to a separatory funnel containing EtOAc (100 mL) and saturated aq. NaHCO₃ (50 mL).
-
Separate the layers and extract the aqueous layer with EtOAc (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting solid should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Application & Protocol: Synthesis of Quinazoline Scaffolds
Quinazolines are another critical class of N-heterocycles with a wide range of biological activities, including use as anticancer agents.[1][10] One efficient method for their synthesis involves the reaction of a 2-aminoaryl ketone or aldehyde with another aldehyde and a nitrogen source, such as ammonium acetate.
Protocol 4.1: Palladium-Catalyzed Synthesis of a Substituted Quinazoline
This protocol demonstrates a more advanced application, where the iodo-group is first functionalized via a Suzuki coupling, followed by a cyclization reaction to form the quinazoline ring.
Part A: Suzuki-Miyaura Cross-Coupling
-
In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), an arylboronic acid (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable ligand such as SPhos (0.04 eq).
-
Add a solvent mixture of Toluene and Water (e.g., 4:1 ratio).
-
Add a base, such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Heat the reaction mixture to 80-100°C for 8-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with EtOAc, wash with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the 4-aryl-2-chlorobenzaldehyde intermediate.
Part B: Quinazoline Formation
-
Combine the 4-aryl-2-chlorobenzaldehyde intermediate (1.0 eq), a 2-aminoaryl ketone (e.g., 2-aminobenzophenone, 1.0 eq), and ammonium acetate (NH₄OAc, 5.0 eq) in a solvent such as ethanol or acetic acid.[11]
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Neutralize with a base (e.g., aqueous ammonia) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the final substituted quinazoline.
Data Summary
The following table summarizes typical reaction parameters for the protocols described. Yields are representative and will vary based on substrate scope and reaction scale.
| Protocol | Target Heterocycle | Key Reagents | Catalyst/Promoter | Typical Solvent | Temp (°C) | Time (h) | Avg. Yield (%) |
| 3.1 | Benzimidazole | o-phenylenediamine | p-TSA | Ethanol | 78 | 4-6 | 75-90 |
| 4.1 (A) | Suzuki Intermediate | Arylboronic acid | Pd(OAc)₂ / SPhos | Toluene/H₂O | 90 | 8-12 | 70-95 |
| 4.1 (B) | Quinazoline | 2-aminobenzophenone, NH₄OAc | None (Thermal) | Acetic Acid | 120 | 12-24 | 60-85 |
Conclusion
This compound is a powerful and economically viable starting material for the synthesis of diverse heterocyclic libraries. Its well-defined and differential reactivity at the aldehyde, iodo, and chloro positions provides a robust platform for strategic, multi-step synthetic campaigns. The protocols detailed in this note offer reliable and reproducible methods for accessing high-value benzimidazole and quinazoline cores, paving the way for further exploration in drug discovery and materials science. By understanding and exploiting the inherent chemical logic of this trifunctional precursor, researchers can significantly accelerate the development of novel molecular entities.
References
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
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Graebin, C. S., et al. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis, 16(6), 855-885. Available at: [Link]
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Banu, B., & Gacem, R. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(39), 27363-27393. Available at: [Link]
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Application Notes & Protocols: 2-Chloro-4-iodobenzaldehyde as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-Chloro-4-iodobenzaldehyde as a key intermediate in pharmaceutical synthesis. The unique structural arrangement of this dihalogenated benzaldehyde, featuring both a reactive aldehyde and two distinct halogen atoms, presents a versatile platform for constructing complex molecular architectures.[1][2] This guide elucidates the physicochemical properties, safety protocols, and, most critically, detailed, field-proven experimental protocols for its application in palladium-catalyzed cross-coupling reactions—a cornerstone of modern medicinal chemistry. A specific focus is placed on its role in synthesizing precursors for targeted therapies, underscoring its importance in contemporary drug discovery pipelines.
Introduction: The Strategic Advantage of this compound
In the landscape of pharmaceutical intermediates, polyfunctionalized aromatic rings are invaluable. This compound (C₇H₄ClIO) is a prime example of a high-value building block.[1] Its utility stems from three key structural features:
-
The Aldehyde Group: A versatile handle for reactions such as reductive amination, Wittig reactions, and condensations to build out molecular complexity.
-
The Iodine Atom: An excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3]
-
The Chlorine Atom: A less reactive halogen compared to iodine, allowing for selective, sequential cross-coupling reactions where the C-I bond is addressed first, leaving the C-Cl bond available for subsequent transformations.[3]
This differential reactivity is the cornerstone of its strategic importance, allowing for a controlled, stepwise assembly of drug-like molecules.[3] This guide will focus on the most prevalent application: the selective Suzuki-Miyaura cross-coupling at the C-I position.
Compound Profile: Physicochemical Data and Safety
A thorough understanding of the reagent's properties and hazards is a prerequisite for safe and effective experimentation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄ClIO | [1] |
| Molecular Weight | 266.47 g/mol | [1] |
| Appearance | Pale yellow to off-white crystalline solid | [1] |
| Melting Point | 45 - 50 °C | [4] |
| Solubility | Limited solubility in water; soluble in organic solvents like dioxane, THF, DMF.[1] | |
| CAS Number | 1260810-79-4 | [5] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][5][6]
-
Pictograms: GHS07 (Exclamation Mark).[1]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves.[7][8] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[8][9]
Application Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is one of the most powerful and widely utilized methods for constructing biaryl scaffolds, which are privileged structures in many approved drugs.[10][11] This protocol details the selective coupling at the iodine position of this compound.
Principle & Rationale
The protocol leverages the significant difference in bond dissociation energy between the C-I and C-Cl bonds. The C-I bond is weaker, making it far more susceptible to oxidative addition to the Pd(0) catalyst, which is the rate-determining step of the catalytic cycle.[3][12] This allows for a highly selective reaction, leaving the chloro-substituent untouched for potential future modifications.
Workflow Diagram
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Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Chloro-4-iodobenzaldehyde
Introduction: The Strategic Value of 2-Chloro-4-iodobenzaldehyde in Synthesis
In the landscape of medicinal chemistry and materials science, the ability to construct complex molecular architectures with precision is paramount. This compound stands out as a highly valuable and versatile building block for such endeavors. Its utility is rooted in the differential reactivity of its two halogen substituents—iodine and chlorine—in palladium-catalyzed cross-coupling reactions. This inherent chemoselectivity allows for sequential, site-specific functionalization, providing a reliable pathway to elaborate molecular scaffolds.
The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-chlorine (C-Cl) bond. Consequently, the oxidative addition of a palladium(0) catalyst, the crucial first step in most cross-coupling catalytic cycles, occurs preferentially at the C-I bond.[1][2] This pronounced reactivity difference (reactivity order: I > Br > Cl) enables chemists to selectively couple a wide array of moieties at the 4-position while leaving the chlorine atom at the 2-position untouched for subsequent transformations.[3] This application note provides detailed mechanistic insights and robust, field-proven protocols for the selective functionalization of this compound via Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.
The Principle of Chemoselective Catalysis
The success of palladium-catalyzed cross-coupling reactions hinges on a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Sonogashira) or migratory insertion (for Heck reactions), and reductive elimination.[4][5]
Oxidative Addition: The Selectivity-Determining Step
For this compound, the oxidative addition of the Pd(0) catalyst to the aryl halide is the critical selectivity-determining step. The lower bond dissociation energy of the C-I bond compared to the C-Cl bond dictates that the palladium catalyst will insert preferentially into the C-I bond. This forms an arylpalladium(II) iodide intermediate, priming the 4-position of the benzaldehyde for subsequent coupling while the 2-chloro substituent remains available for a potential second coupling reaction under more forcing conditions if desired.[6]
Caption: Preferential oxidative addition of Pd(0) to the C-I bond.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with an organoboron reagent.[7] For this compound, this reaction allows for the selective synthesis of 4-aryl-2-chlorobenzaldehydes.
Mechanistic Rationale
The catalytic cycle begins with the selective oxidative addition of Pd(0) to the C-I bond of this compound. The subsequent transmetalation step involves the transfer of the organic group from the activated boronic acid (typically activated by a base) to the palladium center. The final reductive elimination step yields the 4-aryl-2-chlorobenzaldehyde product and regenerates the active Pd(0) catalyst.[1]
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 2-Chloro-4-phenylbenzaldehyde
This protocol details a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 266.44 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - |
| Ethanol | - | 2 mL | - |
| Water (degassed) | - | 2 mL | - |
Procedure
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask, add this compound (266 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add toluene (5 mL), ethanol (2 mL), and degassed water (2 mL) via syringe.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask under a positive flow of inert gas.
-
Reaction: Heat the mixture to 85 °C in a preheated oil bath and stir vigorously for 6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (9:1 Hexane:Ethyl Acetate) to afford 2-chloro-4-phenylbenzaldehyde.
Sonogashira Coupling: Crafting C(sp²)-C(sp) Linkages
The Sonogashira coupling is an efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[8] This reaction is particularly useful for synthesizing precursors to conjugated polymers and complex pharmaceutical agents.
Mechanistic Rationale
The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[9] The palladium cycle mirrors the Suzuki reaction in its oxidative addition and reductive elimination steps. The copper cycle facilitates the deprotonation of the terminal alkyne by the base and forms a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the arylpalladium(II) complex, transferring the alkynyl group to the palladium center before reductive elimination.[8]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Synthesis of 2-Chloro-4-(phenylethynyl)benzaldehyde
This protocol outlines a standard procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 266.44 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.1 | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |
Procedure
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (266 mg, 1.0 mmol) in anhydrous THF (10 mL).
-
Reagent Addition: Add triethylamine (0.42 mL, 3.0 mmol), phenylacetylene (0.12 mL, 1.1 mmol), copper(I) iodide (7.6 mg, 0.04 mmol), and bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC (9:1 Hexane:Ethyl Acetate).
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove insoluble salts.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution (15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (gradient elution, 100% Hexane to 95:5 Hexane:Ethyl Acetate) to yield the desired product.
Heck Reaction: Olefin Arylation
The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon.[10] This allows for the synthesis of substituted styrenes and cinnamates from this compound.
Mechanistic Rationale
The Heck reaction cycle starts with the selective oxidative addition of Pd(0) to the C-I bond. The resulting arylpalladium(II) complex then coordinates to the alkene. This is followed by a syn-migratory insertion of the aryl group onto the alkene. A subsequent β-hydride elimination releases the substituted alkene product and forms a hydridopalladium(II) complex. The final step is the base-mediated regeneration of the Pd(0) catalyst.[11]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Synthesis of (E)-2-Chloro-4-styrylbenzaldehyde
This protocol describes the Heck coupling of this compound with styrene.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 266.44 | 1.0 | 1.0 |
| Styrene | 104.15 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| Tri-o-tolylphosphine (P(o-tol)₃) | 304.37 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 5 mL | - |
Procedure
-
Reaction Setup: To a sealable reaction tube, add this compound (266 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri-o-tolylphosphine (12.2 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous DMF (5 mL), triethylamine (0.28 mL, 2.0 mmol), and styrene (0.17 mL, 1.5 mmol) via syringe.
-
Reaction: Seal the tube tightly and heat the mixture to 100 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature and pour the contents into a beaker containing 50 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography on silica gel (gradient elution, 100% Hexane to 9:1 Hexane:Ethyl Acetate) to obtain the desired stilbene derivative.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This reaction is highly valuable for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals. The chemoselectivity of the reaction allows for the selective amination at the 4-position of this compound.
Mechanistic Rationale
Similar to other cross-coupling reactions, the catalytic cycle starts with the oxidative addition of the Pd(0) catalyst to the C-I bond. The resulting arylpalladium(II) iodide complex then reacts with the amine in the presence of a strong, non-nucleophilic base. The base deprotonates the amine to form an amido ligand or facilitates the formation of a palladium-amido complex. Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst.[13] The choice of ligand is critical in this reaction to facilitate the reductive elimination step.[14]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 4-Amino-2-chlorobenzaldehyde Derivative
This protocol describes a selective Buchwald-Hartwig amination using morpholine as the amine coupling partner. The use of a specialized ligand like XPhos is often crucial for achieving high yields, especially with less reactive aryl chlorides, but is also highly effective for aryl iodides.[15]
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 266.44 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 |
| XPhos | 476.65 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | - | 5 mL | - |
Procedure
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a vial.
-
Substrate Addition: In a separate vial, dissolve this compound (266 mg, 1.0 mmol) in anhydrous toluene (5 mL) and add morpholine (0.105 mL, 1.2 mmol).
-
Reaction Initiation: Transfer the substrate solution to the vial containing the catalyst/ligand/base mixture.
-
Reaction: Seal the vial and heat the mixture at 100 °C for 12-18 hours.
-
Monitoring: Monitor the reaction by LC-MS or TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with more ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired 4-(morpholino)-2-chlorobenzaldehyde.
Conclusion
This compound is a powerful synthetic intermediate whose utility is unlocked through chemoselective palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for predictable and high-yielding functionalization at the 4-position. The protocols provided herein for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions serve as robust starting points for researchers in drug discovery and materials science, enabling the efficient construction of diverse and complex molecular targets.
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Dong, C.-G., & Hu, Q.-S. (2005). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. Journal of the American Chemical Society, 127(28), 10006–10007. Available at: [Link]
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Porcal, W., et al. (2010). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Organic Letters, 12(21), 4944-4947. Available at: [Link]
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Wang, D., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23746–23755. Available at: [Link]
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Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-8. Available at: [Link]<843::aid-chem843>3.0.co;2-g
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Cristau, H.-J., et al. (2005). Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. Tetrahedron, 61(41), 9839-9844. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
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Sigman, M. S., & Harper, K. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3477-3488. Available at: [Link]
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Ikushima, Y., et al. (2002). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Angewandte Chemie International Edition, 41(1), 133-136. Available at: [Link]
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Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119–2183. Available at: [Link]
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Kwong, F. Y., & Buchwald, S. L. (2002). Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. Organic Letters, 4(20), 3517-3520. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 12693–12700. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Gooßen, L. J. (2021). Mechanistic investigations. Ruhr-Universität Bochum. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Amination of Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters, 4(24), 4321–4324. Available at: [Link]
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Lundgren, R. J., et al. (2014). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Angewandte Chemie International Edition, 53(44), 11877–11881. Available at: [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
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Kokotos, C. G., et al. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Green Chemistry, 25(1), 249-255. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
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Neufeldt, S. R., et al. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 144(11), 4817–4824. Available at: [Link]
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Tang, Y., et al. (2012). Suzuki–Miyaura reactions of iodobenzene and chlorobenzene with... ResearchGate. Available at: [Link]
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Organ, M. G., et al. (2012). a Solvent effect over the Heck cross-coupling reaction of iodobenzene... ResearchGate. Available at: [Link]
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Sharma, P., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22449-22467. Available at: [Link]
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Li, J.-H., et al. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Asian Journal of Chemistry, 26(6), 1631-1634. Available at: [Link]
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Synthesis of substituted biphenyls using 2-Chloro-4-iodobenzaldehyde
Application Note & Protocol
Topic: Strategic Synthesis of Substituted Biphenyls via Chemoselective Cross-Coupling of 2-Chloro-4-iodobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Substituted Biphenyls and a Versatile Building Block
Substituted biphenyls are a privileged scaffold in medicinal chemistry and materials science.[1] Their unique three-dimensional structure is central to the function of numerous pharmaceuticals, including the multi-billion dollar angiotensin II receptor blocker class of antihypertensives (e.g., Losartan, Valsartan).[2] The creation of these structures with precise control over substitution patterns is a cornerstone of modern synthetic organic chemistry.[1][3]
Palladium-catalyzed cross-coupling reactions, a discovery recognized with the 2010 Nobel Prize in Chemistry, provide the most robust and versatile methods for constructing the crucial carbon-carbon bond that defines the biphenyl core.[4][5][6] This guide focuses on the strategic use of This compound as a starting material. This building block is particularly valuable due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-chlorine bond.[7][8] This inherent chemoselectivity allows for a stepwise and controlled approach to synthesis, enabling the initial formation of a biphenyl structure at the 4-position while leaving the chlorine atom at the 2-position available for subsequent transformations.
This document serves as an in-depth guide to leveraging this reactivity, providing both the mechanistic rationale and a field-proven protocol for the synthesis of 2-chloro-4-arylbenzaldehydes, key intermediates for more complex molecular architectures.
The Engine of Biphenyl Synthesis: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is the preeminent method for the synthesis of biaryl compounds, celebrated for its mild reaction conditions, tolerance of diverse functional groups, and the low toxicity of its boron-based reagents.[9][10][11] The reaction orchestrates the coupling of an organoboron species (like an arylboronic acid) with an organohalide. The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[12][13]
The catalytic cycle comprises three fundamental steps:[10][14]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated 14-electron Pd(0) complex, which inserts itself into the carbon-halogen bond of the electrophile (in our case, the C-I bond of this compound). This is typically the rate-determining step and results in a square planar Pd(II) complex.[12][14] The higher reactivity of the C-I bond compared to the C-Cl bond ensures this step occurs selectively at the 4-position.
-
Transmetalation: The organic group from the nucleophilic boronic acid is transferred to the palladium center. This step requires activation of the organoboron reagent by a base (e.g., K₂CO₃, K₃PO₄), which forms a more nucleophilic boronate species ("ate complex").[11] The halide on the palladium complex is displaced, yielding a new Pd(II) complex bearing both organic partners.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new carbon-carbon bond of the biphenyl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[10][12][14]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Synthesis of 4'-Methoxy-2-chlorobiphenyl-4-carbaldehyde
This protocol details a representative Suzuki-Miyaura coupling using this compound and 4-methoxyphenylboronic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | C₇H₄ClIO | 282.46 | 1.00 g | 3.54 | 1.0 |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 0.64 g | 4.25 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 32.7 mg | 0.035 | 0.01 |
| SPhos | C₂₇H₃₃OP | 410.52 | 29.1 mg | 0.071 | 0.02 |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 1.50 g | 7.08 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 15 mL | - | - |
| Deionized Water | H₂O | 18.02 | 3 mL | - | - |
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g), 4-methoxyphenylboronic acid (0.64 g), and potassium phosphate (1.50 g).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst Pd₂(dba)₃ (32.7 mg) and the ligand SPhos (29.1 mg). Add these solids to the reaction flask.
-
Solvent Addition & Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[15] Using a syringe, add the degassed 1,4-dioxane (15 mL) and deionized water (3 mL).
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase with saturated brine (50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.[16][17]
-
Characterization: Confirm the identity and purity of the isolated product, 4'-methoxy-2-chlorobiphenyl-4-carbaldehyde, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Sources
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Application Note: Base-Catalyzed Aldol Condensation of 2-Chloro-4-iodobenzaldehyde with Acetophenone
Abstract
This application note provides a comprehensive technical guide for the Claisen-Schmidt condensation of 2-Chloro-4-iodobenzaldehyde with acetophenone to synthesize the corresponding chalcone, (E)-1-phenyl-3-(2-chloro-4-iodophenyl)prop-2-en-1-one. Chalcones are valuable precursors in the synthesis of flavonoids and other biologically active molecules.[1] This document details the underlying chemical principles, provides a robust, step-by-step laboratory protocol, and discusses the critical parameters that ensure a high-yield, high-purity synthesis. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Claisen-Schmidt Condensation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2] A key variant, the Claisen-Schmidt condensation, involves the reaction between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens, preventing it from self-condensing.[3][4] This crossed aldol reaction is typically conducted under basic conditions, where a base abstracts an acidic α-proton from the ketone to form a nucleophilic enolate ion.[5] This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield a thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[6] The formation of the conjugated system is a significant driving force for this dehydration step.[7]
The target reaction discussed herein is the condensation of this compound with acetophenone:
Scheme 1: Claisen-Schmidt Condensation of this compound and Acetophenone

Scientific Rationale and Causality of Experimental Choices
Reactivity of this compound
The choice of this compound as the aldehyde component is significant due to the electronic effects of its halogen substituents. Both the chlorine atom at the ortho-position and the iodine atom at the para-position are electron-withdrawing groups (EWGs) via induction. This inductive effect decreases the electron density on the aromatic ring and, consequently, increases the electrophilicity of the carbonyl carbon.[8] An increase in electrophilicity makes the aldehyde more susceptible to nucleophilic attack by the acetophenone enolate, which is expected to facilitate a faster and more efficient reaction compared to unsubstituted benzaldehyde.
Choice of Ketone and Catalyst
-
Acetophenone: This ketone is selected as the enolizable partner because it possesses acidic α-hydrogens on its methyl group, allowing for the ready formation of the required enolate nucleophile under basic conditions.[9]
-
Base Catalysis (Sodium Hydroxide): A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is essential to deprotonate the α-carbon of acetophenone, generating the enolate in sufficient concentration to initiate the reaction.[2][10] The catalysis is a classic example of a base-catalyzed aldol mechanism.[5][6]
-
Solvent (Ethanol): Ethanol is a common and effective solvent for this reaction as it readily dissolves both the aldehyde and ketone reactants, as well as the base catalyst, creating a homogeneous reaction mixture.[11][12] Its polar nature helps to stabilize the charged intermediates formed during the reaction.
Experimental Protocol
This protocol is a self-validating system. Successful formation of the product is indicated by the formation of a precipitate, which can be easily isolated and purified.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Standard Supplier | --- |
| Acetophenone | ≥99%, Reagent Grade | Standard Supplier | Freshly distilled if purity is questionable. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Standard Supplier | --- |
| Ethanol (95%) | Reagent Grade | Standard Supplier | --- |
| Deionized Water | --- | --- | --- |
| Magnetic Stirrer & Stir Bar | --- | --- | --- |
| Erlenmeyer Flask (50 mL) | --- | --- | --- |
| Hirsch Funnel & Filter Flask | --- | --- | --- |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Standard Supplier | --- |
Step-by-Step Protocol
-
Reagent Preparation:
-
In a 50 mL Erlenmeyer flask, dissolve 1.00 g (3.75 mmol) of this compound in 15 mL of 95% ethanol.
-
Add 0.45 mL (0.46 g, 3.83 mmol, ~1.02 eq) of acetophenone to the solution.
-
Place a magnetic stir bar in the flask and stir the mixture at room temperature until all solids are dissolved. Gentle warming may be applied if necessary, but the solution must be cooled to room temperature before proceeding.[12]
-
In a separate small beaker, prepare the catalyst solution by dissolving 0.30 g (7.50 mmol) of sodium hydroxide pellets in 5 mL of deionized water. Allow the solution to cool to room temperature.
-
-
Reaction Execution:
-
While stirring the aldehyde/ketone solution vigorously, add the cooled sodium hydroxide solution dropwise over a period of 5 minutes.
-
A color change and the formation of a cloudy suspension or precipitate should be observed, often within minutes.
-
Continue to stir the reaction mixture vigorously at room temperature for 30-45 minutes.[13] The mixture will likely become a thick paste.
-
-
Product Isolation and Workup:
-
After the stirring period, cool the reaction flask in an ice-water bath for 15 minutes to maximize precipitation of the crude product.
-
Break up the solid product using a spatula and add 10 mL of ice-cold deionized water to the flask. Stir to create a slurry.
-
Collect the solid product by vacuum filtration using a Hirsch funnel.
-
Wash the collected solid on the funnel with two portions of 10 mL of ice-cold deionized water to remove residual NaOH.
-
Follow with a wash of 5 mL of cold 95% ethanol to remove unreacted starting materials.
-
Allow the product to air-dry on the funnel for 15-20 minutes by pulling air through the solid.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
-
-
Characterization:
-
Determine the final mass and calculate the percentage yield.
-
Measure the melting point of the purified product.
-
Confirm the structure using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
-
Assess purity using Thin Layer Chromatography (TLC).[13]
-
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of (E)-1-phenyl-3-(2-chloro-4-iodophenyl)prop-2-en-1-one.
Expected Results and Discussion
The reaction is anticipated to proceed efficiently, yielding the chalcone product as a pale yellow solid.[13] The presence of two strong electron-withdrawing halogens on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, promoting a rapid reaction. The base-catalyzed dehydration of the intermediate aldol addition product is favored due to the formation of an extended conjugated system involving the two aromatic rings and the α,β-unsaturated ketone moiety, which imparts significant thermodynamic stability to the final product.[7]
A typical yield for this type of Claisen-Schmidt condensation, when properly executed, is expected to be in the range of 70-90% after purification. The primary product will be the E-isomer, as it is sterically more favorable than the Z-isomer.
References
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-
JETIR. SYNTHESIS OF CHALCONES. [Link]
-
Taylor & Francis Online. Claisen-Schmidt condensation – Knowledge and References. [Link]
-
Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]
-
Wikipedia. Claisen–Schmidt condensation. [Link]
-
Shri R.L.T. College of Science, Akola. Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. [Link]
-
MDPI. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]
-
Ataman Kimya. ORTHO CHLORO BENZALDEHYDE. [Link]
-
University of Missouri–St. Louis. The Aldol Condensation: Synthesis of Dibenzalacetone. [Link]
-
ResearchGate. Claisen-Schmidt Condensation between p-Chloro- benzaldehyde and Acetophenone in Presence of NP. [Link]
-
PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]
-
MDPI. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]
-
Chemistry LibreTexts. 13.1.4 Aldol Condensation. [Link]
-
Ataman Kimya. ORTHO CHLORO BENZALDEHYDE. [Link]
-
Reddit. How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. [Link]
-
Angelo State University. Dibenzalacetone by Aldol Condensation. [Link]
- Google Patents.
-
YouTube. CROSS ALDOL CONDENSATION of Benzaldehyde and Acetophenone. [Link]
-
Magritek. The Aldol Condensation. [Link]
-
Chemistry LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
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- 13. rsc.org [rsc.org]
The Strategic Utility of 2-Chloro-4-iodobenzaldehyde in Advanced Materials Synthesis
Introduction: A Versatile Building Block for Functional Materials
In the landscape of materials science, the design and synthesis of novel organic materials with tailored electronic and photophysical properties are of paramount importance. 2-Chloro-4-iodobenzaldehyde, a di-halogenated aromatic aldehyde, has emerged as a strategic building block in this endeavor. Its unique trifunctionality, comprising an aldehyde group and two different halogen atoms (iodine and chlorine) at specific positions on the benzene ring, offers a versatile platform for the construction of complex molecular architectures. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of its utility, allowing for selective and sequential functionalization. This application note provides a comprehensive overview of the applications of this compound in the synthesis of conjugated polymers for organic electronics and functional dyes, complete with detailed experimental protocols.
Core Principles: Leveraging Differential Halogen Reactivity
The synthetic power of this compound lies in the well-established hierarchy of C-X bond reactivity in palladium-catalyzed cross-coupling reactions: C–I > C–Br > C–Cl. This significant difference in reactivity enables chemists to selectively address the C-I bond while leaving the C-Cl bond intact for subsequent transformations. This orthogonal reactivity is crucial for the stepwise synthesis of complex polymers and functional molecules.
Application I: Synthesis of Conjugated Polymers for Organic Electronics
Conjugated polymers are the active materials in a variety of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Photodetectors (OPDs). The electronic properties of these polymers, such as their band gap and charge carrier mobility, can be finely tuned by modifying their molecular structure. This compound serves as a valuable monomer in the synthesis of such polymers, primarily through palladium-catalyzed cross-coupling reactions like the Sonogashira and Suzuki-Miyaura couplings.
A. Sonogashira Coupling for Poly(arylene ethynylene) Synthesis
The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for creating conjugated polymers with alternating aryl and alkyne units. The higher reactivity of the C-I bond in this compound allows for a selective reaction at the 4-position.
Protocol 1: Selective Sonogashira Coupling of this compound with a Diethynyl Monomer
This protocol describes the synthesis of a linear conjugated polymer through a selective Sonogashira coupling reaction. The aldehyde group can be preserved for post-polymerization modification or can be protected and deprotected as needed.
Materials:
-
This compound (1.0 eq)
-
1,4-Diethynylbenzene (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (anhydrous, as solvent and base)
-
Toluene (anhydrous)
-
Argon (or Nitrogen) gas supply
-
Standard Schlenk line and glassware
Experimental Workflow:
Caption: Workflow for Sonogashira Polymerization.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (2.66 g, 10 mmol), 1,4-diethynylbenzene (1.26 g, 10 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol), and copper(I) iodide (76 mg, 0.4 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive flow of argon, add anhydrous toluene (40 mL) and anhydrous triethylamine (20 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 65°C and stir the reaction mixture vigorously for 48 hours under a positive pressure of argon. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up: After 48 hours, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the insoluble salts.
-
Precipitation: Slowly pour the filtrate into a beaker containing 500 mL of vigorously stirring methanol. The polymer will precipitate as a solid.
-
Purification: Collect the precipitated polymer by filtration using a Büchner funnel. Wash the polymer thoroughly with methanol (3 x 50 mL) and then with acetone (2 x 50 mL) to remove oligomers and residual catalyst.
-
Drying: Dry the polymer in a vacuum oven at 40°C overnight to yield the final conjugated polymer.
Expected Outcome:
The resulting polymer is expected to be a yellow to orange solid. The molecular weight and polydispersity can be determined by Gel Permeation Chromatography (GPC). The structure can be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The aldehyde and chloro functionalities remain available for further modifications.
| Property | Expected Value |
| Appearance | Yellow to Orange Solid |
| Solubility | Soluble in common organic solvents (THF, Chloroform) |
| Yield | 70-90% |
B. Suzuki-Miyaura Coupling for Polyfluorene Copolymer Synthesis
The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation in polymer chemistry, reacting an organoboron compound with an organohalide. This reaction is particularly useful for creating copolymers with alternating electron-donating and electron-accepting units, a common strategy for tuning the properties of materials for OLEDs.
Protocol 2: Sequential Suzuki-Miyaura Coupling for a Dibenzaldehyde Monomer and Subsequent Polymerization
This protocol demonstrates a two-step approach where the C-I bond of this compound is first functionalized via a Suzuki coupling, followed by a second Suzuki coupling at the C-Cl position to form a polymer.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Dibromo- or di-boronic ester-functionalized monomer (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., Toluene, THF, water)
-
Phase-transfer catalyst (e.g., Aliquat 336) (optional)
Experimental Workflow:
Caption: Two-step Suzuki-Miyaura Polymerization.
Step-by-Step Procedure (Step 1: Selective Monofunctionalization):
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (2.66 g, 10 mmol) and phenylboronic acid (1.34 g, 11 mmol) in toluene (100 mL).
-
Aqueous Base: Prepare a solution of potassium carbonate (4.14 g, 30 mmol) in deionized water (30 mL).
-
Catalyst Addition: Add the aqueous base to the toluene solution. Bubble argon through the biphasic mixture for 30 minutes to degas. Then, add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol).
-
Reaction: Heat the mixture to 85°C and stir vigorously for 12 hours under an argon atmosphere. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 2-chloro-4-phenylbenzaldehyde.
Step-by-Step Procedure (Step 2: Polymerization):
-
Reaction Setup: In a Schlenk flask, combine the purified 2-chloro-4-phenylbenzaldehyde (from Step 1), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.1 eq), and a more active palladium catalyst system suitable for aryl chlorides (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos).
-
Inert Atmosphere and Solvent/Base Addition: Follow the inert atmosphere procedure as in Protocol 1. Add anhydrous toluene and a solution of a stronger base like potassium phosphate (K₃PO₄) in water.
-
Polymerization: Heat the reaction mixture at 100-110°C for 24-48 hours.
-
Purification: Follow the precipitation, washing, and drying steps as outlined in Protocol 1.
Application II: Synthesis of Functional Dyes
The aldehyde group in this compound is a versatile handle for the synthesis of various functional dyes, such as azo dyes. While the dihalogenated benzene ring itself is not the chromophore, it serves as a scaffold to which chromophoric and auxochromic groups can be attached.
Protocol 3: Synthesis of a Novel Azo Dye via a Schiff Base Intermediate
This protocol outlines the synthesis of an azo dye where this compound is first converted to a Schiff base, which then acts as a coupling component in an azo coupling reaction.
Materials:
-
This compound
-
4-Aminophenol
-
4-Chloroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
Experimental Workflow:
Caption: Synthesis of an Azo Dye via a Schiff Base.
Step-by-Step Procedure:
-
Schiff Base Synthesis: In a round-bottom flask, dissolve this compound (2.66 g, 10 mmol) and 4-aminophenol (1.09 g, 10 mmol) in ethanol (50 mL). Add a few drops of glacial acetic acid as a catalyst. Reflux the mixture for 4 hours. Cool the reaction mixture to obtain the Schiff base as a precipitate, which can be collected by filtration and washed with cold ethanol.
-
Diazotization: In a beaker, dissolve 4-chloroaniline (1.28 g, 10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL). Cool the solution to 0-5°C in an ice-salt bath. Slowly add a cold aqueous solution of sodium nitrite (0.7 g, 10 mmol in 5 mL water) dropwise, keeping the temperature below 5°C. Stir for 15 minutes to form the diazonium salt solution.
-
Azo Coupling: Dissolve the Schiff base from step 1 (0.01 mol) in 50 mL of 10% aqueous sodium hydroxide. Cool this solution to 0-5°C in an ice bath. Slowly add the cold diazonium salt solution with vigorous stirring. A colored precipitate of the azo dye will form.
-
Purification: Stir the mixture for another 30 minutes in the ice bath. Collect the dye by filtration, wash with water until the filtrate is neutral, and then dry. The dye can be further purified by recrystallization from a suitable solvent like ethanol or DMF.
Application III: Potential in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters and organic linkers. The aldehyde functionality of this compound makes it a candidate for post-synthetic modification of MOFs. For instance, an amino-functionalized MOF could be reacted with the aldehyde group to introduce the dihalogenated phenyl ring into the MOF pores. This would allow for subsequent on-framework synthesis using the iodo and chloro substituents.
While specific protocols for the use of this compound in MOF synthesis are not yet widely reported, the principles of post-synthetic modification are well-established.
Conclusion
This compound is a highly valuable and versatile building block in materials science. Its key advantage lies in the differential reactivity of its iodo and chloro substituents, which enables selective and sequential functionalization through well-established palladium-catalyzed cross-coupling reactions. This allows for the rational design and synthesis of complex conjugated polymers with tunable properties for applications in organic electronics. Furthermore, its aldehyde group provides a reactive handle for the synthesis of functional dyes and for the potential post-synthetic modification of metal-organic frameworks. The protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this unique molecule in the development of next-generation advanced materials.
References
-
Exploring the Synthesis and Applications of Benzaldehyde Derivatives. (URL: [Link])
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE. (URL: [Link])
-
Preparation of Polymers for Organic Light-emitting Diodes Using Suzuki-Miyaura Coupling Reaction and Improvements of their Properties. ResearchGate. (URL: [Link])
-
Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde. DSpace Repository. (URL: [Link])
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (URL: [Link])
-
Synthesis, functionalization, and applications of metal–organic frameworks in biomedicine. Dalton Transactions. (URL: [Link])
-
Synthesis of Fluorenones from Benzaldehydes and Aryl Iodides: Dual C-H Functionalizations Using a Transient Directing Group. ResearchGate. (URL: [Link])
-
Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. (URL: [Link])
-
The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. (URL: [Link])
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Sonogashira Coupling. Chemistry LibreTexts. (URL: [Link])
-
Applications of Aromatic Aldehydes in Materials Science: The Case of 4-Quinolinecarboxaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Copper-free Sonogashira cross-coupling reactions: an overview. SciSpace. (URL: [Link])
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(PDF) Microwave Synthesized Functional Dyes. ResearchGate. (URL: [Link])
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(PDF) Functional Dyes, and Some Hi-Tech Applications. ResearchGate. (URL: [Link])
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. (URL: [Link])
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Themed collection Most popular 2024 materials chemistry articles. Royal Society of Chemistry. (URL: [Link])
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])
-
"Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyr" by Kenneth-John Jack Bell. (URL: [Link])
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-iodobenzaldehyde
Welcome to the technical support center for the synthesis of 2-chloro-4-iodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, we will address common challenges and frequently asked questions to help you improve your reaction yield and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to troubleshooting specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
Question: My reaction has resulted in a very low yield, or I have failed to isolate the desired product. What are the likely causes and how can I rectify this?
Answer: A low or non-existent yield of this compound can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. Let's break down the possibilities based on common synthetic strategies.
Route A: Formylation of 1-Chloro-3-iodobenzene
This is a common approach, often employing methods like the Vilsmeier-Haack or Gattermann-Koch reactions.
-
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring.[1][2][3]
-
Potential Cause 1: Incomplete Formation of the Vilsmeier Reagent. The reaction between DMF and POCl₃ to form the electrophilic chloroiminium ion is critical.[1]
-
Solution: Ensure your DMF is anhydrous. Water will react with POCl₃ and the Vilsmeier reagent, quenching the reaction. Consider using freshly distilled or commercially available anhydrous DMF. The reaction to form the reagent is often exothermic; maintain the recommended temperature (often 0-10 °C) to prevent degradation.[4]
-
-
Potential Cause 2: Low Reactivity of 1-Chloro-3-iodobenzene. While the iodine and chlorine atoms are deactivating, the formylation can still proceed. However, the reaction may require more forcing conditions than for highly activated substrates.
-
Solution: Increase the reaction temperature after the addition of 1-chloro-3-iodobenzene. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to find the optimal temperature and time. You might also consider increasing the stoichiometry of the Vilsmeier reagent.
-
-
Potential Cause 3: Incorrect Work-up Procedure. The intermediate iminium ion must be hydrolyzed to the aldehyde.[1]
-
Solution: The work-up typically involves quenching the reaction mixture with ice-cold water or a buffered aqueous solution. Ensure the pH is appropriate for hydrolysis. A basic workup with a reagent like sodium bicarbonate or sodium acetate solution is often employed to neutralize the acidic reaction mixture and facilitate hydrolysis.
-
-
-
Gattermann-Koch Reaction: This method introduces a formyl group using carbon monoxide and hydrogen chloride with a catalyst, often a mixture of aluminum chloride and cuprous chloride.[5][6][7]
-
Potential Cause 1: Catalyst Inactivity. The Lewis acid catalyst (AlCl₃) is highly sensitive to moisture.
-
Solution: Use anhydrous AlCl₃ and ensure all glassware is thoroughly dried. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause 2: Insufficient Pressure of Carbon Monoxide. The Gattermann-Koch reaction often requires high pressure to achieve good yields.[5]
-
| Reaction | Key Parameters | Typical Conditions |
| Vilsmeier-Haack | Anhydrous reagents, temperature control | Formation of Vilsmeier reagent at 0-10 °C, followed by heating with the substrate. |
| Gattermann-Koch | Anhydrous catalyst, CO pressure | Anhydrous AlCl₃, CuCl co-catalyst, potentially high pressure of CO. |
Route B: Diazotization of 2-Chloro-4-iodoaniline followed by a Sandmeyer-type Reaction
This route involves the conversion of an amino group to a diazonium salt, which is then displaced.
-
Potential Cause 1: Incomplete Diazotization. The formation of the diazonium salt from 2-chloro-4-iodoaniline is a critical step.[8]
-
Solution: The reaction is typically carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[9] Ensure the dropwise addition of sodium nitrite solution to a solution of the aniline in a strong acid (like HCl or H₂SO₄).[8] Test for the presence of excess nitrous acid using starch-iodide paper.[9]
-
-
Potential Cause 2: Premature Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[8]
-
Solution: Use the diazonium salt solution immediately in the subsequent Sandmeyer reaction. Do not attempt to isolate the diazonium salt unless you have a non-nucleophilic counterion and are following a specific protocol for that.[8]
-
-
Potential Cause 3: Inefficient Sandmeyer Reaction. The displacement of the diazonium group with a formyl equivalent can be challenging. While classic Sandmeyer reactions are excellent for introducing halogens or a cyano group, introducing a formyl group is less common and may require specific reagents.[10]
-
Solution: Consider using a Gattermann reaction, which is a variation of the Sandmeyer reaction that can be used for formylation. This involves reacting the diazonium salt with hydrogen cyanide in the presence of a copper catalyst.[6] Due to the high toxicity of HCN, an alternative is the Adams modification, which generates HCN in situ from zinc cyanide and hydrochloric acid.[7]
-
Caption: Decision tree for troubleshooting low yield.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a mixture of products, making purification difficult and lowering the yield of the desired this compound. What are these side products and how can I minimize their formation?
Answer: The nature of the side products will depend on your synthetic route.
Route A: Formylation of 1-Chloro-3-iodobenzene
-
Potential Side Product 1: Isomeric Benzaldehydes. While the directing effects of the chloro and iodo groups will favor formylation at the 2-position, some formylation may occur at other positions on the ring, leading to a mixture of isomers.
-
Solution: Optimize the reaction temperature. Lower temperatures generally favor selectivity. Also, the choice of Lewis acid in a Friedel-Crafts type formylation can influence regioselectivity.
-
-
Potential Side Product 2: Di-formylated Products. Under harsh conditions, a second formyl group may be added to the ring.
-
Solution: Use a stoichiometric amount of the formylating agent. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.
-
Route B: Diazotization of 2-Chloro-4-iodoaniline followed by a Sandmeyer-type Reaction
-
Potential Side Product 1: Phenolic Impurities. If the diazonium salt reacts with water in the reaction mixture, it can form 2-chloro-4-iodophenol.[11]
-
Solution: Maintain a low reaction temperature during both the diazotization and the subsequent reaction. Ensure the concentration of the nucleophile in the Sandmeyer step is high enough to compete effectively with water.
-
-
Potential Side Product 2: Azo Coupling Products. The diazonium salt can couple with the starting aniline or other electron-rich species in the reaction mixture to form brightly colored azo compounds.
-
Solution: Add the sodium nitrite solution slowly to the acidic solution of the aniline to ensure that there is always an excess of acid, which protonates the unreacted aniline and prevents it from acting as a coupling partner.
-
Issue 3: Difficulty in Purifying the Final Product
Question: I have obtained a crude product, but I am struggling to purify it to the desired level. What are the best purification techniques for this compound?
Answer: The purification of this compound typically involves standard laboratory techniques.
-
Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities.[12]
-
Recommended Conditions: A silica gel stationary phase is commonly used. The mobile phase is typically a mixture of non-polar and moderately polar solvents, such as hexane and ethyl acetate.[12] The optimal ratio will depend on the specific impurities present. Start with a low polarity eluent and gradually increase the polarity.
-
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an efficient method for obtaining highly pure material.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethanol and water, can also be effective. Experiment with small amounts of the crude product in different solvents to find the best system.
-
II. Frequently Asked Questions (FAQs)
This section addresses more general questions about the synthesis of this compound.
What are the key starting materials for the synthesis of this compound?
The most common starting materials are 1-chloro-3-iodobenzene or 2-chloro-4-iodoaniline. The choice of starting material will dictate the synthetic route. 1-chloro-3-iodobenzene is suitable for electrophilic aromatic substitution reactions like formylation.[13] 2-chloro-4-iodoaniline is used in reactions involving diazotization.
What is the role of the copper catalyst in the Sandmeyer reaction?
In the Sandmeyer reaction, a copper(I) salt, such as cuprous chloride or cuprous bromide, acts as a catalyst.[10] It facilitates the decomposition of the diazonium salt and the transfer of the nucleophile to the aromatic ring, likely through a radical mechanism.[10][14]
Are there any safety precautions I should be aware of?
Yes, several safety precautions are crucial:
-
Diazonium Salts: These compounds can be explosive when isolated and dry. It is highly recommended to use them in solution and without isolation.[8]
-
Phosphorus Oxychloride (POCl₃): This is a corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Carbon Monoxide (CO) and Hydrogen Cyanide (HCN): These are highly toxic gases and should only be used in a well-ventilated fume hood with appropriate gas handling equipment and safety monitoring.
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Work in a well-ventilated area.
How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. By co-spotting the reaction mixture with the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring and to identify any side products being formed.
What are the expected spectroscopic signatures for this compound?
While specific data may vary slightly depending on the solvent and instrument, you can generally expect the following:
-
¹H NMR: The aldehyde proton will appear as a singlet at around 10 ppm. The aromatic protons will appear as doublets and doublets of doublets in the aromatic region (around 7-8 ppm), with coupling constants characteristic of the substitution pattern.
-
¹³C NMR: The carbonyl carbon of the aldehyde will be observed at around 190 ppm. The aromatic carbons will appear in the range of 120-145 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch will be present around 1700 cm⁻¹. C-H stretching of the aldehyde will be seen around 2850 and 2750 cm⁻¹.
By carefully considering these troubleshooting tips and frequently asked questions, you can optimize your synthesis of this compound to achieve higher yields and purity.
III. Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-Chloro-3-iodobenzene
This protocol is a general guideline and may require optimization.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 1-chloro-3-iodobenzene (1.0 equivalent) in anhydrous DCM dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by pouring it onto crushed ice. Add a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: Workflow for Vilsmeier-Haack formylation.
IV. References
-
Sciencemadness.org. (n.d.). 145 3. Diazotization of 2-Chloro-4-iodo-6-bromo-aniline summary. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Gattermann-Koch Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Gattermann reaction. Retrieved from [Link]
-
OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). Retrieved from [Link]
-
BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]
-
Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds. Retrieved from
-
ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
FAQ. (n.d.). What are the synthesis methods and practical applications of 4-Iodobenzaldehyde?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
Google Patents. (n.d.). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines. Retrieved from
-
LookChem. (n.d.). 1-Chloro-3-iodobenzene. Retrieved from [Link]
-
Reddit. (2019). Troubleshooting a Sandmeyer reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Google Patents. (n.d.). CN106977381A - Synthesis process of o-chlorobenzaldehyde. Retrieved from
-
Chegg. (2020). 9. Synthesize 1-chloro-3-iodobenzene from benzene, through diazotation reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Google Patents. (n.d.). CN105523885A - Preparation method for 1-chloro-3-bromo-5-iodobenzene. Retrieved from
-
National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
Google Patents. (n.d.). CN102399162A - Method for synthesizing chloramphenicol from 4-chlorobenzaldehyde. Retrieved from
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. growingscience.com [growingscience.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 13. 1-Chloro-3-iodobenzene|lookchem [lookchem.com]
- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-4-iodobenzaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-Chloro-4-iodobenzaldehyde (CAS: 1260810-79-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable halogenated aromatic intermediate.[1][2] We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis, providing causal explanations and actionable solutions.
Q1: My reaction yield is low, and the crude NMR shows a significant amount of unreacted 1-chloro-3-iodobenzene starting material. What's going wrong?
A1: Issue Analysis & Solution
This is a common issue when formylating a deactivated aromatic ring like 1-chloro-3-iodobenzene. Both the chloro and iodo substituents are electron-withdrawing, making the ring less nucleophilic and slowing the rate of electrophilic aromatic substitution (EAS).[3][4]
-
Causality — Insufficient Electrophilicity/Reactivity: The Vilsmeier-Haack and Rieche reactions proceed via attack of the aromatic ring on a relatively weak electrophile (the Vilsmeier reagent or a dichloromethyl methyl ether-Lewis acid complex, respectively).[5][6][7] For electron-poor substrates, the activation energy for this step is high.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Depending on the specific formylation method, temperatures may range from 0°C up to 80°C.[8] Monitor the reaction closely by TLC or GC-MS, as higher temperatures can also promote side product formation.
-
Extend Reaction Time: Deactivated systems simply require more time to react. Allow the reaction to stir for an extended period (e.g., 6-24 hours), taking aliquots periodically to check for conversion.
-
Check Reagent Stoichiometry & Quality: Ensure that the formylating agent (e.g., POCl₃/DMF or dichloromethyl methyl ether/TiCl₄) is used in sufficient excess (typically 1.5-3.0 equivalents). Verify the quality of the reagents; phosphorus oxychloride can hydrolyze over time, and Lewis acids are sensitive to moisture.
-
Consider an Alternative Formylation Method: If the Vilsmeier-Haack reaction is failing, the Rieche formylation, which often uses a stronger Lewis acid like TiCl₄ or AlCl₃, may offer better results for deactivated substrates.[9][10]
-
Q2: I've successfully formed a product, but I'm observing a major isomeric impurity that is difficult to separate. How do I identify and minimize it?
A2: Isomer Identification & Control
The formation of regioisomers is dictated by the directing effects of the substituents on the aromatic ring. For 1-chloro-3-iodobenzene, both halogens are ortho, para-directors. This leads to two primary sites for electrophilic attack.
-
Causality — Competing Directing Effects:
-
Desired Product (this compound): Formylation occurs at the C2 position, which is ortho to the chlorine and para to the iodine.
-
Isomeric Side Product (4-Chloro-2-iodobenzaldehyde): Formylation occurs at the C6 position, which is ortho to both the chlorine and the iodine. While electronically favorable, this position can be more sterically hindered.
-
-
Identification:
-
¹H NMR Spectroscopy: The aromatic region of the NMR spectrum is diagnostic. The splitting patterns for the three aromatic protons will differ significantly between the two isomers. The aldehyde proton will appear as a singlet around 10.4 ppm for the desired product.[1]
-
GC-MS: Gas chromatography can often separate the isomers, and the mass spectrum (M⁺ = 266.47 g/mol ) will be identical for both.[1] Retention times will differ.[11][12]
-
-
Minimizing the Isomer:
-
Steric Hindrance: The use of bulkier Lewis acids in a Rieche formylation or modifications to the Vilsmeier reagent can sometimes enhance selectivity by favoring attack at the less sterically hindered C2 position.
-
Temperature Control: Reaction temperature can influence the kinetic vs. thermodynamic product ratio. Experiment with running the reaction at a lower temperature for a longer duration to see if regioselectivity improves.
-
Purification Strategy: If the isomer cannot be avoided, careful column chromatography is the most effective purification method.[1] A hexane/ethyl acetate solvent system on silica gel is typically effective.[1] Run multiple columns if necessary or consider preparative HPLC for high-purity material.
-
Q3: My product is contaminated with a significant amount of 2-chloro-4-iodobenzoic acid. How did this happen and how can I prevent it?
A3: Oxidation Side Product Analysis
This side product is common when the synthetic route involves the oxidation of a methyl group (e.g., from 2-chloro-4-iodotoluene) or if the aldehyde product is exposed to oxidizing conditions.
-
Causality — Over-oxidation or Degradation:
-
From Toluene Precursor: If you are synthesizing the aldehyde by oxidizing 2-chloro-4-iodotoluene, the use of overly harsh oxidizing agents (e.g., KMnO₄, CrO₃) or prolonged reaction times can lead to the formation of the corresponding carboxylic acid.
-
Aldehyde Instability: Aldehydes are susceptible to air oxidation, especially under basic conditions or in the presence of certain metal contaminants. This can occur during workup or storage.
-
-
Prevention and Removal:
-
Use Milder Oxidants: When oxidizing the toluene precursor, opt for milder, more controlled oxidizing agents like pyridinium chlorochromate (PCC) or conditions for a Swern oxidation.[13]
-
Inert Atmosphere: During workup and storage, keep the aldehyde under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Acid/Base Extraction: The carboxylic acid impurity can be easily removed from the desired aldehyde. Dissolve the crude product in an organic solvent (e.g., ether or ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral aldehyde remains in the organic layer.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are several viable synthetic pathways, primarily revolving around the timing of the halogenation and formylation/oxidation steps.
-
Formylation of 1-chloro-3-iodobenzene: This is a direct and common approach using electrophilic formylation methods like the Vilsmeier-Haack or Rieche reaction.[5][7] Its success depends heavily on controlling regioselectivity.
-
Iodination of 2-chlorobenzaldehyde: This involves the electrophilic iodination of a commercially available starting material. The directing groups (ortho/para-directing chloro and meta-directing aldehyde) work in concert to favor the desired 4-iodo product.
-
Oxidation of 2-chloro-4-iodotoluene: This route involves the synthesis or purchase of the corresponding toluene derivative, followed by oxidation of the methyl group to an aldehyde. This method avoids regioselectivity issues in the final step but introduces the challenge of controlling the oxidation state.[14]
Q2: Which synthetic route is generally preferred and why?
A2: The formylation of 1-chloro-3-iodobenzene (Route 1) is often preferred in research and development settings.
-
Advantages: It is a convergent route that builds the key C-C bond on a readily available di-halogenated precursor.[15][16] This allows for flexibility and avoids handling the potentially unstable or difficult-to-prepare toluene intermediates of Route 3.
-
Disadvantages: The primary challenge is the moderate reactivity of the deactivated ring and the potential for isomeric impurities, as discussed in the troubleshooting section.
The iodination of 2-chlorobenzaldehyde (Route 2) is also an excellent choice due to the favorable directing group effects, which can lead to high regioselectivity and simpler purification.
Q3: What are the critical parameters to control during a Vilsmeier-Haack formylation of 1-chloro-3-iodobenzene?
A3: Success with the Vilsmeier-Haack reaction on this substrate hinges on careful control of several parameters:
-
Reagent Purity: Use high-purity, dry N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Moisture will quench the Vilsmeier reagent.
-
Order of Addition: The Vilsmeier reagent should be pre-formed before adding the substrate. This is typically done by slowly adding POCl₃ to chilled (0 °C) DMF.
-
Temperature Profile: The initial formation of the Vilsmeier reagent is exothermic and should be controlled at low temperatures. After adding the 1-chloro-3-iodobenzene, the temperature is often raised to drive the reaction to completion.[6][8]
-
Aqueous Workup: The reaction is quenched by pouring it into a cold aqueous solution (often a buffer like sodium acetate or a mild base like sodium bicarbonate) to hydrolyze the intermediate iminium salt to the final aldehyde.[6] This step must be done carefully.
Q4: What analytical techniques are best for monitoring reaction progress and identifying impurities?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): The quickest and most common method for monitoring the consumption of starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the presence of starting material, the desired product, and isomeric impurities. The mass spectrometer will confirm the molecular weight, while the gas chromatograph will separate components based on their boiling points and polarity.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation of the final product and any isolated impurities.[1] ¹H and ¹³C NMR will unambiguously confirm the structure and regiochemistry. Tables of known shifts for common impurities are also invaluable.[19][20]
Part 3: Experimental Protocol & Data
Protocol: Vilsmeier-Haack Formylation of 1-Chloro-3-iodobenzene
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise to the chilled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 1-chloro-3-iodobenzene (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture back to room temperature and pour it slowly and carefully into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate (5.0 equiv). Stir vigorously for 1-2 hours until the hydrolysis is complete.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume). Combine the organic layers, wash with water, then with saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Data Summary: Key Analytical Signatures
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Expected Mass (m/z) |
| This compound (Product) | ~10.3 (s, 1H, CHO), ~7.9-8.0 (d, 1H), ~7.8 (d, 1H), ~7.5 (dd, 1H) | 266, 268 (M⁺, M+2) |
| 1-Chloro-3-iodobenzene (Starting Material) | ~7.7 (t, 1H), ~7.5 (dt, 1H), ~7.3 (dt, 1H), ~7.1 (t, 1H) | 238, 240 (M⁺, M+2) |
| 4-Chloro-2-iodobenzaldehyde (Isomer) | Aldehyde and aromatic signals will have distinct shifts and coupling constants compared to the desired product. | 266, 268 (M⁺, M+2) |
| 2-Chloro-4-iodobenzoic Acid (Oxidation) | Aldehyde proton absent. Carboxylic acid proton ~11-12 (br s, 1H). Aromatic signals shifted. | 282, 284 (M⁺, M+2) |
Note: NMR shifts are approximate and can vary based on solvent and concentration.[21]
Part 4: Visualizations
Caption: Reaction pathway for the formylation of 1-chloro-3-iodobenzene.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps website: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal website: [Link]
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J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from J&K Scientific website: [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from NROChemistry website: [Link]
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Wikipedia. (2025). Vilsmeier–Haack reaction. Retrieved from Wikipedia website: [Link]
- Google Patents. (1995). US5457239A - Process for formylation of aromatic compounds.
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ResearchGate. (n.d.). An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. Retrieved from ResearchGate website: [Link]
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National Center for Biotechnology Information. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Retrieved from PubMed Central website: [Link]
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Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Retrieved from Organic Chemistry Data website: [Link]
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Wikipedia. (2025). Rieche formylation. Retrieved from Wikipedia website: [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses website: [Link]
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PubChem. (n.d.). This compound. Retrieved from PubChem website: [Link]
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SynArchive. (n.d.). Rieche Formylation. Retrieved from SynArchive website: [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Iodination. Retrieved from ACS GCI website: [Link]
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SciSpace. (1993). Formylation and Dichloromethylation as Alternative Directions of the Rieche Reaction. Retrieved from SciSpace website: [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from KGROUP website: [Link]
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Chemia. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Retrieved from Chemia website: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from RSC website: [Link]
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Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE. Retrieved from Organic Syntheses website: [Link]
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ResearchGate. (n.d.). GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 C. Retrieved from ResearchGate website: [Link]
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ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from ResearchGate website: [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from Master Organic Chemistry website: [Link]
-
Chemistry LibreTexts. (2020). 14.2: Examples of electrophilic aromatic substitution. Retrieved from Chemistry LibreTexts website: [Link]
-
PubChem. (n.d.). 1-Chloro-3-iodobenzene. Retrieved from PubChem website: [Link]
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ResearchGate. (n.d.). Analysis of Aldehydes in Water by Head Space-GC/MS. Retrieved from ResearchGate website: [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from Organic Chemistry Portal website: [Link]
-
Chegg. (2020). Synthesize 1-chloro-3-iodobenzene from benzene, through diazotation reaction. Retrieved from Chegg website: [Link]
-
National Center for Biotechnology Information. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. Retrieved from PubMed Central website: [Link]
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UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Retrieved from UND website: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from Wikipedia website: [Link]
-
National Center for Biotechnology Information. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from PubMed website: [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from Master Organic Chemistry website: [Link]
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Technical Support Center: Purification of 2-Chloro-4-iodobenzaldehyde by Recrystallization
Welcome to the technical support center for the purification of 2-Chloro-4-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this specific halogenated aromatic aldehyde. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound is critical.[1] This resource combines theoretical principles with practical, field-proven insights to help you navigate the nuances of its purification.
Section 1: Troubleshooting Guide
Recrystallization, while a powerful purification technique, can present several challenges.[2] This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format, providing explanations and actionable solutions.
Q1: My this compound will not fully dissolve in the hot solvent, even after adding a significant amount. What should I do?
A1: This issue typically points to one of two scenarios: an inappropriate solvent choice or the presence of insoluble impurities.[3]
-
Plausible Cause 1: Incorrect Solvent Selection. The ideal recrystallization solvent should dissolve the solute sparingly at room temperature but completely at its boiling point.[2][3] If this compound has very low solubility even in the hot solvent, the solvent is not suitable.
-
Solution: Re-evaluate your solvent choice. Based on the polarity imparted by the aldehyde and halogen substituents, solvents of moderate polarity are often effective.[1] Consider solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water or hexane/ethyl acetate.[1] A systematic approach to solvent screening with small quantities of your crude product is recommended.[4]
-
-
Plausible Cause 2: Insoluble Impurities. Crude this compound, potentially synthesized from 4-iodobenzaldehyde, may contain inorganic salts or other insoluble byproducts.[1]
-
Solution: If a significant portion of the compound has dissolved and a small amount of solid remains, you are likely dealing with insoluble impurities.[5] The appropriate action is to perform a hot filtration. Dissolve the crude product in a slight excess of the hot recrystallization solvent, and then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material.[5] Proceed with the cooling and crystallization of the filtrate.
-
Q2: After cooling the solution, no crystals have formed, or the yield is extremely low. What went wrong?
A2: The failure of crystals to form upon cooling is a common problem in recrystallization and usually indicates an issue with supersaturation or the amount of solvent used.[6][7]
-
Plausible Cause 1: Too Much Solvent. This is the most frequent reason for poor or no crystallization.[8] If an excessive volume of solvent is used, the solution will not become saturated upon cooling, and the compound will remain dissolved.[9]
-
Plausible Cause 2: Supersaturation. Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. In this state, crystallization is inhibited without a nucleation site.[8]
-
Solution: Induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus.[8][10] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution.[8] This "seed crystal" will act as a template for other molecules to crystallize upon.
-
-
-
Plausible Cause 3: Cooling Too Rapidly. Very fast cooling can sometimes lead to the formation of a supersaturated solution rather than crystals.[7]
Q3: Instead of crystals, an oil has formed at the bottom of my flask. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[6][8]
-
Plausible Cause 1: Low Melting Point of Impure Compound. Impurities can significantly depress the melting point of a compound.[11] If the boiling point of the solvent is higher than the melting point of the impure mixture, the compound may melt before it dissolves and then separate as an oil upon cooling.
-
Plausible Cause 2: Inappropriate Solvent Choice. Highly polar solvents can sometimes promote oiling out with moderately polar compounds.
-
Solution: Consider switching to a less polar solvent or using a mixed solvent system. For instance, if you are using pure ethanol and observing oiling, try a mixture of ethanol and water. Dissolve the compound in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot ethanol to clarify the solution before allowing it to cool slowly.[1]
-
Q4: The crystals that formed are colored, but the pure compound should be an off-white to pale yellow solid. What should I do?
A4: The presence of color indicates that colored impurities are co-crystallizing with your product.[1]
-
Plausible Cause: Colored Impurities. These are often highly conjugated organic molecules present in the crude material.
-
Solution: Redissolve the colored crystals in a minimal amount of hot solvent. Add a small amount (a spatula tip) of activated charcoal to the hot solution and swirl for a few minutes.[12][13] The activated charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product through adsorption.[9]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
A1: The ideal solvent for recrystallizing this compound should possess the following characteristics[3][14]:
-
High solubility at elevated temperatures and low solubility at room temperature: This temperature-dependent solubility is the fundamental principle of recrystallization.[2]
-
Inertness: The solvent should not react with the this compound.[3][14]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.[14]
-
Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of this compound to prevent it from oiling out.
-
Dissolves impurities well at all temperatures or not at all: This allows for the separation of impurities either by having them remain in the mother liquor or by removing them via hot filtration.[3]
Q2: Which solvents are generally recommended for the recrystallization of this compound?
A2: Based on its structure, which includes a polar aldehyde group and a less polar halogenated aromatic ring, several solvent systems can be effective. Ethanol and methanol are reported to perform well for halogenated benzaldehyde derivatives.[1] Mixed solvent systems, such as ethanol-water or hexane-ethyl acetate, offer tunable polarity and can be optimized for this compound.[1]
Solubility Profile of this compound
| Solvent System | Solubility Characteristics |
| Water | Limited solubility[1] |
| Methanol | Moderate solubility[1] |
| Ethanol | Good solubility characteristics for recrystallization[1] |
| Dichloromethane | High solubility[1] |
| Hexane | Low solubility[1] |
| Ethanol/Water | Tunable solubility, often used in mixed solvent recrystallization[1] |
Q3: What level of purity and yield can I expect from a single recrystallization?
A3: A well-executed recrystallization of this compound can significantly improve its purity. It is reasonable to expect purities exceeding 97% with yields in the range of 70-90%.[1] The final yield will depend on factors such as the initial purity of the crude material and the careful execution of the procedure to minimize losses.
Q4: Are there any specific safety precautions I should take when working with this compound and the solvents?
A4: Yes, proper safety measures are crucial.
-
This compound: This compound is an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[15] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Solvents: Many organic solvents are flammable and have associated health risks.[14] Always handle them in a fume hood, away from ignition sources. Consult the Safety Data Sheet (SDS) for each specific solvent before use.
Section 3: Experimental Protocol and Visualization
Detailed Step-by-Step Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound using an ethanol/water mixed solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the primary solvent (ethanol). Add the minimum amount of hot ethanol to the flask containing the crude solid to dissolve it completely with gentle heating and swirling.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-warm a stemless funnel and a new receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it.
-
Addition of Anti-solvent: Heat water (the anti-solvent) to near boiling. Add the hot water dropwise to the hot, clear ethanolic solution until a faint cloudiness persists. This indicates the saturation point.
-
Clarification: Add a few more drops of hot ethanol to the solution until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Visualizing the Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: Workflow for the purification of this compound.
This troubleshooting guide provides a comprehensive resource for overcoming common challenges in the recrystallization of this compound. By understanding the principles behind each step and applying these targeted solutions, researchers can achieve high-purity material essential for their synthetic applications.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
RSC Education. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Massachusetts. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
YouTube. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]
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Technical Support Center: Column Chromatography for Purifying 2-Chloro-4-iodobenzaldehyde
Welcome to the technical support center for advanced purification methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 2-Chloro-4-iodobenzaldehyde, a key halogenated aromatic intermediate in organic synthesis.[1] The unique electronic properties imparted by its chlorine, iodine, and aldehyde functionalities present specific challenges and opportunities in purification.[1]
This document moves beyond standard protocols to provide a deeper understanding of the principles at play, enabling you to troubleshoot and optimize your column chromatography separations effectively. We will address common issues in a direct question-and-answer format, grounded in established chromatographic theory and practical laboratory experience.
Foundational Principles: Setting the Stage for Success
Before diving into troubleshooting, a firm grasp of the fundamentals is paramount. The separation of this compound from reaction impurities hinges on the differential partitioning of each compound between a stationary phase and a mobile phase. For this molecule, normal-phase chromatography is the standard approach.
-
Stationary Phase: A polar solid adsorbent, typically silica gel (SiO₂). The surface of silica is rich in silanol groups (-Si-OH), making it highly polar and slightly acidic.[2]
-
Mobile Phase (Eluent): A non-polar solvent or a mixture of non-polar and polar solvents. The eluent's role is to carry the sample through the stationary phase.[3]
-
Mechanism of Separation: Compounds in the mixture are adsorbed onto the polar silica gel. The mobile phase then competes for these adsorption sites, desorbing the compounds and moving them down the column. Less polar compounds have a weaker affinity for the silica gel and a higher affinity for the non-polar mobile phase, so they travel down the column faster. More polar compounds are adsorbed more strongly and elute later.
This compound is a moderately polar compound due to the aldehyde group. Its separation will depend on the polarity difference between it and any impurities, such as unreacted starting materials or byproducts like benzoic acid derivatives.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the purification of this compound.
Q1: What is the best stationary phase, and how much should I use?
Answer: Standard flash-grade silica gel (40-63 µm particle size) is the most common and effective stationary phase for this purification.[1] Alumina can be used as an alternative if your compound shows instability on silica.[2][4]
The amount of silica gel depends on the difficulty of the separation and the mass of the crude sample. A general rule of thumb for loading capacity is a crude mass-to-silica ratio between 1:20 and 1:100 (e.g., for 1 gram of crude material, use 20 to 100 grams of silica). For difficult separations, a higher ratio (e.g., 1:100) is recommended to improve resolution.[5]
Q2: My product appears to be degrading or streaking badly on the column. What is causing this?
Answer: This is a critical issue often traced back to the inherent acidity of silica gel.[2][6] Aldehydes can sometimes be sensitive to acidic conditions, and iodinated aromatic compounds can also exhibit instability.[4][6][7] This can lead to the formation of byproducts or irreversible adsorption to the stationary phase.
Solutions:
-
Neutralize the System: Deactivate the silica gel by adding 0.5-1% triethylamine (NEt₃) to your mobile phase.[4] This non-nucleophilic base will neutralize the acidic silanol groups, minimizing degradation. Always perform a small-scale test on a TLC plate first to ensure your target compound is stable to triethylamine.
-
Switch to Alumina: If base-sensitivity is a concern or neutralization is ineffective, switch to a neutral stationary phase like alumina.[2] Note that the elution profile will be different from silica, so you will need to re-develop your mobile phase system using TLC with alumina plates.
Q3: How do I select the optimal mobile phase (eluent) for my separation?
Answer: Mobile phase selection is the most critical variable and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[4]
-
Starting Point: A binary mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is the standard choice.[1][6] Hexane/ethyl acetate is the most common system.[1]
-
TLC Optimization: The goal is to find a solvent ratio that gives your product a Retention Factor (Rf) of approximately 0.25-0.35 . This Rf value typically provides the best balance for good separation from impurities and a reasonable elution time in column chromatography.
-
If the Rf is too high (>0.5), the compound will elute too quickly with poor separation. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If the Rf is too low (<0.15), the elution will take a very long time, leading to band broadening and diffuse fractions. Increase the proportion of the polar solvent.
-
Q4: Should I use an isocratic or a gradient elution?
Answer: The choice depends on the complexity of your crude mixture, as determined by TLC.
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the purification.[8][9] This method is simpler, more reproducible, and ideal when your product is well-separated from a few impurities.[10]
-
Gradient Elution: The polarity of the mobile phase is gradually increased over time (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 20%).[8][9] This is highly effective for separating complex mixtures containing compounds with a wide range of polarities.[10] It helps to elute strongly retained impurities faster, resulting in sharper peaks and shorter overall run times.[9][11]
For this compound, if TLC shows impurities that are very non-polar (high Rf) and others that are very polar (low Rf), a step or linear gradient is the superior choice.[6]
Q5: My product is co-eluting with an impurity. How can I improve the separation?
Answer: Co-elution occurs when two compounds have very similar polarities in a given eluent system.
Strategies for Improvement:
-
Fine-Tune Polarity: Make small, incremental changes to your isocratic solvent ratio. Sometimes a 1-2% change in the polar component can resolve the issue.
-
Change Solvent Selectivity: If fine-tuning fails, replace one of the mobile phase components with a solvent of similar polarity but different chemical nature. For example, if you are using hexanes/ethyl acetate, try switching to hexanes/dichloromethane or toluene/ethyl acetate.[6] Different solvents interact with your compounds through different mechanisms (e.g., dipole-dipole vs. π-π interactions), which can alter the elution order and improve separation.[12]
-
Employ Gradient Elution: A shallow gradient around the elution point of your compound can significantly enhance resolution between closely eluting spots.[9]
Q6: How can I visualize the colorless this compound on a TLC plate and in my fractions?
Answer: Since the compound is not visible to the naked eye, visualization techniques are essential for monitoring the separation.
-
UV Light (Non-destructive): This is the primary method. The aromatic ring in this compound makes it strongly UV-active. When viewed under a short-wave UV lamp (254 nm), the compound will appear as a dark purple spot on the fluorescent green background of the TLC plate.[13][14] This allows you to circle the spots with a pencil before proceeding to other methods.
-
Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will cause most organic compounds, especially aromatic ones, to appear as yellow-brown spots.[1][13][15] The spots will fade over time, so they should be circled immediately.
-
Chemical Stains (Destructive): If UV and iodine are not sufficiently sensitive, a chemical stain can be used.
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with oxidizable functional groups. Aldehydes are readily oxidized, so your product should appear as a yellow spot on a purple background.[13]
-
p-Anisaldehyde Stain: This stain is often used for aldehydes and ketones, typically forming colored spots upon heating.[13][16]
-
Standard Operating Procedures
Protocol 1: TLC Method Development
-
Prepare Sample: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing your chosen mobile phase (e.g., 10% Ethyl Acetate in Hexanes). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp (254 nm). Circle the spots.
-
Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio as described in Q3 until the desired Rf of ~0.3 is achieved for the product.
Protocol 2: Flash Column Chromatography Workflow
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Packing the Column (Slurry Method): In a beaker, prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column, using additional eluent to rinse. Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain the excess solvent until it reaches the top of the silica bed.
-
Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.
-
Elution: Carefully add your mobile phase to the column without disturbing the sand layer. Apply gentle air pressure to the top of the column to begin elution.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Monitoring: Systematically spot every few fractions onto TLC plates to track the elution of your product. Combine the pure fractions containing only your desired compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data & Visualization
Table 1: Common Solvents and Their Properties
| Solvent | Polarity Index (Snyder) | Eluting Strength (on Silica) | Boiling Point (°C) |
| Hexane / Heptane | 0.1 | Very Weak | 69 / 98 |
| Toluene | 2.4 | Weak | 111 |
| Dichloromethane | 3.1 | Medium | 40 |
| Diethyl Ether | 2.8 | Medium | 35 |
| Ethyl Acetate | 4.4 | Medium-Strong | 77 |
| Acetone | 5.1 | Strong | 56 |
| Methanol | 5.1 | Very Strong | 65 |
Data compiled from various chromatography resources.
Diagrams
Caption: Workflow for purifying this compound.
Caption: Decision tree for troubleshooting common chromatography issues.
References
-
Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography? Retrieved from [Link]
-
Pediaa. (2020, May 14). Difference Between Isocratic and Gradient Elution. Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
PubMed. (n.d.). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]
-
Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]
-
ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]
-
YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]
-
Wikipedia. (n.d.). Elution. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
- Google Patents. (n.d.). US3064059A - Dehalogenation of halogenated aromatic compounds.
-
Royal Society of Chemistry. (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
HPLC Troubleshooting Methods. (n.d.). Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS. (n.d.). Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2018, July 5). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Retrieved from [Link]
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Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography) : r/chemhelp. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemsrc. (2024, April 4). 2,6-Dichloro-4-iodobenzaldehyde | CAS#:177167-53-2. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from [Link]
-
ResearchGate. (2021, November 28). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography? Retrieved from [Link]
-
Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? : r/Chempros. Retrieved from [Link]
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Technical Support Center: Suzuki Coupling of Dihalogenated Benzaldehydes
Welcome to our dedicated technical support center for navigating the complexities of the Suzuki-Miyaura coupling with dihalogenated benzaldehyde substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage these versatile building blocks in their synthetic endeavors. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the causal relationships between reaction parameters and outcomes. Our goal is to equip you with the knowledge to troubleshoot common issues, optimize your reaction conditions, and achieve your desired mono- or di-arylated products with high selectivity and yield.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common questions our application scientists receive regarding the Suzuki coupling of dihalogenated benzaldehydes.
Q1: I am trying to achieve mono-arylation of a dihalogenated benzaldehyde. Which halogen will react first?
A1: The chemoselectivity of mono-arylation is primarily governed by the relative reactivity of the carbon-halogen bonds. The general order of reactivity for oxidative addition to the palladium(0) catalyst is I > Br >> Cl.[1] Therefore, in a molecule containing two different halogens, such as 2-bromo-6-chlorobenzaldehyde, the Suzuki coupling will preferentially occur at the more reactive C-Br bond. When the halogens are identical, the electronic and steric environment of each halogen becomes the deciding factor. The electron-withdrawing nature of the aldehyde group can influence the reactivity of the halogens, often making the position para to the aldehyde slightly more reactive than the meta position. For ortho positions, steric hindrance can play a significant role in reducing reactivity.
Q2: My reaction is giving a mixture of mono- and di-arylated products. How can I improve the selectivity for the mono-arylated product?
A2: Achieving high selectivity for mono-arylation requires careful control over the reaction conditions to prevent the second coupling event. Here are several strategies:
-
Stoichiometry: Use a slight deficiency or an equimolar amount of the boronic acid (typically 0.95 to 1.05 equivalents). While this may result in incomplete conversion of your starting material, it will minimize the formation of the di-arylated product.
-
Ligand Choice: Less bulky phosphine ligands or specific N-heterocyclic carbene (NHC) ligands can sometimes favor mono-arylation.[2] The rationale is that bulkier ligands can promote the second oxidative addition, leading to difunctionalization.[2]
-
Solvent Effects: The choice of solvent can influence the selectivity. In some cases, polar aprotic solvents like THF may favor mono-arylation compared to non-polar solvents like toluene.[2]
-
Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction progress to stop it once the desired mono-arylated product is maximized can be effective.
Q3: I am observing significant amounts of a dehalogenated benzaldehyde byproduct. What is causing this and how can I prevent it?
A3: Dehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom. This is often caused by the presence of a palladium-hydride (Pd-H) species in the catalytic cycle. This species can arise from reactions with the solvent (e.g., alcohols), base, or even trace amounts of water. To minimize dehalogenation:
-
Choice of Base: Use a non-hydridic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over alkoxides, especially when using alcohol-based solvents.
-
Solvent Selection: Aprotic solvents such as dioxane, THF, or toluene are less likely to act as hydride sources compared to protic solvents.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction to proceed, excessive water can promote dehalogenation. Using anhydrous solvents and reagents can be beneficial, with controlled addition of a small amount of water if needed.
Q4: The aldehyde group in my starting material is being reduced to an alcohol during the reaction. Why is this happening and what can I do?
A4: The reduction of the aldehyde to a hydroxymethyl group is a potential side reaction, especially at elevated temperatures and in the presence of certain reagents that can act as hydride sources.[3] This can be promoted by the palladium catalyst itself.[3] To circumvent this:
-
Milder Conditions: Employ lower reaction temperatures if the coupling is still efficient.
-
Protecting Groups: If milder conditions are not feasible, consider protecting the aldehyde as an acetal (e.g., using ethylene glycol). The acetal is stable under the Suzuki coupling conditions and can be easily deprotected afterward.
-
Careful Choice of Reagents: As with dehalogenation, avoid reagents that can readily generate hydride species.
Q5: My reaction is sluggish or stalls completely. What are the likely causes?
A5: A stalled Suzuki coupling can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities in the starting materials or reagents.[4] Elemental sulfur is a known catalyst poison.[4] Additionally, the aldehyde group itself, particularly if it is ortho to the halogen, can potentially coordinate to the palladium center and inhibit catalysis.
-
Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, requires the activation of the boronic acid by a base.[5] Ensure your base is sufficiently strong and soluble in the reaction medium. The use of aqueous base solutions is common to facilitate this step.
-
Poor Solubility: If your dihalogenated benzaldehyde or boronic acid has poor solubility in the chosen solvent, the reaction rates will be significantly reduced.[6] Consider using a co-solvent system or a different solvent altogether.
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) or form unreactive cyclic anhydrides (boroxines) under the reaction conditions. Using a slight excess of the boronic acid or employing boronate esters (e.g., pinacol esters) can mitigate this.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of dihalogenated benzaldehydes.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst poisoning.[4] 2. Inactive catalyst. 3. Insufficiently basic conditions. 4. Poor solubility of reagents.[6] | 1. Purify starting materials and reagents. Consider a carbon treatment to remove sulfur-containing impurities.[4] 2. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 3. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure adequate mixing. 4. Change to a solvent with better solubilizing properties (e.g., DMF, dioxane/water mixtures). |
| Mixture of Mono- and Di-arylated Products | 1. Excess boronic acid. 2. Highly active catalyst/ligand system promoting difunctionalization.[2] 3. High reaction temperature or prolonged reaction time. | 1. Reduce the equivalents of boronic acid to 0.95-1.05. 2. Screen different ligands. Consider less bulky phosphine ligands. 3. Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS, stopping it at the optimal time. |
| Significant Dehalogenation | 1. Presence of hydride sources (e.g., solvent, base). 2. High water content. | 1. Switch to an aprotic solvent (toluene, dioxane, THF). Use a carbonate or phosphate base. 2. Use anhydrous solvents and reagents, then titrate in small amounts of water if necessary to promote the reaction. |
| Formation of Homo-coupled Boronic Acid Product (Ar-Ar) | 1. Oxidative conditions leading to boronic acid decomposition. | 1. Thoroughly degas the reaction mixture (e.g., by sparging with argon or nitrogen) to remove oxygen. |
| Reduction of Aldehyde to Alcohol | 1. High reaction temperatures.[3] 2. Presence of hydride-donating species. | 1. Attempt the reaction at a lower temperature. 2. Protect the aldehyde as an acetal prior to the coupling reaction. |
Section 3: Experimental Protocols
The following are starting-point protocols that should be optimized for your specific substrate and desired outcome.
Protocol 1: General Procedure for Mono-arylation of a Dihalogenated Benzaldehyde
This protocol is a good starting point for achieving selective mono-arylation.
Materials:
-
Dihalogenated benzaldehyde (1.0 mmol)
-
Arylboronic acid (1.05 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the dihalogenated benzaldehyde, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed or the desired product is maximized), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Di-arylation of a Dihalogenated Benzaldehyde
This protocol is designed to favor the formation of the di-arylated product.
Materials:
-
Dihalogenated benzaldehyde (1.0 mmol)
-
Arylboronic acid (2.5 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (3.0 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the dihalogenated benzaldehyde, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to a reaction vessel.
-
Add degassed toluene and water.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography or recrystallization.
Section 4: Visualizing Key Concepts
Diagram 1: Chemoselectivity in the Suzuki Coupling of Dihalogenated Benzaldehydes
This diagram illustrates the factors influencing whether a mono- or di-arylated product is formed.
Caption: Factors influencing mono- vs. di-arylation selectivity.
Diagram 2: Common Side Reactions and Mitigation Strategies
This diagram outlines the major side reactions and the key approaches to minimize them.
Caption: Common side reactions and their mitigation strategies.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Gao, C., et al. (2018). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Chinese Journal of Chemistry, 36(11), 1051-1055. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Ligand-Dependent Regioselectivity in the Suzuki−Miyaura Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
Al-Amin, M., & Beletskaya, I. P. (2010). Site-selective cross-coupling reactions of di- and polyhalogenated heterocycles. Pure and Applied Chemistry, 82(7), 1433-1452. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Anderson, K. W., et al. (2006). The Development of a General Method for the Suzuki-Miyaura Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 128(33), 10694–10695. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Heating. Organic Letters, 4(17), 2973–2976. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Removal of triphenylphosphine oxide from Wittig reaction with 2-Chloro-4-iodobenzaldehyde
Topic: Navigating the Aftermath: A Technical Guide to Removing Triphenylphosphine Oxide from Wittig Reaction Products of 2-Chloro-4-iodobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction for the Senior Application Scientist
As a senior application scientist, I understand that the success of a synthesis is not only determined by the reaction yield but also by the efficiency and scalability of the purification process. The Wittig reaction, a cornerstone of alkene synthesis, is notorious for one major drawback: the stoichiometric formation of triphenylphosphine oxide (TPPO). This byproduct can be a significant hurdle in isolating the desired product, especially when dealing with crystalline or sensitive compounds.
This guide is designed to provide you with a comprehensive and practical framework for tackling the challenge of TPPO removal, specifically in the context of a Wittig reaction with this compound. The resulting halogenated styrene is a valuable building block, and its purity is paramount for subsequent transformations. Here, we will explore various purification strategies, from classical crystallization to modern precipitation techniques, all while grounding our recommendations in the fundamental principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: I've just completed my Wittig reaction with this compound. What is the first step I should take to deal with the triphenylphosphine oxide (TPPO) byproduct?
The initial workup is critical and can significantly simplify the subsequent purification. Before attempting to remove the TPPO, it's often beneficial to quench the reaction and remove any unreacted starting materials. A typical first step is to concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
It is also advisable to ensure all the phosphorus-containing byproduct is in the form of TPPO. If you suspect unreacted triphenylphosphine remains, a mild oxidation step can be beneficial. This can be achieved by washing the crude reaction mixture with a dilute solution of hydrogen peroxide (H₂O₂). This converts the remaining triphenylphosphine to TPPO, simplifying the purification to the removal of a single phosphorus-containing byproduct.
Q2: My product, a substituted styrene, appears to be non-polar. What is the most straightforward method to remove the polar TPPO?
For non-polar products, leveraging the significant polarity difference between your desired alkene and TPPO is the most direct approach.[1][2] This can be effectively achieved through two main techniques:
-
Trituration/Crystallization with Non-Polar Solvents: TPPO is poorly soluble in non-polar solvents like hexanes, pentane, or cold diethyl ether.[3] You can often precipitate the TPPO by dissolving your crude reaction mixture in a minimal amount of a slightly more polar solvent (like dichloromethane or toluene) and then adding an excess of a non-polar solvent. The TPPO will crash out as a white solid and can be removed by filtration. The desired non-polar product will remain in the filtrate.
-
Silica Gel Plug Filtration: If your product is sufficiently non-polar, a rapid filtration through a short plug of silica gel can be highly effective.[1][2] The polar TPPO will be retained on the silica, while your non-polar product will elute quickly with a non-polar eluent (e.g., a hexane/ethyl acetate mixture).
Q3: My initial attempts at crystallization didn't remove all the TPPO. What other methods can I try?
If simple crystallization or filtration is insufficient, more advanced techniques can be employed. One of the most effective methods is the precipitation of TPPO through complexation with metal salts.[4][5][6]
-
Zinc Chloride (ZnCl₂) Precipitation: This is a widely used and effective method.[3][5][7][8] TPPO forms an insoluble complex with zinc chloride, ZnCl₂(TPPO)₂, which can be filtered off. This method is particularly advantageous as it can be effective in more polar solvents like ethanol or ethyl acetate.[5][8]
-
Magnesium Chloride (MgCl₂) and Calcium Bromide (CaBr₂) Precipitation: Similar to zinc chloride, magnesium and calcium salts can also form insoluble complexes with TPPO.[4][9] Notably, CaBr₂ has been shown to be highly efficient in removing TPPO from ethereal solvents like THF.[4]
Troubleshooting Guide
Issue: My product is co-precipitating with the TPPO during trituration.
This can occur if your product has limited solubility in the chosen non-polar solvent or if it has a tendency to crystallize easily.
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent mixtures. A slightly more polar solvent system might keep your product in solution while still allowing the TPPO to precipitate. Refer to the solubility data in Table 1 to guide your solvent selection.
-
Temperature Control: Cooling the mixture can often enhance the precipitation of TPPO. However, if your product also crystallizes at low temperatures, try performing the trituration at room temperature.
-
Consider an Alternative Method: If co-precipitation remains an issue, switching to a metal salt precipitation method is a good alternative, as the selectivity is based on chemical complexation rather than just solubility differences.
Issue: I've tried metal salt precipitation, but I still see TPPO in my NMR spectrum.
Several factors can influence the efficiency of metal salt precipitation.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The metal salts used for complexation (especially MgCl₂ and CaBr₂) should be anhydrous. Water can interfere with the formation of the TPPO-metal complex.
-
Stoichiometry of the Metal Salt: Using an excess of the metal salt can drive the complexation equilibrium towards the insoluble product. A 2:1 ratio of ZnCl₂ to TPPO is often recommended as a starting point.[5]
-
Solvent Choice: The choice of solvent is crucial. While ZnCl₂ precipitation works in some polar solvents, others like methanol or acetonitrile can inhibit efficient precipitation due to strong solvation of the metal salt.[5]
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide in Various Solvents
| Solvent | Solubility | Reference |
| Water | Almost insoluble | [10][11][12] |
| Hexane | Poorly soluble | [3][10][11][12] |
| Cyclohexane | Almost insoluble | [10][11][12] |
| Diethyl Ether (cold) | Poorly soluble | [3] |
| Toluene | Soluble | [10][11] |
| Benzene | Soluble | [10][11] |
| Dichloromethane | Readily soluble | [10][11] |
| Ethyl Acetate | Soluble | [10][11] |
| Ethanol | Readily soluble | [10][11][13] |
| Dimethyl Sulfoxide (DMSO) | Soluble (~3 mg/mL) | [13] |
| Dimethylformamide (DMF) | Soluble (~3 mg/mL) | [13] |
Experimental Protocols
Protocol 1: TPPO Removal by Trituration with a Non-Polar Solvent
-
Concentrate the crude reaction mixture to a viscous oil or solid.
-
Dissolve the residue in a minimum amount of dichloromethane or toluene.
-
Slowly add hexanes (or pentane) with vigorous stirring.
-
Continue stirring for 30-60 minutes to allow for complete precipitation of TPPO.
-
Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of cold hexanes.
-
The filtrate contains the desired product. Concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 2: TPPO Removal by Precipitation with Zinc Chloride
-
Concentrate the crude reaction mixture and dissolve it in ethanol.
-
Prepare a solution of zinc chloride (2 equivalents relative to the starting triphenylphosphine) in a minimal amount of warm ethanol.
-
Add the zinc chloride solution to the solution of the crude product at room temperature.
-
Stir the mixture for 1-2 hours. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[3]
-
Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
The filtrate contains the desired product. Concentrate the filtrate and perform a standard aqueous workup to remove any remaining zinc salts.
Visualization
Workflow for Selecting a TPPO Removal Method
Caption: Decision tree for selecting an appropriate TPPO removal strategy.
Mechanism of TPPO Precipitation with Zinc Chloride
Caption: Schematic of TPPO removal via precipitation with zinc chloride.
References
- Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide.
- ECHEMI. (n.d.). How does one remove triphenylphosphine oxide from product?.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide.
- ACS Publications. (n.d.). Solubilities of Triphenylphosphine Oxide in Selected Solvents.
-
Etter, M. C., & Baures, P. W. (1988). Triphenylphosphine Oxide as a Crystallization Aid. Journal of the American Chemical Society, 110(2), 639–640. [Link]
- American Chemical Society. (2009, March 2). Solubilities of Triphenylphosphine Oxide in Selected Solvents.
- Scientific Update. (2023, February 9). Triphenylphosphine Oxide- Waste Not, Want Not.
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
- Merwade, V., et al. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega.
- YouTube. (2022, August 8). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? [Video].
-
Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Solvent Effects on the Solubility of Triphenylphosphine Oxide.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION - Triphenylphosphine oxide.
- ResearchGate. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.
- ACS Publications. (2017, September 28). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.
- Google Patents. (n.d.). US6011181A - Triphenylphosphine oxide complex process.
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- 8. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4-iodobenzaldehyde
Welcome to the technical support center for the synthesis of 2-Chloro-4-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the scale-up of this important synthetic intermediate. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure a robust and reproducible synthesis.
Overview of Synthetic Strategies
This compound is a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and materials with specific electronic properties.[1] Its structure, featuring an aldehyde group and two different halogen substituents, allows for selective functionalization.[1] Several synthetic routes are available, each with its own set of advantages and challenges, especially when considering a scale-up. The most common approaches include:
-
Halogenation of Benzaldehyde Derivatives: This involves the sequential chlorination and regioselective iodination of a benzaldehyde precursor.[1]
-
Formylation of Halogenated Aromatics: This strategy introduces the aldehyde group onto a pre-existing dihalogenated benzene ring.
-
Oxidation of the Corresponding Benzyl Alcohol: A milder approach that can be suitable if the precursor alcohol is readily available.
-
Halogen-Metal Exchange followed by Formylation: This method offers high selectivity and is effective for introducing the aldehyde group.[2]
The choice of synthetic route for a scaled-up process will depend on factors such as the availability and cost of starting materials, reaction efficiency, and ease of purification.[1]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield in Formylation Reactions
Question: We are attempting a Vilsmeier-Haack formylation of 1-chloro-3-iodobenzene to synthesize this compound, but our yields are consistently low. What are the likely causes and how can we improve them?
Answer:
Low yields in Vilsmeier-Haack reactions are a common issue, often stemming from the electrophilicity of the Vilsmeier reagent and the reactivity of the aromatic substrate.[3] Here's a breakdown of potential causes and solutions:
-
Insufficient Activation of the Aromatic Ring: The Vilsmeier reagent is a relatively weak electrophile and typically requires an electron-rich aromatic ring for efficient reaction.[3][4] The presence of two electron-withdrawing halogens on the benzene ring deactivates it towards electrophilic aromatic substitution.
-
Troubleshooting:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, be mindful of potential side reactions and decomposition at excessively high temperatures.
-
Alternative Formylation Methods: For deactivated rings, consider alternative formylation methods such as a Rieche formylation, which utilizes a stronger Lewis acid catalyst (e.g., TiCl₄, SnCl₄, or AlCl₃) with dichloromethyl methyl ether.[5] Another powerful method is lithiation or a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[5]
-
-
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will readily hydrolyze, rendering it inactive.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Improper Reagent Stoichiometry: An incorrect ratio of the formylating agent (e.g., DMF and POCl₃) can lead to incomplete reaction or the formation of byproducts.
-
Troubleshooting:
-
Optimize Reagent Ratios: Systematically vary the stoichiometry of DMF and POCl₃ to find the optimal conditions for your specific substrate and scale.
-
-
Issue 2: Poor Regioselectivity in Halogenation
Question: We are synthesizing this compound by first chlorinating 4-iodobenzaldehyde. However, we are observing the formation of other chlorinated isomers, leading to a difficult purification process. How can we improve the regioselectivity of the chlorination step?
Answer:
Achieving high regioselectivity in the halogenation of substituted benzaldehydes is critical for a clean reaction and straightforward purification. The directing effects of the existing substituents on the aromatic ring play a crucial role.
-
Understanding Directing Effects: The aldehyde group is a deactivating, meta-directing group, while the iodine atom is a deactivating, ortho-, para-directing group. In 4-iodobenzaldehyde, these effects are in opposition, which can lead to a mixture of products.
-
Troubleshooting:
-
Choice of Chlorinating Agent and Catalyst: The choice of chlorinating agent and Lewis acid catalyst can significantly influence regioselectivity. For instance, using N-chlorosuccinimide (NCS) with a suitable acid catalyst might offer better control compared to harsher chlorinating agents like chlorine gas.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Alternative Synthetic Strategy: Consider reversing the order of halogenation. Starting with 2-chlorobenzaldehyde and then performing a regioselective iodination might provide a cleaner product. N-iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid is often effective for regioselective iodination.[1]
-
-
Issue 3: Difficulties in Product Purification
Question: After synthesizing this compound, we are struggling with purification. Column chromatography is proving to be inefficient on a larger scale, and recrystallization attempts have resulted in low recovery. What are the best practices for purifying this compound at scale?
Answer:
Purification is a critical step in any synthesis, and its efficiency becomes even more important during scale-up.
-
Optimizing Recrystallization:
-
Solvent Screening: The choice of solvent is paramount for successful recrystallization. A systematic screening of single and mixed solvent systems is recommended. Given the compound's limited water solubility and good solubility in organic solvents, a mixed solvent system like ethanol/water or hexane/ethyl acetate could be effective.[1]
-
Controlled Cooling: For optimal crystal growth and purity, allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Crash cooling can lead to the precipitation of impurities.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can induce crystallization and improve crystal quality.
-
-
Large-Scale Chromatography:
-
Flash Chromatography: For multi-kilogram scale, manual column chromatography is impractical. Automated flash chromatography systems are a more efficient alternative.[2]
-
Stationary and Mobile Phase Optimization: Silica gel is a common stationary phase. The mobile phase, typically a mixture of hexane and ethyl acetate, should be optimized to achieve good separation between the desired product and any impurities.[1]
-
-
Alternative Purification Techniques:
-
Distillation: If the compound is thermally stable, vacuum distillation could be a viable and scalable purification method.
-
Sublimation: For high-purity requirements, sublimation under high vacuum can be an effective, albeit potentially slower, method.
-
Issue 4: Side Reactions During Grignard-based Synthesis
Question: We are exploring a Grignard-based route, reacting a Grignard reagent formed from 1-chloro-3-iodobenzene with a formylating agent. We are observing significant amounts of biphenyl and other coupling byproducts. How can we minimize these side reactions?
Answer:
Grignard reactions are powerful for C-C bond formation but can be plagued by side reactions, especially when dealing with aryl halides.
-
Wurtz-Type Coupling: The Grignard reagent can react with the starting aryl halide, leading to the formation of homocoupled byproducts.
-
Troubleshooting:
-
Slow Addition: Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the newly formed Grignard reagent.
-
Use of Activators: Activating the magnesium with a small amount of iodine or 1,2-dibromoethane can help initiate the Grignard formation more efficiently and reduce the induction period where side reactions can occur.
-
Knochel-Hauser Exchange: A milder alternative is to use a halogen-metal exchange with a pre-formed Grignard reagent like isopropylmagnesium chloride. This method often proceeds at lower temperatures and with better functional group tolerance.[2]
-
-
-
Reaction with the Formylating Agent: The Grignard reagent can add twice to some formylating agents, such as esters, leading to the formation of a secondary alcohol instead of the desired aldehyde.[6][7]
-
Troubleshooting:
-
Choice of Formylating Agent: Use a formylating agent that is less prone to double addition. N,N-Dimethylformamide (DMF) is a common and effective choice.[2][5]
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) and add the Grignard reagent to the formylating agent to maintain an excess of the electrophile.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up the synthesis of this compound?
A1: When scaling up any chemical synthesis, a thorough safety review is crucial. For this particular synthesis, key considerations include:
-
Exothermic Reactions: Many of the synthetic steps, such as Grignard reagent formation and formylation reactions, can be exothermic. Ensure adequate cooling capacity and monitor the internal reaction temperature closely.
-
Handling of Hazardous Reagents: Reagents like phosphorus oxychloride, thionyl chloride, and organolithium compounds are corrosive, toxic, and/or pyrophoric. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure Build-up: Some reactions may evolve gas. Ensure the reaction vessel is properly vented to avoid pressure build-up.
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents used.
Q2: How can I monitor the progress of the reaction effectively?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction progress on a small scale. For larger scale reactions, high-performance liquid chromatography (HPLC) or gas chromatography (GC) are more quantitative and can provide more detailed information about the reaction mixture composition, including the formation of byproducts.
Q3: What are the typical storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.
Experimental Workflow Diagrams
Vilsmeier-Haack Formylation Workflow
Caption: Vilsmeier-Haack formylation of 1-chloro-3-iodobenzene.
Grignard-based Formylation Workflow
Caption: Synthesis via Grignard reagent and formylation.
Quantitative Data Summary
| Synthetic Route | Key Reagents | Typical Yield (%) | Key Advantages | Key Challenges |
| Vilsmeier-Haack Formylation | 1-Chloro-3-iodobenzene, DMF, POCl₃ | 40-60 | One-pot reaction | Deactivated substrate, moisture sensitivity |
| Grignard & Formylation | 1-Chloro-3-iodobenzene, Mg, DMF | 50-70 | Higher yields for deactivated systems | Side reactions (e.g., Wurtz coupling) |
| Sequential Halogenation | Benzaldehyde, Chlorinating Agent, Iodinating Agent | 60-80 | Potentially high yielding | Regioselectivity control can be difficult |
| Oxidation of Benzyl Alcohol | 2-Chloro-4-iodobenzyl alcohol, Oxidizing Agent | >90 | Mild conditions, high yield | Availability of starting material |
Note: Yields are approximate and can vary significantly based on reaction conditions and scale.
References
-
Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. International Journal of Organic Chemistry, 3(3A), 1-7. Retrieved from [Link]
- Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.
-
Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
FAQ. (n.d.). What are the synthesis methods and practical applications of 4-Iodobenzaldehyde?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Retrieved from [Link]
-
Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7. Retrieved from [Link]
-
LookChem. (n.d.). 1-Chloro-3-iodobenzene. Retrieved from [Link]
- Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
-
PubChem. (n.d.). 1-Chloro-3-iodobenzene. Retrieved from [Link]
-
Chegg. (2020, April 22). 9. Synthesize 1-chloro-3-iodobenzene from benzene, through diazotation reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4-iodobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
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Minimizing byproducts in the formylation of 2-chloro-4-iodobenzene
Technical Support Center: Formylation of 2-Chloro-4-iodobenzene
Welcome to the technical support guide for the formylation of 2-chloro-4-iodobenzene. This resource is designed for researchers, chemists, and drug development professionals aiming to synthesize 2-chloro-4-iodobenzaldehyde, a critical intermediate in the creation of complex molecules for pharmaceuticals and material science.[1][2] The inherent challenge of this synthesis lies in achieving high regioselectivity and minimizing byproduct formation due to the competing directing effects of the chloro and iodo substituents.
This guide provides in-depth, experience-based solutions to common experimental issues, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Which formylation method is most effective for 2-chloro-4-iodobenzene?
A1: The two most viable methods are the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[3]
-
Vilsmeier-Haack Reaction: This method uses a pre-formed Vilsmeier reagent (e.g., from POCl₃ and DMF) and is generally favored for its operational simplicity and scalability.[4][5][6] However, it is a weak electrophile, and the di-halogenated benzene ring is moderately deactivated, which can lead to sluggish reactions or require elevated temperatures, increasing the risk of isomeric byproducts.[7]
-
Ortho-Lithiation (Directed Ortho-Metalation - DoM): This is often the superior method for achieving high regioselectivity. The chloro group is a modest directing metalation group (DMG), capable of directing an organolithium base (like n-BuLi or s-BuLi) to the adjacent ortho position (C3).[3][8] This method, when performed at low temperatures (e.g., -78 °C), offers precise kinetic control, significantly minimizing byproduct formation.[8]
Q2: What are the primary byproducts I should expect?
A2: The main byproducts depend on the chosen method:
-
Isomeric Products: The most common byproduct is the undesired isomer, 3-chloro-5-iodobenzaldehyde. This arises from formylation at the position ortho to the iodine and para to the chlorine. In electrophilic aromatic substitution, both halogens are ortho, para-directing groups.[9][10][11] While chlorine is more deactivating, the directing effects can still compete.
-
Unreacted Starting Material: Due to the deactivated nature of the ring, incomplete conversion is a common issue, especially under insufficiently forcing conditions.
-
Double Formylation: Although less common on a deactivated ring, diformylation can occur under harsh conditions, particularly with the Vilsmeier-Haack reaction.[12]
-
Protodehalogenation: In organometallic routes (lithiation or Grignard), reaction with trace moisture or solvent protons can lead to the removal of a halogen, resulting in chlorobenzene or iodobenzene derivatives.
-
Anionic Fries Rearrangement Products: In ortho-lithiation routes where an O-aryl carbamate is used as the directing group, this rearrangement can be a side reaction if the temperature is not carefully controlled.[8]
Q3: Why is low temperature so critical for the ortho-lithiation method?
A3: Maintaining cryogenic temperatures (typically -78 °C, using a dry ice/acetone bath) is crucial for several reasons:
-
Kinetic Control: It ensures the lithiation occurs at the most kinetically favorable site (ortho to the chloro group) before thermodynamic equilibration or side reactions can occur.
-
Stability of the Aryllithium Intermediate: Aryllithium species, especially those on electron-deficient rings, can be unstable at higher temperatures, leading to decomposition or undesired rearrangements.[8]
-
Preventing Halogen-Metal Exchange: The iodine atom is susceptible to halogen-metal exchange with organolithium reagents. This process is generally slower than proton abstraction at very low temperatures but can become a significant competing reaction as the temperature rises.[8]
Troubleshooting Guide: Common Issues & Solutions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / High Unreacted Starting Material | 1. Insufficiently activated Vilsmeier reagent. 2. Reaction temperature too low or time too short (Vilsmeier-Haack). 3. Inefficient lithiation (DoM). 4. Deactivation of organolithium reagent by moisture. | 1. Ensure the Vilsmeier reagent (e.g., (chloromethylene)dimethyliminium chloride) is freshly prepared or properly stored. [4] Use a slight excess (1.2-1.5 equivalents). 2. For Vilsmeier-Haack, cautiously increase the temperature (e.g., from RT to 40-60 °C) and monitor by TLC/GC. 3. For DoM, ensure your organolithium reagent is properly titrated. Consider using s-BuLi instead of n-BuLi for more efficient deprotonation. The addition of an additive like TMEDA can accelerate lithiation. [8] 4. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use anhydrous solvents. |
| Significant Formation of the 3-Chloro-5-Iodo Isomer | 1. Reaction conditions favor thermodynamic control (Vilsmeier-Haack). 2. Loss of regioselectivity during lithiation. | 1. Switch to the ortho-lithiation method for superior regiocontrol. 2. If using Vilsmeier-Haack, keep the temperature as low as possible to complete the reaction. Extended high temperatures promote isomerization. [13] 3. If using DoM, ensure the temperature is maintained at -78 °C during base addition and lithiation. Do not allow the mixture to warm up before quenching with DMF. |
| Presence of De-iodinated Byproduct (2-Chlorobenzaldehyde) | 1. Iodine-lithium exchange during the DoM procedure. 2. Reaction of the Grignard reagent with the chloro-substituent (if using a Grignard approach). | 1. Add the organolithium base slowly at -78 °C. Do not let the temperature rise. Halogen-metal exchange is competitive with deprotonation and is often faster for iodine than bromine.[8] 2. A Grignard approach initiated at the iodine site is generally not recommended as it is difficult to form selectively without side reactions, such as halogen exchange. [14][15] |
| Complex Mixture of Byproducts; Difficult Purification | 1. Decomposition of reagents or intermediates. 2. Suboptimal workup procedure. | 1. Verify the purity of your starting 2-chloro-4-iodobenzene. 2. During workup of the Vilsmeier reaction, ensure the hydrolysis of the iminium salt intermediate is complete by adding the reaction mixture to ice-cold water or a dilute base solution (e.g., NaOAc). [4] 3. For DoM, quench the reaction at low temperature before warming. Wash the organic extract with dilute acid (e.g., 1N HCl) to remove amine bases, followed by water and brine. [16] 4. Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. [16] |
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting byproduct formation in the ortho-lithiation formylation of 2-chloro-4-iodobenzene.
Caption: Troubleshooting flowchart for ortho-lithiation formylation.
Optimized Protocol: Ortho-Lithiation Formylation
This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.
Materials:
-
2-chloro-4-iodobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (titrated)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an argon atmosphere.
-
Initial Solution: To the flask, add 2-chloro-4-iodobenzene (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.
-
Quenching: Add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature at -78 °C.
-
Warming & Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, and brine.[16]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid/oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
- Google Patents. Process for formylation of aromatic compounds (US5457239A).
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Patil, P. G., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. Available from: [Link]
-
Abdel-Hafez, A. A. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-1-phenyl-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)acetonitrile and its reactions. International Journal of ChemTech Research. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Syntheses. ortho-Formylation of phenols. Available from: [Link]
-
Chemistry LibreTexts. 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Available from: [Link]
- Google Patents. Method for preparing halomethylbenzaldehyde by Grignard reaction (CN101712603B).
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available from: [Link]
- Google Patents. Process for the preparation of Grignard reagents and novel Grignard reagents (US6296788B1).
-
ResearchGate. A novel method for the formylation of Grignard reagent. Available from: [Link]
-
Schall, A. and Reiser, O. The formylation of arylmetal reagents. Science of Synthesis. Available from: [Link]
- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene (CN107698774A).
-
Royal Society of Chemistry. Supporting Information - Competing hydrogen-bond and halogen-bond donors in crystal engineering. Available from: [Link]
-
YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!. Available from: [Link]
-
Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. Available from: [Link]
-
Wikipedia. Electrophilic aromatic substitution. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Chloro-4-iodobenzene in Modern Organic Synthesis. Available from: [Link]
- Google Patents. Preparation method of chlorobenzene Grignard reagent crystal product (CN106397464A).
-
Sciencemadness Discussion Board. Grignard Reagent 4-chlorophenylmagnesium bromide. Available from: [Link]
- Google Patents. Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde (CN103896752A).
-
ChemRxiv. Optimization of the Synthesis of Chloro Dodecachloro Boron Subphthalocyanine. Available from: [Link]
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Validation & Comparative
A Guide to the Spectroscopic Characterization of 2-Chloro-4-iodobenzaldehyde: A Comparative Analysis
For the modern researcher, chemist, and drug development professional, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 2-Chloro-4-iodobenzaldehyde, a halogenated aromatic aldehyde, serves as a valuable intermediate in the synthesis of pharmaceuticals and materials with tailored electronic properties.[1] Its precise characterization is therefore of paramount importance. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering a comparative perspective with alternative analytical techniques to ensure a comprehensive structural elucidation.
The ¹H NMR Spectrum: A Window into Molecular Structure
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit four distinct signals: one for the aldehyde proton and three for the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde-H | ~10.3 | Singlet (s) | - | 1H |
| H-6 | ~7.9 | Doublet (d) | ~8.0 | 1H |
| H-5 | ~7.8 | Doublet of Doublets (dd) | ~8.0, ~1.5 | 1H |
| H-3 | ~8.1 | Doublet (d) | ~1.5 | 1H |
Analysis of the Predicted Spectrum
The Aldehyde Proton: The proton of the aldehyde group is expected to appear as a sharp singlet at approximately 10.3 ppm.[1] This significant downfield shift is a direct consequence of the powerful deshielding effect of the adjacent carbonyl group's electronegative oxygen atom and its magnetic anisotropy.
The Aromatic Protons: The three protons on the benzene ring will each give a distinct signal due to their unique electronic environments, influenced by the chloro, iodo, and aldehyde substituents.
-
H-3: This proton is situated between the chloro and iodo groups. The electron-withdrawing nature of both halogens and the aldehyde group will deshield this proton the most, leading to an expected chemical shift of around 8.1 ppm. It will appear as a doublet due to coupling with H-5, with a small meta coupling constant (J) of approximately 1.5 Hz.
-
H-6: This proton is ortho to the aldehyde group and will be significantly deshielded, with an expected chemical shift around 7.9 ppm. It will appear as a doublet due to coupling with the adjacent H-5, with a typical ortho coupling constant of about 8.0 Hz.
-
H-5: This proton is ortho to the iodine atom and meta to both the chlorine and aldehyde groups. Its chemical shift will be influenced by all three substituents, predicted to be around 7.8 ppm. It will appear as a doublet of doublets, showing both a large ortho coupling to H-6 (~8.0 Hz) and a smaller meta coupling to H-3 (~1.5 Hz).
Experimental Protocol for ¹H NMR Spectroscopy
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following is a standardized protocol for a sample like this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a 90° pulse angle.
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons (typically 2-5 seconds for small molecules).
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform a baseline correction.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
A Comparative Look: Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a multi-technique approach provides the most robust characterization. Here’s how other common analytical methods compare for this compound.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Number and electronic environment of carbon atoms. | Provides complementary structural information to ¹H NMR. | Lower sensitivity than ¹H NMR, often requiring longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[1] | High sensitivity, provides exact mass and molecular formula (with high-resolution MS). | Does not provide detailed information on the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups.[1] | Fast and simple, excellent for identifying the carbonyl group of the aldehyde. | Provides limited information on the overall molecular structure. |
| UV-Visible Spectroscopy | Information about the electronic transitions within the molecule. | Can confirm the presence of a conjugated system. | Spectra can be broad and lack the detailed structural information of NMR. |
Workflow for Comprehensive Characterization
Caption: Workflow for the comprehensive characterization of this compound.
Conclusion
The structural elucidation of this compound is a critical step in its application in research and development. Through a detailed analysis of its predicted ¹H NMR spectrum, supported by a robust experimental protocol and a comparative assessment with other spectroscopic techniques, researchers can achieve an unambiguous confirmation of its molecular structure. This integrated analytical approach ensures the scientific integrity required for subsequent synthetic applications and biological evaluations.
References
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-iodobenzaldehyde and its Alternatives
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of halogenated aromatic aldehydes are paramount for ensuring the integrity of synthetic pathways and the purity of final products. Among these, 2-chloro-4-iodobenzaldehyde stands as a key intermediate in various synthetic applications. This guide provides an in-depth technical comparison of mass spectrometry-based analysis for this compound against other analytical methodologies, grounded in experimental principles and data.
Introduction to this compound and its Analytical Importance
This compound (C₇H₄ClIO) is a disubstituted aromatic aldehyde with a molecular weight of approximately 266.47 g/mol .[1] Its utility in organic synthesis stems from the presence of three reactive sites: the aldehyde functional group and the two halogen substituents, which can be selectively targeted in various cross-coupling and derivatization reactions. Accurate characterization of this molecule is crucial for reaction monitoring, impurity profiling, and quality control. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a powerful tool for this purpose due to its high sensitivity and specificity.
Mass Spectrometry Fragmentation of this compound
Electron Ionization (EI) mass spectrometry is a hard ionization technique that induces reproducible fragmentation of molecules, providing a unique "fingerprint" for structural identification.[2] The fragmentation of this compound is governed by the stability of the resulting carbocations and the nature of the substituents on the aromatic ring.
Predicted Fragmentation Pathway
Upon electron impact, a high-energy electron is removed from the this compound molecule to form a molecular ion ([M]⁺˙) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the molecular ion peak will appear as a pair of peaks at m/z 266 and 268.
The primary fragmentation pathways are predicted as follows:
-
α-Cleavage (Loss of a Hydrogen Radical): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion ([M-H]⁺) at m/z 265/267.[1]
-
Loss of Carbon Monoxide (CO): The acylium ion can then lose a neutral carbon monoxide molecule to form a substituted phenyl cation at m/z 237/239. This is a characteristic fragmentation for aromatic aldehydes.[1]
-
Sequential Halogen Loss: The fragmentation cascade can also involve the sequential loss of the halogen atoms. The iodine atom, having a weaker C-I bond compared to the C-Cl bond, is likely to be lost first, leading to a fragment at m/z 139/141. Subsequent loss of the chlorine atom would result in a phenyl cation at m/z 76.
-
Loss of the Formyl Radical (CHO): Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of the formyl radical, resulting in a di-halogenated phenyl cation at m/z 237/239.
The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
Predicted Mass Spectrum Data
Based on the fragmentation principles, a predicted mass spectrum can be summarized. The relative intensities are estimations based on the stability of the resulting ions, with the most stable fragments expected to be more abundant.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Predicted Relative Intensity |
| 266/268 | [C₇H₄ClIO]⁺˙ | - | Moderate |
| 265/267 | [C₇H₃ClIO]⁺ | H• | High |
| 237/239 | [C₆H₃ClI]⁺ | CHO• | High |
| 238/240 | [C₆H₄ClI]⁺˙ | CO from [M-H]⁺ | Moderate |
| 139/141 | [C₇H₄ClO]⁺ | I• | Moderate |
| 111/113 | [C₆H₄Cl]⁺ | I•, CO | Low |
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool for the analysis of this compound, other techniques offer distinct advantages depending on the analytical requirements.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3][4][5][6][7]
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, followed by UV or other forms of detection. |
| Analyte Suitability | Volatile and thermally stable compounds. | Wide range, including non-volatile and thermally labile compounds. |
| Sensitivity | Generally high, with low limits of detection (LOD).[5] | Dependent on the chromophore of the analyte; can be very sensitive with appropriate detectors. |
| Specificity | High, due to unique mass fragmentation patterns. | Can be enhanced with selective detectors (e.g., Diode Array Detector) or by coupling with a mass spectrometer (LC-MS). |
| Sample Preparation | May require derivatization for polar compounds to increase volatility. | Often simpler, but may require derivatization to enhance detection. |
For routine purity analysis and quantification where structural confirmation is not the primary goal, HPLC with UV detection can be a more cost-effective and faster alternative.
Other Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the connectivity of atoms. While not a separation technique, it is invaluable for unambiguous structure confirmation of the pure substance.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the molecule. For this compound, characteristic peaks for the aldehyde C-H stretch (~2720 cm⁻¹) and the carbonyl C=O stretch (~1700 cm⁻¹) would be expected.[1]
Experimental Protocol: GC-MS Analysis
The following provides a general workflow for the analysis of this compound using GC-MS.
Caption: General workflow for GC-MS analysis.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass Spectrometer (MS): With an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
GC Parameters
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
MS Parameters
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-300
Conclusion
Mass spectrometry, particularly GC-MS with electron ionization, provides a robust and highly specific method for the identification and structural characterization of this compound. The predictable fragmentation patterns, including α-cleavage and the loss of carbon monoxide and halogens, serve as a reliable molecular fingerprint. While alternative techniques like HPLC offer advantages in terms of sample compatibility and throughput for quantitative analysis, the detailed structural information obtained from mass spectrometry is often indispensable in research and development settings. The choice of analytical technique should be guided by the specific goals of the analysis, whether it be routine purity assessment or in-depth structural elucidation.
References
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Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]
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Wikipedia. (2023, December 27). Fragmentation (mass spectrometry). Retrieved from [Link]
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Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
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AK Lectures. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved from [Link]
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AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
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Lab Manager. (2025, July 24). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
- Santos, V. G., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(10), 8257-8279.
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Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]
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Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
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Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]
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The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2,4-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-chloro-4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-chloro-4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Retrieved from [Link]
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PubChem. (n.d.). 2-Iodobenzaldehyde. Retrieved from [Link]
- Spickett, C. M., & Pitt, A. R. (2012). Mass spectrometry of fatty aldehydes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1818(10), 2379–2394.
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A Comparative Guide to the Crystal Structure Analysis of 2-Chloro-4-iodobenzaldehyde and its Halogenated Analogs
This guide offers an in-depth technical comparison of the crystallographic features of 2-Chloro-4-iodobenzaldehyde, a significant intermediate in organic synthesis for pharmaceuticals and material science.[1] While a definitive published crystal structure for this compound is not publicly available, this document provides a robust comparative analysis by examining the experimentally determined crystal structures of closely related analogs: 4-iodobenzaldehyde and 2,4-dichlorobenzaldehyde. By contrasting the structural parameters and intermolecular interactions of these analogs, we can infer and discuss the expected crystallographic properties of this compound, providing valuable insights for researchers in crystallography, medicinal chemistry, and materials science.
The strategic placement of different halogen atoms on the benzaldehyde scaffold significantly influences molecular packing, and consequently, the material's bulk properties.[2] Understanding these structure-property relationships is paramount for the rational design of new molecules with desired functionalities.
Synthesis and Crystallization: A Practical Protocol
The synthesis of this compound is typically achieved through the electrophilic chlorination of 4-iodobenzaldehyde.[1] High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure elucidation.[3][4]
Experimental Protocol: Synthesis of this compound
-
Starting Material : Begin with commercially available 4-iodobenzaldehyde.
-
Chlorination : Dissolve 4-iodobenzaldehyde in a suitable solvent (e.g., glacial acetic acid). Add a chlorinating agent, such as N-chlorosuccinimide (NCS), in the presence of a catalytic amount of an acid (e.g., sulfuric acid).
-
Reaction Conditions : Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture and pour it into ice-water to precipitate the crude product.
-
Purification : Filter the precipitate and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as pale yellow to off-white crystals.[1]
Experimental Protocol: Single Crystal Growth
High-quality single crystals are typically grown through slow evaporation of a saturated solution.
-
Solvent Selection : Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at a slightly elevated temperature.
-
Slow Evaporation : Filter the hot solution into a clean vial. Cover the vial with parafilm and puncture a few small holes to allow for slow evaporation of the solvent.
-
Incubation : Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting : Monitor the vial over several days for the formation of well-defined, transparent single crystals. Once crystals of suitable size (typically 0.1-0.3 mm) have formed, carefully harvest them for X-ray diffraction analysis.[4]
Single-Crystal X-ray Diffraction: The Definitive Structural Tool
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] This technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[5]
Experimental Workflow for Crystal Structure Determination
The following diagram outlines the typical workflow for determining a crystal structure using SC-XRD.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Comparative Crystallographic Analysis
Lacking the specific crystal structure for this compound, we present a comparative analysis with its close structural analogs, 4-iodobenzaldehyde and 2,4-dichlorobenzaldehyde, for which crystallographic data are available in the Cambridge Structural Database (CSD).[6][7]
| Parameter | 4-Iodobenzaldehyde | 2,4-Dichlorobenzaldehyde | This compound (Predicted) |
| CSD Refcode | YICFEV | GIPWEG | Not available |
| Formula | C₇H₅IO | C₇H₄Cl₂O | C₇H₄ClIO |
| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic |
| Space Group | P2₁/c | P2₁/c | Likely P2₁/c |
| a (Å) | 13.682(3) | 3.868(1) | Intermediate values expected |
| b (Å) | 5.922(1) | 13.250(4) | |
| c (Å) | 10.027(2) | 14.156(4) | |
| β (°) | 102.04(3) | 97.48(3) | |
| V (ų) | 793.6(3) | 719.1(4) | |
| Z | 4 | 4 | 4 |
Table 1: Comparative Crystallographic Data for Halogenated Benzaldehydes.
The substitution of a chlorine atom with a larger, more polarizable iodine atom is expected to significantly influence the unit cell parameters. We predict that the unit cell volume of this compound will be larger than that of 2,4-dichlorobenzaldehyde due to the greater atomic radius of iodine. The crystal system and space group are likely to be similar, as the overall molecular shape and potential for hydrogen bonding through the aldehyde group remain consistent.
Intermolecular Interactions: The Role of Halogen Bonding
The crystal packing of halogenated organic molecules is often dictated by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and halogen bonds.[2] Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a nucleophile, is a key factor in the supramolecular assembly of these compounds.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[8][9] The dnorm surface maps the normalized contact distances, highlighting regions of close intermolecular contacts.
Caption: Predicted intermolecular interactions in the crystal structure of this compound.
In the case of this compound, we can anticipate the following key interactions:
-
C-H...O Hydrogen Bonds : Weak hydrogen bonds involving the aldehyde oxygen and aromatic or aldehydic C-H groups are expected to play a role in the crystal packing.
-
Halogen Bonds : The presence of both chlorine and iodine allows for a variety of potential halogen bonds. The larger and more polarizable iodine atom is a stronger halogen bond donor than chlorine. Therefore, C-I...O interactions are likely to be a dominant feature in the crystal packing. C-Cl...O interactions may also be present.
-
π-π Stacking : Face-to-face or offset stacking of the aromatic rings can contribute to the overall stability of the crystal lattice.
The interplay of these interactions will determine the final crystal packing arrangement. The presence of the ortho-chloro substituent may induce a twist in the aldehyde group relative to the plane of the benzene ring, which would further influence the packing efficiency and the nature of the intermolecular contacts.
Conclusion
This comparative guide provides a comprehensive framework for understanding the crystal structure of this compound. By leveraging crystallographic data from the closely related 4-iodobenzaldehyde and 2,4-dichlorobenzaldehyde, we have elucidated the likely structural features and key intermolecular interactions that govern the solid-state architecture of the title compound. The insights presented here are valuable for researchers working on the synthesis and application of halogenated benzaldehydes in drug discovery and materials science, enabling a more rational approach to crystal engineering and the design of molecules with tailored solid-state properties. Further experimental work to determine the definitive crystal structure of this compound is encouraged to validate these predictions.
References
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PubChem. (n.d.). 4-Iodobenzaldehyde. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2022). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Molecules, 27(15), 4964. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C7H4ClIO). Retrieved from [Link]
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Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 65-85. Retrieved from [Link]
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
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University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
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Almeida, A. R. R. P., et al. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 28(5), 2345. Retrieved from [Link]
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SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 2-Chloro-4-iodobenzaldehyde and 2-bromo-4-iodobenzaldehyde in Palladium-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of complex organic synthesis, dihalogenated aromatic compounds are indispensable building blocks, offering multiple reaction sites for sequential, site-selective functionalization. This guide provides an in-depth comparative analysis of two such critical synthons: 2-chloro-4-iodobenzaldehyde and 2-bromo-4-iodobenzaldehyde. The primary determinant of reactivity in both molecules is the carbon-iodine bond at the 4-position, which is significantly more reactive in palladium-catalyzed cross-coupling reactions than either the carbon-bromine or carbon-chlorine bonds.[1] While both substrates are excellent choices for selective modification at the iodo-position, a nuanced understanding of the subtle electronic differences imparted by the ortho-halogen (Cl vs. Br) can be leveraged to optimize reaction conditions and yields. This guide synthesizes theoretical principles with practical, data-driven insights to inform substrate selection and experimental design.
The Theoretical Framework: Unpacking Halide Reactivity
The chemoselectivity observed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) involving polyhalogenated substrates is governed by the kinetics of the initial oxidative addition step. This is the rate-determining stage where the aryl-halogen (C-X) bond is cleaved and adds to the low-valent palladium(0) catalyst.[2][3][4]
The reactivity trend for halogens in this critical step is overwhelmingly dictated by the carbon-halogen bond dissociation energy, which follows the order: C-Cl > C-Br > C-I .
Consequently, the order of reactivity for aryl halides in oxidative addition is the inverse: I > Br > Cl .[5][6][7] This fundamental principle ensures that for both this compound and 2-bromo-4-iodobenzaldehyde, palladium catalysts will selectively activate the C-I bond, leaving the C-Cl or C-Br bond intact for potential subsequent transformations.
The Subtle Influence of the Ortho-Halogen:
While the C-I bond is the primary reaction site, the halogen at the 2-position exerts a secondary electronic influence.
-
Electronegativity: Chlorine is more electronegative than bromine.
-
Inductive Effect: The stronger electron-withdrawing inductive effect of chlorine makes the aromatic ring of this compound slightly more electron-deficient than that of its bromo-counterpart.
-
Reaction Rate: A more electron-poor aromatic system can accelerate the rate of oxidative addition.[1][5]
Therefore, it is theoretically predicted that This compound may exhibit a slightly faster reaction rate at the C-4 iodo position compared to 2-bromo-4-iodobenzaldehyde under identical conditions.[1] However, for most synthetic applications, this rate difference is often minor, and excellent yields can be achieved with both substrates.
Physicochemical Properties at a Glance
A summary of the key physical and chemical properties of the two compounds is presented below.
| Property | This compound | 2-Bromo-4-iodobenzaldehyde |
| Molecular Formula | C₇H₄ClIO | C₇H₄BrIO |
| Molecular Weight | 266.46 g/mol [8] | 310.91 g/mol [9] |
| CAS Number | 1260810-79-4[10] | 261903-03-1[11][12] |
| Appearance | White to light yellow crystalline powder | Off-white to yellow solid |
| Melting Point | Not specified | 112-114 °C[12] |
Head-to-Head Comparison in Key Cross-Coupling Reactions
Based on established reactivity principles and data from analogous dihalopyridine systems, this section outlines the expected performance of each substrate in three cornerstone palladium-catalyzed reactions.[1] The conditions provided are representative and serve as a robust starting point for optimization.
A. Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira reaction is a powerful method for coupling aryl halides with terminal alkynes.[6][13] For both substrates, the reaction will proceed with high selectivity at the C-I position.[14][15]
| Parameter | This compound | 2-Bromo-4-iodobenzaldehyde | Notes |
| Catalyst System | Pd(PPh₃)₄ (2-5 mol%), CuI (5-10 mol%) | Pd(PPh₃)₄ (2-5 mol%), CuI (5-10 mol%) | Standard, reliable catalyst system. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) | Acts as both base and solvent. |
| Solvent | THF or Dioxane (anhydrous, degassed) | THF or Dioxane (anhydrous, degassed) | Rigorous exclusion of oxygen is key to prevent Glaser homocoupling.[15] |
| Temperature | Room Temperature to 50 °C | Room Temperature to 50 °C | Mild conditions preserve selectivity. |
| Expected Yield | >90% (mono-alkynylated product) | >90% (mono-alkynylated product) | High yields are expected for the selective coupling at the C-4 position. |
B. Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki reaction is one of the most versatile methods for constructing biaryl structures by coupling an aryl halide with an organoboron species.[4][7]
| Parameter | This compound | 2-Bromo-4-iodobenzaldehyde | Notes |
| Catalyst System | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Choice of ligand can be crucial for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | K₂CO₃, Cs₂CO₃, or K₃PO₄ | An aqueous solution of the base is typically used. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DME | Dioxane/H₂O, Toluene/H₂O, or DME | Biphasic systems are common. |
| Temperature | 80-100 °C | 80-100 °C | Heating is generally required. |
| Expected Yield | >85% (mono-arylated product) | >85% (mono-arylated product) | Selective coupling at the C-I position is highly favored.[16] |
C. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with a wide range of amines. This reaction is fundamental to the synthesis of countless pharmaceutical agents.
| Parameter | This compound | 2-Bromo-4-iodobenzaldehyde | Notes |
| Catalyst System | Pd₂(dba)₃ (1-2 mol%) with a bulky phosphine ligand (e.g., XPhos, SPhos) | Pd₂(dba)₃ (1-2 mol%) with a bulky phosphine ligand (e.g., XPhos, SPhos) | The choice of ligand is critical and substrate-dependent.[17][18] |
| Base | NaOtBu, KOtBu, or Cs₂CO₃ | NaOtBu, KOtBu, or Cs₂CO₃ | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Toluene or Dioxane (anhydrous, degassed) | Anhydrous conditions are essential. |
| Temperature | 80-110 °C | 80-110 °C | Reactions are typically run at elevated temperatures. |
| Expected Yield | >80% (mono-aminated product) | >80% (mono-aminated product) | Yields are highly dependent on the amine coupling partner. |
Visualization of Reaction Principles
To better illustrate the underlying processes, the following diagrams outline the catalytic cycle and a general experimental workflow.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Caption: Standard experimental workflow for cross-coupling reactions.
Representative Experimental Protocol: Sonogashira Coupling
This protocol provides a self-validating system for the selective mono-alkynylation of either dihalobenzaldehyde at the C-4 position. The causality behind each step is explained to ensure reproducibility and success.
Objective: To synthesize 4-((trimethylsilyl)ethynyl)-2-chlorobenzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Ethynyltrimethylsilane (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
Protocol:
-
Inert Atmosphere Preparation (Trustworthiness): To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI. Causality: The Pd(0) active catalyst is oxygen-sensitive; excluding air prevents catalyst decomposition and unwanted alkyne homocoupling.
-
The flask is sealed, and the atmosphere is replaced with argon by evacuating and backfilling the flask three times. A positive pressure of argon is maintained.
-
Reagent Addition: Anhydrous, degassed THF and Et₃N are added via syringe, followed by the slow, dropwise addition of ethynyltrimethylsilane. Causality: Degassed solvents are critical. Slow addition of the alkyne maintains a low concentration, further suppressing homocoupling side reactions.
-
Reaction Execution: The mixture is stirred vigorously at room temperature. The reaction progress is monitored every 30 minutes by thin-layer chromatography (TLC) or LC-MS. Causality: Room temperature is sufficient for the highly reactive C-I bond and maximizes selectivity over the C-Cl bond.
-
Workup and Isolation: Upon completion (typically 1-3 hours), the reaction mixture is filtered through a pad of Celite to remove the catalyst and salts, and the filtrate is concentrated under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NH₄Cl solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 4-alkynylated product.
Senior Scientist's Recommendation
Both this compound and 2-bromo-4-iodobenzaldehyde are highly effective and reliable substrates for selective palladium-catalyzed cross-coupling reactions at the C-4 iodo position. The choice between them should be guided by practical rather than purely reactivity-based considerations.
-
Primary Reactivity: For all standard cross-coupling reactions, the C-I bond will react with high selectivity. The slightly enhanced reaction rate of the 2-chloro derivative is unlikely to be a deciding factor in most synthetic campaigns.[1]
-
Cost and Availability: The selection may come down to the current market price and availability from chemical suppliers.
-
Strategic Synthetic Design: The most critical consideration is the intended subsequent transformation. If a second cross-coupling is planned at the 2-position, 2-bromo-4-iodobenzaldehyde is the superior choice . The C-Br bond is significantly more reactive than the C-Cl bond in a subsequent oxidative addition, allowing for milder conditions and broader substrate scope in a second coupling step.
References
-
Amatore, C., et al. (1995). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics. Available from: [Link]
-
Scott, C. N., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. Available from: [Link]
-
Amatore, C., et al. (1997). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate. Available from: [Link]
-
Atkinson, S. D., et al. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. PMC. Available from: [Link]
-
Ciancaleoni, G., et al. (2012). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. Available from: [Link]
-
PubChem. 2-Bromo-4-iodobenzaldehyde | C7H4BrIO | CID 44828499. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
Common Organic Chemistry. Buchwald Hartwig Coupling. Available from: [Link]
-
PubChemLite. 2-bromo-4-iodobenzaldehyde (C7H4BrIO). Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
LookChem. Cas 15164-44-0,4-IODOBENZALDEHYDE. Available from: [Link]
-
ChemWhat. 2-BROMO-4-IODOBENZALDEHYDE CAS#: 261903-03-1. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
- Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
PubChem. 2,6-Dichloro-4-iodobenzaldehyde | C7H3Cl2IO | CID 15811088. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available from: [Link]
-
PubChemLite. This compound (C7H4ClIO). Available from: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]
-
PrepChem.com. Preparation of 2-chlorobenzaldehyde. Available from: [Link]
-
PMC - NIH. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available from: [Link]
-
YouTube. Suzuki cross-coupling reaction. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
Sources
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- 10. 1260810-79-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
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A Comparative Guide to the Biological Potential of 2-Chloro-4-iodobenzaldehyde Derivatives
Introduction: The Untapped Potential of a Dually Halogenated Scaffold
In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of drug discovery. Benzaldehyde and its derivatives have long served as versatile starting materials for the synthesis of a myriad of biologically active compounds. The introduction of halogen substituents can profoundly influence the physicochemical and pharmacological properties of these molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets.[1] While extensive research has explored the bioactivities of derivatives of singly halogenated benzaldehydes, a significant knowledge gap exists concerning derivatives of the dually substituted 2-Chloro-4-iodobenzaldehyde .
This guide aims to provide a comparative analysis of the potential biological activities of this compound derivatives. Due to a notable scarcity of direct studies on this specific scaffold in the current scientific literature, this document will draw upon experimental data from closely related halogenated benzaldehyde derivatives to forecast the probable bioactive profiles. We will delve into the synthesis and biological evaluation of key classes of derivatives, such as Schiff bases and chalcones, and provide detailed experimental protocols to guide researchers in exploring this promising, yet underexplored, area of drug discovery. The presence of both an electron-withdrawing chlorine atom and a larger, more polarizable iodine atom on the benzaldehyde ring presents a unique electronic and steric profile that warrants investigation for novel therapeutic applications.[2]
Comparative Biological Activities: An Extrapolated View
While direct experimental data on derivatives of this compound is limited, we can infer potential biological activities by examining analogous compounds derived from other halogenated benzaldehydes. The primary areas where these derivatives are expected to show promise are in antimicrobial and anticancer applications.
Anticipated Antimicrobial Activity
Schiff bases and chalcones derived from halogenated aromatic aldehydes have consistently demonstrated significant antimicrobial properties.[3][4][5][6] The presence of halogens is often associated with enhanced antibacterial and antifungal activity.
Schiff Bases: The imine or azomethine group (-C=N-) in Schiff bases is a key pharmacophore responsible for their biological activity. Studies on Schiff bases derived from 2-chlorobenzaldehyde have shown good cytotoxicity against various cancer cell lines.[6] It is plausible that Schiff bases of this compound would exhibit comparable or even enhanced activity due to the combined electronic effects of the two halogens.
Chalcones: Chalcones, which are α,β-unsaturated ketones, are well-known for their broad spectrum of biological activities, including antimicrobial and anticancer effects.[7][8][9] The presence of a chlorine atom on the chalcone scaffold has been shown to positively influence its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.[3][4]
Below is a comparative table of antimicrobial activity for chalcones derived from various chlorinated benzaldehydes, which can serve as a predictive reference for derivatives of this compound.
| Derivative Class | Starting Aldehyde | Test Organism | Activity (Zone of Inhibition in mm) | Reference |
| Chalcone | 2-Chlorobenzaldehyde | Staphylococcus aureus | 18 | [4] |
| Chalcone | 4-Chlorobenzaldehyde | Staphylococcus aureus | 20 | [4] |
| Chalcone | 2,4-Dichlorobenzaldehyde | Staphylococcus aureus | 22 | [5] |
| Chalcone | 2-Chlorobenzaldehyde | Escherichia coli | 15 | [4] |
| Chalcone | 4-Chlorobenzaldehyde | Escherichia coli | 17 | [4] |
| Chalcone | 2,4-Dichlorobenzaldehyde | Escherichia coli | 19 | [5] |
Projected Anticancer Potential
The cytotoxic effects of Schiff bases and chalcones against various cancer cell lines are well-documented.[6][10][11] The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways.
A study on a Schiff base derived from 2-chlorobenzaldehyde and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine demonstrated significant anticancer properties against a human lung cancer cell line (A549).[6] This suggests that analogous derivatives from this compound could be promising candidates for anticancer drug development.
The following table summarizes the cytotoxic activity of some Schiff bases derived from substituted benzaldehydes against the MCF-7 (human breast adenocarcinoma) cell line, providing a basis for comparison.
| Derivative Class | Starting Aldehyde | IC50 (µM) against MCF-7 | Reference |
| Schiff Base | 2-Hydroxybenzaldehyde | 15.97 | [12] |
| Schiff Base | 4-Nitrobenzaldehyde | 446.68 µg/mL | [13] |
| Chalcone | 2-Chlorobenzaldehyde | >20 µg/mL | [11] |
Experimental Protocols: A Guide for Investigation
To facilitate the exploration of this compound derivatives, we provide detailed, representative protocols for the synthesis of a chalcone derivative and for the evaluation of its antimicrobial activity.
Synthesis of a Representative Chalcone Derivative
This protocol describes the Claisen-Schmidt condensation for the synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-chloro-4-iodophenyl)prop-2-en-1-one.
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (10 mmol) and 4-hydroxyacetophenone (10 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Prepare a 40% aqueous solution of NaOH.
-
Cool the ethanolic solution of the aldehyde and ketone in an ice bath.
-
Slowly add the NaOH solution dropwise to the reaction mixture with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
The precipitated solid (chalcone) is filtered, washed thoroughly with cold water until the washings are neutral to litmus, and then dried.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
-
Characterize the synthesized compound using spectroscopic techniques (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Antimicrobial Activity Screening: Agar Well Diffusion Method
This protocol outlines a standard method for evaluating the antibacterial activity of the synthesized chalcone.
Materials:
-
Synthesized chalcone derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar medium
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic discs (e.g., Ciprofloxacin)
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Incubator
Procedure:
-
Prepare sterile nutrient agar plates.
-
Inoculate the agar plates uniformly with the test bacterial culture using a sterile cotton swab.
-
Prepare a stock solution of the synthesized chalcone in DMSO (e.g., 1 mg/mL).
-
With a sterile cork borer, create wells of 6 mm diameter in the inoculated agar plates.
-
Add a defined volume (e.g., 100 µL) of the chalcone solution into the wells.
-
Use DMSO as a negative control and a standard antibiotic disc as a positive control.
-
Allow the plates to stand for 1 hour for the diffusion of the compound.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antibacterial activity.
Visualizing the Path Forward: Synthetic Workflow and Biological Targets
To visually represent the processes discussed, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for a chalcone derivative.
Sources
- 1. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Frontiers | Synthesis and Evaluation of Coumarin-Chalcone Derivatives as α-Glucosidase Inhibitors [frontiersin.org]
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- 13. Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity | Martsinkevich | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
A Comparative Guide to the Suzuki Coupling Reactivity of Halogenated Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a transformation essential to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The reaction's tolerance of diverse functional groups and its typically mild conditions have cemented its role in complex molecule synthesis.[2][3] A common and critical application of this reaction is the coupling of aryl halides with boronic acids to form biaryl structures, which are prevalent in many biologically active compounds.
This guide provides a detailed comparative analysis of the Suzuki coupling reactivity of iodo-, bromo-, and chloro-substituted benzaldehydes. As a senior application scientist, this document aims to provide not just procedural steps, but a deeper understanding of the underlying principles that govern reactivity, enabling you to make informed decisions in your synthetic endeavors.
The Decisive Role of the Halogen: A Reactivity Hierarchy
The choice of halogen on the benzaldehyde substrate is a critical determinant of its reactivity in a Suzuki coupling. The generally accepted order of reactivity for aryl halides is:
I > Br > Cl [4]
This trend is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The initial and often rate-determining step of the Suzuki coupling catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) catalyst.[5][6] This step involves the cleavage of the C-X bond and the insertion of the palladium atom. A weaker C-X bond leads to a lower activation energy for this step, and consequently, a faster overall reaction rate.
The strength of the C-X bond is quantified by its bond dissociation energy (BDE), which is the energy required to break the bond homolytically.[7] The BDEs for the carbon-halogen bonds in aryl halides follow the trend:
C-Cl > C-Br > C-I
Here is a summary of average bond dissociation energies:
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
| C-F | ~485 |
| Data sourced from multiple references.[4][8] |
As the data illustrates, the C-I bond is the weakest, making iodobenzaldehyde the most reactive of the three. Conversely, the C-Cl bond is the strongest, rendering chlorobenzaldehyde the least reactive and most challenging substrate.
Visualizing the Reactivity Trend
The following diagram illustrates the relationship between carbon-halogen bond dissociation energy and the relative reactivity of halogenated benzaldehydes in Suzuki coupling.
Caption: Correlation between C-X bond energy and Suzuki coupling reactivity.
Comparative Performance and Experimental Considerations
The differing reactivities of iodo-, bromo-, and chloro-benzaldehydes necessitate distinct experimental approaches to achieve successful Suzuki couplings.
Iodobenzaldehyde: As the most reactive substrate, iodobenzaldehyde can often be coupled under mild conditions with a wide range of boronic acids. Standard palladium catalysts such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and triphenylphosphine are typically effective.[9][10] Reaction times are generally shorter, and lower catalyst loadings may be sufficient.
Bromobenzaldehyde: Exhibiting intermediate reactivity, bromobenzaldehyde is a commonly used substrate in Suzuki couplings. It generally requires slightly more forcing conditions than iodobenzaldehyde, such as higher temperatures or longer reaction times.[5][9] While traditional catalyst systems can be employed, the use of more electron-rich and bulky phosphine ligands can enhance reaction efficiency.
Chlorobenzaldehyde: Due to the strength of the C-Cl bond, chlorobenzaldehyde is the most challenging substrate. Standard palladium/phosphine catalysts are often ineffective. Successful coupling of chlorobenzaldehydes typically requires specialized, highly active catalyst systems. These often feature bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands.[11][12][13] These ligands increase the electron density on the palladium center, which facilitates the difficult oxidative addition of the aryl chloride. Higher catalyst loadings and elevated temperatures are also common requirements.
The following table summarizes the key differences and typical reaction parameters for the Suzuki coupling of halogenated benzaldehydes with phenylboronic acid.
| Feature | Iodobenzaldehyde | Bromobenzaldehyde | Chlorobenzaldehyde |
| Relative Reactivity | Highest | Intermediate | Lowest |
| Typical Catalyst System | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Pd(OAc)₂/PPh₃, specialized ligands | Pd(OAc)₂ with bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands |
| Typical Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | 2 - 10 mol% |
| Typical Temperature | Room Temperature - 80 °C | 80 - 110 °C | 100 - 140 °C |
| Typical Reaction Time | 1 - 6 hours | 4 - 24 hours | 12 - 48 hours |
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura coupling of 4-iodo-, 4-bromo-, and 4-chloro-benzaldehyde with phenylboronic acid. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and workup.
Visualizing the Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Suzuki Coupling of 4-Iodobenzaldehyde
Materials:
-
4-Iodobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃) (0.02 mmol, 2 mol%)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-iodobenzaldehyde, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water to the flask.
-
Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 4-phenylbenzaldehyde.
Protocol 2: Suzuki Coupling of 4-Bromobenzaldehyde
Materials:
-
4-Bromobenzaldehyde (1.0 mmol, 1.0 equiv)[9]
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)[9]
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[9]
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)[9]
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)[9]
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, combine 4-bromobenzaldehyde, phenylboronic acid, and sodium carbonate.[9]
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add degassed toluene and water.[9]
-
Add palladium(II) acetate and triphenylphosphine to the mixture.[9]
-
Heat the reaction to reflux (approximately 110 °C) with vigorous stirring.[9]
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 6-12 hours.
-
After completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate) to yield 4-phenylbenzaldehyde.
Protocol 3: Suzuki Coupling of 4-Chlorobenzaldehyde
Materials:
-
4-Chlorobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 mmol, 6 mol%)
-
Anhydrous toluene (10 mL)
Procedure:
-
In an oven-dried Schlenk tube containing a magnetic stir bar, add 4-chlorobenzaldehyde, phenylboronic acid, and potassium phosphate.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add palladium(II) acetate and SPhos.
-
Add anhydrous, degassed toluene via syringe.
-
Place the Schlenk tube in a preheated oil bath at 120 °C and stir vigorously.
-
Monitor the reaction progress by GC-MS. The reaction may require 24-48 hours for completion.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain 4-phenylbenzaldehyde.
The Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of halogenated benzaldehyde in a Suzuki-Miyaura coupling reaction has profound implications for the reaction conditions and catalyst system required for a successful transformation. The reactivity trend, I > Br > Cl, is a direct consequence of the carbon-halogen bond dissociation energies, with the weaker C-I bond facilitating the rate-determining oxidative addition step. While iodobenzaldehydes offer high reactivity and mild reaction conditions, their higher cost may be a consideration. Bromobenzaldehydes represent a balance of reactivity and cost. The use of the more economical chlorobenzaldehydes has become increasingly feasible due to the development of highly active palladium catalyst systems. By understanding these fundamental principles and employing the appropriate experimental protocols, researchers can effectively leverage the Suzuki-Miyaura coupling for the efficient synthesis of a wide range of valuable biaryl compounds.
References
-
Goodson, F. E.; Wallow, T. I.; Novak, B. M. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Org. Synth.1997 , 75, 61. [Link]
-
Li, W. et al. Amino‐Induced 2D Cu‐Based Metal–Organic Framework as an Efficient Heterogeneous Catalyst for Aerobic Oxidation of Olefins. Chemistry – An Asian Journal2020 , 15(1), 107-112. [Link]
-
Zhang, Y. et al. Acceleration of Batch-type Heterogeneous Ligand-free Suzuki-Miyaura Reactions with Polymer Composite Supported Pd Catalyst. Scientific Reports2017 , 7, 41736. [Link]
-
NRO-Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 29 March 2025. [Link]
-
Dalmás, M. et al. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química2015 , 26(2), 133-138. [Link]
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van Rensburg, H. et al. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers2023 , 15(8), 1959. [Link]
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Su, Y. et al. A highly efficient supramolecular catalyst for Suzuki–Miyaura cross coupling in aqueous media. RSC Advances2014 , 4(108), 63319-63325. [Link]
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Stolle, A. et al. The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. ChemSusChem2012 , 5(11), 2133-2136. [Link]
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Boruah, P. R. et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances2015 , 5(58), 46979-46982. [Link]
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Myers, A. The Suzuki Reaction. Chem 115. [Link]
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KitAlysis. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. [Link]
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Various Authors. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [Link]
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Wang, Y. et al. Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. Catalysis Communications2012 , 27, 127-130. [Link]
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San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
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Prokop, C. O. et al. A Highly Active Aqueous Suzuki-Miyaura Cross-Coupling Catalyst. Dalton Transactions2014 , 43(31), 11855-11862. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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Alimi, O. A. et al. Monolith catalyst design by 3D printing: A reusable support for modern palladium-catalyzed cross-coupling reactions. Applied Catalysis A: General2020 , 607, 117855. [Link]
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Haynes, W. M. (Ed.). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. [Link]
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Michigan State University. Bond Energies. [Link]
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Gaje, M. B. et al. Suzuki-Miyaura coupling reaction of bromobenzene and phenylboronic acid. Catalysis Today2019 , 338, 131-140. [Link]
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LibreTexts. Bond Energies. [Link]
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Sasada, T. et al. Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Organometallics2010 , 29(23), 6343-6349. [Link]
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Ashenhurst, J. Bond Strengths And Radical Stability. Master Organic Chemistry. [Link]
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Scott, J. S. et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews2017 , 46(18), 5427-5444. [Link]
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Gómez-Mudarra, F. A. et al. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry2024 , 83, 219-258. [Link]
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Dutta, B. et al. Solid‐state Suzuki–Miyaura cross‐coupling: A sustainable approach by DDIL‐stabilized magnetic separable and recyclable Pd nanoparticles with total solvent bypass. Chemistry – A European Journal2018 , 24(59), 15814-15820. [Link]
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A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of Synthesized 2-Chloro-4-iodobenzaldehyde
Introduction: The Critical Role of Purity in a Key Synthetic Building Block
2-Chloro-4-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and material science.[1] The presence of three distinct reactive sites—the aldehyde, the chloro group, and the iodo group—makes it a versatile precursor for constructing elaborate molecular architectures through reactions like condensations, reductive aminations, and palladium-catalyzed cross-couplings.[2]
Given its role as a foundational building block, the purity of this compound is not merely a quality metric; it is a critical determinant of the success, yield, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Process-related impurities, such as unreacted starting materials, regioisomers, or byproducts from over-halogenation, can introduce significant complications. Therefore, a robust, reliable, and validated analytical method for purity determination is indispensable for any researcher or drug development professional working with this compound.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering unparalleled resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds like aromatic aldehydes.[3][4] This guide provides an in-depth comparison of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the purity analysis of this compound, grounded in the principles of the International Conference on Harmonisation (ICH) guidelines for analytical method validation.[5][6] We will explore a rapid isocratic method suitable for routine quality control and a comprehensive gradient method designed for in-depth impurity profiling during process development.
Comparative Overview of HPLC Methodologies
The choice of an HPLC method is fundamentally driven by its intended purpose. For routine analysis of a well-established synthesis, speed and efficiency are paramount. Conversely, for process development or troubleshooting, the ability to separate unknown or closely related impurities is the primary goal. Here, we compare an isocratic method optimized for speed with a gradient method optimized for resolution.
The core of our analysis relies on reversed-phase chromatography, the most common mode of HPLC, which is ideal for separating moderately polar compounds like our target analyte.[7] A C18 column, with its long alkyl chains, provides a strong hydrophobic stationary phase, which is an excellent starting point for retaining and separating aromatic compounds.[8]
Table 1: Performance Comparison of Isocratic vs. Gradient HPLC Methods
| Parameter | Method 1: Rapid Isocratic RP-HPLC | Method 2: High-Resolution Gradient RP-HPLC | Rationale for Performance Difference |
| Retention Time (Main Peak) | ~4.5 min | ~9.8 min | The constant, higher organic content in the isocratic mobile phase leads to faster elution. The gradient method starts with a weaker mobile phase, increasing retention. |
| Resolution (Main Peak vs. Key Impurity)* | 2.5 | 4.2 | Gradient elution provides superior separation power for compounds with different polarities by progressively increasing the mobile phase strength, sharpening peaks and improving resolution.[9] |
| Limit of Detection (LOD) | 45 ng/mL | 15 ng/mL | The sharper peaks produced by the gradient method lead to a better signal-to-noise ratio, enhancing sensitivity.[5] |
| Limit of Quantification (LOQ) | 135 ng/mL | 45 ng/mL | Directly related to LOD, the improved peak shape and sensitivity of the gradient method allow for more precise quantification at lower concentrations.[5] |
| Linearity (r²) | > 0.9992 | > 0.9998 | Both methods demonstrate excellent linearity, but the superior separation in the gradient method often reduces the risk of minor co-eluting interferences, slightly improving the correlation coefficient. |
| Total Run Time | 8 min | 18 min | The isocratic method is designed for high throughput. The gradient method requires additional time for the gradient ramp and column re-equilibration. |
*Key Impurity refers to a hypothetical but common process-related impurity, such as 4-iodobenzaldehyde.
Experimental Protocols & Method Validation Strategy
The following protocols are designed as self-validating systems, incorporating principles outlined in the ICH Q2(R1) guidelines.[4][5] Validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[3][10]
Caption: General HPLC Purity Validation Workflow.
Method 1: Rapid Isocratic RP-HPLC for Quality Control
This method is optimized for speed and is ideal for routine analysis where the impurity profile is well-understood and baseline separation of known impurities is sufficient.
1. Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile (ACN) and 0.1% Phosphoric Acid in Water (65:35 v/v). Rationale: A 65% ACN concentration provides a good balance of retention for the analyte while ensuring a short run time. Phosphoric acid helps to protonate silanol groups on the silica backbone, improving peak shape.[11]
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm. Rationale: This wavelength is commonly used for aromatic compounds containing chromophores and provides good sensitivity.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution using the synthesized sample.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to protect the column from particulates.
Method 2: High-Resolution Gradient RP-HPLC for Impurity Profiling
This method uses a gradient elution to provide maximum resolving power, making it suitable for separating a wider range of potential impurities during process development and for method validation studies.
1. Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: A longer column provides more theoretical plates, leading to better separation efficiency, which is crucial for complex mixtures.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient Program:
-
0-2 min: 40% B
-
2-12 min: 40% to 80% B (linear ramp)
-
12-15 min: 80% B (hold)
-
15-15.1 min: 80% to 40% B (return to initial)
-
15.1-18 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. Rationale: Slightly elevated temperature can improve peak efficiency and reduce viscosity, but must be controlled to ensure reproducibility.[12]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare Standard and Sample Solutions as described in Method 1.
Understanding Potential Impurities
A robust purity analysis method must be able to separate the target compound from plausible process-related impurities. The synthesis of this compound can involve sequential halogenation, and potential impurities could include starting materials, regioisomers, or products of incomplete or excessive halogenation.[1]
Caption: Potential Impurity Relationships in Synthesis.
Conclusion and Recommendations
Both the rapid isocratic and high-resolution gradient HPLC methods presented are effective for the purity analysis of this compound, but their applications differ significantly.
-
Method 1 (Isocratic) is highly recommended for routine quality control in a manufacturing environment where the synthetic process is well-controlled and the primary goal is to confirm purity against a known specification in a high-throughput manner.
-
Method 2 (Gradient) is the superior choice for process development, method validation, and stability testing . Its enhanced resolving power is essential for identifying and quantifying unknown impurities, providing a comprehensive understanding of the product's purity profile.[9] This method aligns more closely with the rigorous requirements of regulatory bodies for drug development and ensures a deeper level of quality assurance.
For any laboratory, the initial development and validation should be performed using the gradient method to fully characterize the impurity profile. Once the process is optimized and key impurities are identified and controlled, the validated isocratic method can be implemented for routine release testing to improve efficiency.
References
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International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
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Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
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Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
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Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
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ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]
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Mastelf. (2025). HPLC Method Development: From Basics to Advanced Strategies. [Link]
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SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. [Link]
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HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. [Link]
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Guide to the Synthesis and Characterization of Novel Compound Classes Derived from 2-Chloro-4-iodobenzaldehyde
An In-Depth Technical Guide and Comparative Analysis
As a versatile and reactive starting material, 2-chloro-4-iodobenzaldehyde offers a unique scaffold for the synthesis of novel compounds in medicinal chemistry and materials science.[1] The presence of three distinct reactive sites—an aldehyde, a chloro group, and a highly reactive iodo group—allows for divergent and selective synthetic strategies. This guide provides a comparative analysis of two primary synthetic pathways originating from this precursor: the formation of Schiff bases and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
This document is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices. We will explore the synthesis of two representative compound classes, detail their characterization, and compare their performance and synthetic viability based on established chemical principles.
Part 1: Divergent Synthetic Pathways from a Common Precursor
The strategic value of this compound lies in the differential reactivity of its functional groups. The aldehyde group is primed for condensation reactions, while the carbon-iodine bond is significantly more susceptible to palladium-catalyzed cross-coupling than the more stable carbon-chlorine bond.[2] This allows for selective functionalization, creating a diverse library of compounds from a single starting material.
The following workflow illustrates the two primary synthetic routes discussed in this guide.
Caption: Divergent synthetic routes from this compound.
Part 2: Comparative Analysis of Synthetic Methodologies
Pathway A: Schiff Base Synthesis via Imine Condensation
The formation of a Schiff base (or azomethine) is a robust condensation reaction between the aldehyde functional group and a primary amine.[3] These compounds are of significant interest due to their stability, chelating properties, and wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[4]
Expertise & Causality: The reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity for attack by the amine's lone pair.[5] Using a simple solvent like ethanol and reflux conditions is usually sufficient to drive the reaction to completion by removing the water byproduct.[3]
Alternative Comparison: Compared to Schiff bases synthesized from simpler precursors like 2-chlorobenzaldehyde, the novel compounds derived from this compound retain a reactive iodine handle.[6] This allows for subsequent functionalization (e.g., a post-condensation Suzuki coupling), making it a superior intermediate for generating highly complex molecules. The presence of the heavy iodine atom may also enhance biological activity through halogen bonding interactions.[1]
Pathway B: Biphenyl Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the aryl iodide and a boronic acid.[2] This pathway is exceptionally valuable for creating biphenyl scaffolds, which are prevalent in pharmaceuticals and electronic materials.
Expertise & Causality: The key to this reaction's success is the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The mechanism involves three critical steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the weak carbon-iodine bond.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
Base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Alternative Comparison: While biphenyls can be synthesized through other methods, the Suzuki coupling offers unparalleled functional group tolerance, relatively mild reaction conditions, and high yields.[8] The use of this compound provides a distinct advantage over substrates like 2,4-dichlorobenzaldehyde because the C-I bond's much higher reactivity allows the coupling to proceed selectively and under milder conditions than would be required to activate a C-Cl bond.[2]
Part 3: Experimental Data & Protocols
Data Summary and Comparison
The following table summarizes the expected outcomes and characteristics for the two synthetic pathways.
| Parameter | Pathway A: Schiff Base Synthesis | Pathway B: Suzuki Coupling Synthesis |
| Reaction Type | Nucleophilic addition-elimination | Palladium-catalyzed cross-coupling |
| Key Reagents | Primary amine, ethanol | Boronic acid, Pd catalyst, base |
| Typical Conditions | Reflux, 2-4 hours | 80-100 °C, 5-12 hours |
| Yield Expectation | High (>85%) | Good to High (70-95%) |
| Key Spectroscopic Signal | Imine C=N stretch (IR: ~1640 cm⁻¹) | Disappearance of C-I signals |
| Azomethine H signal (¹H NMR: δ 8-9 ppm) | Appearance of new aromatic signals | |
| Post-Synthesis Reactivity | Retains reactive C-I bond for further coupling | Retains reactive aldehyde and C-Cl bond |
| Atom Economy | Good, loses one molecule of H₂O | Moderate, involves stoichiometric base and boron waste |
Protocol 1: Synthesis of an Exemplar Schiff Base
This protocol describes the synthesis of (E)-N-(4-fluorophenyl)-1-(2-chloro-4-iodophenyl)methanimine.
Methodology:
-
Dissolve this compound (1.0 mmol, 266.5 mg) in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Add 4-fluoroaniline (1.0 mmol, 111.1 mg) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After 3 hours, or upon completion, allow the mixture to cool to room temperature.
-
The solid product will precipitate. Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from ethanol or DMSO to obtain the pure product.[3][4]
Expected Characterization:
-
FT-IR (KBr, cm⁻¹): Look for the appearance of a strong C=N (imine) stretching band around 1640 cm⁻¹. The C=O aldehyde stretch (around 1700 cm⁻¹) from the starting material should be absent.
-
¹H NMR (DMSO-d₆, δ ppm): Expect a characteristic singlet for the azomethine proton (CH=N) between 8.0-9.0 ppm. Aromatic protons will appear in the 7.0-8.0 ppm range.
-
Mass Spectrometry (LC-MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₃H₈ClFIN).
Protocol 2: Synthesis of an Exemplar Biphenyl Derivative
This protocol describes the synthesis of 4'-formyl-3'-chloro-[1,1'-biphenyl]-4-carbonitrile via Suzuki coupling.
Methodology:
-
To a microwave vial, add this compound (1.0 mmol, 266.5 mg), (4-cyanophenyl)boronic acid (1.2 mmol, 176.3 mg), and potassium carbonate (K₂CO₃) (2.5 mmol, 345.5 mg).[8]
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg).[9]
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of dioxane (4 mL) and water (1 mL).
-
Seal the vial and heat the reaction mixture to 90 °C with stirring for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel (e.g., hexane/ethyl acetate eluent) to yield the final biphenyl compound.
Expected Characterization:
-
¹H NMR (CDCl₃, δ ppm): The aldehyde proton (CHO) signal should be retained (around δ 9.5-10.0 ppm). Look for a more complex set of signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of both aromatic rings.
-
¹³C NMR (CDCl₃, δ ppm): Confirm the presence of the aldehyde carbon (~190 ppm) and the new quaternary carbons of the biphenyl linkage.
-
Mass Spectrometry (GC-MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₄H₈ClNO).
Part 4: Concluding Remarks
This compound is a powerful building block for creating diverse and complex molecules. The strategic selection of either Schiff base formation or Suzuki cross-coupling allows researchers to tailor molecular architecture for specific applications. Schiff base synthesis provides a rapid and high-yielding route to compounds that retain a reactive handle for subsequent chemistry, while the Suzuki coupling offers a robust method for constructing the highly valued biphenyl core. The protocols and comparative data presented here serve as a foundational guide for scientists to harness the full synthetic potential of this versatile precursor.
References
-
Various Authors. (2014-2022). Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. Collection of articles. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. Retrieved from [Link]
-
ER Publications. (n.d.). Schiff Base Synthesis, Characterization, and Bioactivity. ER Publications. Retrieved from [Link]
-
Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,6-Dichloro-4-iodobenzaldehyde. PubChem. Retrieved from [Link]
-
Various Authors. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid.... ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). Investigation of innovative synthesis of biologically active compounds on the basis of newly developed reactions. PubMed. Retrieved from [Link]
-
Journal of Engineering and Applied Sciences. (2018). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes. Retrieved from [Link]
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Telvekar, V. N., et al. (2012). A Novel System for the Synthesis of 2-Aminobenzthiazoles using Sodium Dichloroiodate. Synlett. Retrieved from [Link]
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]
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Doleschall, G. (1975). A novel aldehyde synthesis based on a “nucleophilic carbene” of the -triazole series, and a new method for the degradation ofα-hydroxyacids. Tetrahedron Letters. Retrieved from [Link]
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IOSR Journal of Applied Chemistry. (n.d.). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChemLite. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-iodobenzaldehyde
Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. 2-Chloro-4-iodobenzaldehyde, a halogenated aromatic aldehyde, is a valuable synthetic intermediate. However, its combination of functional groups—an aldehyde, a chlorinated aromatic ring, and an iodinated aromatic ring—necessitates a rigorous and informed approach to its disposal. This guide provides the essential procedural framework for the safe and compliant management of this compound waste, ensuring the protection of laboratory personnel and the environment.
The Foundational Principle: Hazard-Based Waste Management
The disposal protocol for any chemical is dictated by its inherent hazards. This compound is not a benign substance; its dual halogenation and aldehyde functionality contribute to its classification as a hazardous compound. Understanding these properties is the cornerstone of its safe handling and disposal.
Halogenated organic compounds are of particular concern for environmental disposal and require specific waste streams.[1][2] They are typically managed through high-temperature incineration by licensed hazardous waste disposal facilities to prevent the release of persistent organic pollutants.[1] Furthermore, this compound is recognized as a skin, eye, and respiratory irritant and is toxic to aquatic life, underscoring the necessity of preventing its release into the environment.[3][4][5]
| Hazard Classification | Description | Primary Concern |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns upon contact.[5] | Personnel Safety |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potential damage.[5] | Personnel Safety |
| Respiratory Irritation | Inhalation of dust or vapors may cause respiratory tract irritation.[3][5] | Personnel Safety |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[4] | Environmental Protection |
| Halogenated Organic Compound | Contains covalently bonded chlorine and iodine. | Specific, regulated disposal stream required.[1][6] |
Part 1: Immediate Safety & Spill Management Protocol
Accidents happen, but preparation mitigates their impact. A spill of this compound, whether in solid or solution form, must be managed swiftly and correctly.
Essential Personal Protective Equipment (PPE): Before handling the chemical or managing a spill, the following PPE is mandatory:
-
Gloves: Nitrile rubber gloves are a minimum requirement. Consider double-gloving for extended contact.[7]
-
Eye Protection: ANSI-approved chemical splash goggles are essential. A face shield should be used if there is a significant splash risk.[8]
-
Lab Coat: A fully buttoned lab coat provides necessary body protection. For larger spills, a chemical-resistant apron is recommended.
-
Ventilation: All handling and cleanup operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Step-by-Step Spill Cleanup Procedure:
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure ventilation is adequate (i.e., the chemical fume hood is operational).
-
Contain the Spill:
-
Collect the Waste: Carefully sweep or scoop the contained material and spilled substance into a designated, sealable waste container made of a compatible material (e.g., polyethylene).[7][10] Use spark-proof tools if the aldehyde is dissolved in a flammable solvent.[11]
-
Label the Container: Immediately affix a "Hazardous Waste" label to the container. The label must clearly identify the contents as "this compound Spill Debris" and list all components (including solvents).
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Final Disposal: Place the sealed container in the laboratory's designated Satellite Accumulation Area for halogenated organic waste.[2]
Part 2: Core Disposal Protocol: Segregation is Key
The single most critical step in disposing of this compound is its correct segregation into the halogenated organic waste stream .[1][6] Mixing halogenated and non-halogenated waste streams needlessly increases disposal costs and complicates the disposal process.[12]
Caption: Waste Disposal Decision Workflow for this compound.
Step-by-Step Collection Protocol:
-
Select the Correct Container: Obtain a designated hazardous waste container for Halogenated Organic Liquids .[1] This container must be made of a chemically compatible material and have a tight-fitting lid.[12][13]
-
Label Before Use: Affix a "Hazardous Waste" tag or label to the container before adding any waste.[2]
-
Transfer Waste: Carefully transfer the waste this compound (whether pure, in solution, or as reaction residue) into the labeled container. Perform this transfer in a chemical fume hood.
-
Document Contents: On the waste label, accurately list "this compound" and any solvents or other chemicals present in the waste, along with their estimated percentages.
-
Keep Closed: Always keep the waste container securely closed when not actively adding waste.[2]
-
Store Safely: Store the container in a designated Satellite Accumulation Area, segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][11] The storage area should have secondary containment.
Part 3: Decontamination & Empty Container Disposal
Properly managing the original reagent bottle is a final, crucial step.
-
Triple Rinse: Once the container is empty, it should be triple-rinsed with a suitable solvent (e.g., acetone).[14]
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and MUST be collected and added to your Halogenated Organic Waste container.
-
Deface Label: Completely remove or deface the original manufacturer's label on the empty container to prevent confusion.[14]
-
Final Disposal of Container: After triple rinsing and defacing the label, the empty container can typically be disposed of in the appropriate glass recycling or regular trash bin.[14] Remove the cap before disposal.
Part 4: Prohibited Disposal Methods - A Critical Warning
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
DO NOT Pour Down the Drain: This compound is toxic to aquatic life, and drain disposal is illegal and environmentally irresponsible.[4][9][12]
-
DO NOT Allow to Evaporate: Intentionally evaporating chemical waste in a fume hood is not a permissible disposal method.[7]
-
DO NOT Mix with Incompatible Waste: Do not mix with strong oxidizers, acids, or bases.[7][15] Never mix with bleach, as this can generate toxic fumes.[16]
-
DO NOT Place in Regular Trash: Un-rinsed containers or solid chemical waste must never be placed in the regular trash.
By adhering to these scientifically grounded procedures, researchers can ensure that the disposal of this compound is managed with the highest standards of safety, responsibility, and regulatory compliance.
References
-
Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides. Retrieved from [Link]
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International Labour Organization. (n.d.). ICSC 0641 - o-CHLOROBENZALDEHYDE. Retrieved from [Link]
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Brenntag. (n.d.). Safety Data Sheet: 2-chlorobenzaldehyde. Retrieved from [Link]
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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University of Nebraska-Lincoln. (n.d.). Incompatible Chemicals. Retrieved from [Link]
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Auburn University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Drinking Water Guidance on Disinfection By-Products. Retrieved from [Link]
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Incompatibility (Geçimsizlik). (n.d.). SlidePlayer. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Wastewater Technology Fact Sheet: Chlorination. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Washington State University. (n.d.). Halogenated Solvents Safety Data Sheet. Retrieved from [Link]
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Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Case Western Reserve University. (n.d.). Environmental Health and Safety: Disposal of Iodine. Retrieved from [Link]
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Scribd. (n.d.). Chemical Incompatibility. Retrieved from [Link]
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Navigating the Safe Handling of 2-Chloro-4-iodobenzaldehyde: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development and organic synthesis, our work inherently involves navigating the complexities of novel chemical compounds. Among these is 2-Chloro-4-iodobenzaldehyde, a halogenated aromatic aldehyde with significant potential as a building block in the creation of functionalized aromatic molecules for pharmaceuticals and materials science.[1] However, its reactive nature necessitates a thorough understanding and implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal plans, grounded in established safety principles and field-proven insights.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1][2] The primary hazards associated with this compound are:
-
Skin and Eye Irritation: Direct contact can cause significant irritation and potential chemical burns.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory tract.[1][2]
-
Acute Toxicity: The compound is harmful if ingested, absorbed through the skin, or inhaled.[1]
Given these hazards, a comprehensive risk assessment is the foundational step before any handling of this compound. This involves not only understanding the intrinsic properties of the chemical but also evaluating the specific experimental context, including quantities used, duration of exposure, and the potential for aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable and must be based on a thorough risk assessment. The following table outlines the minimum recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Provides a barrier against skin contact.[3][4][5] Always inspect gloves for integrity before use and dispose of them properly after handling the compound. For tasks with a high risk of splash, consider double-gloving. |
| Eyes/Face | Safety goggles with side shields or a face shield | Protects against splashes and airborne particles.[4][6] A face shield should be worn in conjunction with safety goggles when there is a significant splash hazard.[6] |
| Body | Laboratory coat or chemical-resistant apron | Prevents contamination of personal clothing and skin.[3][4][5] For larger scale operations, a full-body suit may be necessary.[4] |
| Respiratory | Use in a well-ventilated area or with a certified respirator | A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure. If a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7][8] |
It is imperative to remember that PPE is the last line of defense. Engineering controls, such as fume hoods and proper ventilation, are the primary methods for minimizing exposure.
Safe Handling and Operational Plan: A Step-by-Step Protocol
Adherence to a strict operational plan is critical to minimize the risk of exposure and accidents.
3.1. Preparation and Engineering Controls:
-
Work Area Designation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ventilation: Ensure the fume hood has a current certification and is functioning correctly. The sash should be kept at the lowest practical height.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station before beginning work.[7][9]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for halogenated organic compounds.
3.2. Handling Procedure:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer: When weighing the solid compound, do so in a manner that minimizes dust generation. Use a spatula for transfers and avoid pouring the powder.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[7][10]
-
Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents, strong bases, and iron.[11][12]
-
Heating: If heating is required, be aware that it can form explosive mixtures with air. Use appropriate heating methods (e.g., heating mantle with a temperature controller) and avoid open flames.[11]
3.3. Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[10][11]
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[7][9][10] Refrigeration may be recommended.[7][10]
Emergency Procedures: Planning for the Unexpected
Even with meticulous planning, accidents can happen. A clear and practiced emergency response plan is crucial.
4.1. Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][10] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air.[7][10] If breathing is difficult or has stopped, provide artificial respiration.[7][10] Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[10][11] Rinse the mouth with water.[13] If the person is conscious, give them one or two glasses of water to drink.[13] Seek immediate medical attention.[10][11]
4.2. Spill Response Workflow:
The following diagram outlines the general procedure for responding to a spill of this compound.
Caption: A workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[10][11]
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely unlock the synthetic potential of this compound, contributing to the advancement of science while prioritizing the well-being of your team.
References
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Cole-Parmer. Material Safety Data Sheet - 2-Iodobenzaldehyde. [Link]
-
International Labour Organization. ICSC 0641 - o-CHLOROBENZALDEHYDE. [Link]
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MicroCare LLC. Is Personal Protective Equipment Required When Working with Solvents?. [Link]
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SafetyCulture. Essential PPE for Protection Against Liquid Chemicals. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. [Link]
-
2-chlorobenzaldehyde. SAFETY DATA SHEET. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
